molecular formula C10H8N2O2 B143153 1-Acetyl-3-formyl-7-azaindole CAS No. 155819-07-1

1-Acetyl-3-formyl-7-azaindole

Cat. No.: B143153
CAS No.: 155819-07-1
M. Wt: 188.18 g/mol
InChI Key: LWAZRVDLUPXTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3-formyl-7-azaindole, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAZRVDLUPXTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1N=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Acetyl-3-formyl-7-azaindole, a derivative of the medicinally significant 7-azaindole scaffold. This document details the core chemical transformations, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. Its ability to act as a bioisostere of indole, coupled with its unique hydrogen bonding capabilities, makes it a valuable scaffold in drug discovery. The introduction of acetyl and formyl groups at the 1- and 3-positions, respectively, yields this compound, a versatile intermediate for the synthesis of more complex molecules. This guide outlines a reliable two-step synthesis commencing from the commercially available 7-azaindole.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • C-3 Formylation: The initial step involves the regioselective formylation of the 7-azaindole ring at the electron-rich C-3 position. The Vilsmeier-Haack reaction is the most common and effective method for this transformation, employing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • N-1 Acetylation: The subsequent step is the acetylation of the nitrogen atom of the pyrrole ring in the 3-formyl-7-azaindole intermediate. This is typically achieved using a standard acetylating agent such as acetic anhydride in the presence of a base.

The overall synthetic pathway is depicted below:

G start 7-Azaindole intermediate 3-Formyl-7-azaindole start->intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) product This compound intermediate->product N-Acetylation (Acetic Anhydride, Base)

Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Formyl-7-azaindole (Vilsmeier-Haack Formylation)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.

Reaction Scheme:

G cluster_0 7-Azaindole 7-Azaindole 3-Formyl-7-azaindole 3-Formyl-7-azaindole 7-Azaindole->3-Formyl-7-azaindole POCl₃, DMF

Vilsmeier-Haack formylation of 7-azaindole.

Materials:

  • 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask in an ice bath to 0 °C. To the stirred DMF, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with 7-Azaindole: Dissolve 7-azaindole (1 equivalent) in anhydrous dichloromethane. Add this solution to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 3-formyl-7-azaindole as a solid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioYield
7-Azaindole118.141.0-
3-Formyl-7-azaindole146.14-~55%[1]
Step 2: Synthesis of this compound (N-Acetylation)

This protocol is adapted from a documented procedure.[2]

Reaction Scheme:

G cluster_0 3-Formyl-7-azaindole 3-Formyl-7-azaindole This compound This compound 3-Formyl-7-azaindole->this compound Acetic Anhydride, Et₃N, DMAP

N-Acetylation of 3-formyl-7-azaindole.

Materials:

  • 3-Formyl-7-azaindole

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a suspension of 3-formyl-7-azaindole (310 mg, 2.1 mmol) in acetic anhydride (10 mL).

  • Addition of Reagents: To this suspension, add triethylamine (350 µL) and 4-dimethylaminopyridine (25 mg).

  • Reaction Progression: Stir the reaction mixture at room temperature for 3 hours. A white precipitate should form during this time.

  • Isolation and Purification: Filter the white precipitate and wash it with water until the filtrate is neutral. Dry the product in a desiccator over potassium hydroxide (KOH). Additional product can be obtained by cooling the mother liquor to 4 °C.[2]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountMolar Amount (mmol)Yield
3-Formyl-7-azaindole146.14310 mg2.1-
This compound188.18300 mg1.676%[2]

Reaction Mechanisms

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then undergoes an electrophilic aromatic substitution with the 7-azaindole.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Azaindole 7-Azaindole Iminium_intermediate Iminium Intermediate Azaindole->Iminium_intermediate + Vilsmeier Reagent Product_imine Iminium Salt Iminium_intermediate->Product_imine Deprotonation Final_product 3-Formyl-7-azaindole Product_imine->Final_product Hydrolysis

Mechanism of the Vilsmeier-Haack formylation.
N-Acetylation Mechanism

The N-acetylation of 3-formyl-7-azaindole is a nucleophilic acyl substitution reaction. The nitrogen of the pyrrole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The base (triethylamine) and catalyst (DMAP) facilitate this reaction.

G cluster_0 N-Acetylation start 3-Formyl-7-azaindole intermediate Tetrahedral Intermediate start->intermediate + Acetic Anhydride (Base/Catalyst) reagent Acetic Anhydride product This compound intermediate->product Elimination of Acetate

Mechanism of N-Acetylation.

Safety Considerations

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Acetic anhydride: Corrosive and a lachrymator. Handle in a fume hood.

  • Triethylamine (Et₃N): Flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • 4-Dimethylaminopyridine (DMAP): Toxic. Avoid skin contact and inhalation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work. Standard laboratory safety practices should be followed at all times.

References

1-Acetyl-3-formyl-7-azaindole: A Technical Overview of its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry. This document details its physicochemical characteristics, outlines a representative synthetic protocol, and explores its potential role in modulating key cellular signaling pathways.

Core Chemical Properties

This compound, with the systematic IUPAC name 1-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)ethan-1-one, is a derivative of 7-azaindole. The introduction of an acetyl group at the 1-position and a formyl group at the 3-position of the 7-azaindole core significantly influences its chemical reactivity and biological activity. A summary of its key chemical identifiers and properties is provided in Table 1.

PropertyValueSource
CAS Number 155819-07-1--INVALID-LINK--
Molecular Formula C₁₀H₈N₂O₂--INVALID-LINK--
Molecular Weight 188.18 g/mol --INVALID-LINK--
Physical Appearance Solid--INVALID-LINK--
Melting Point Not explicitly available in public literature.
Boiling Point Not explicitly available in public literature.
Solubility Soluble in common organic solvents such as DMSO and DMF.General knowledge based on similar structures.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, analytical data including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically available from commercial suppliers upon request.[1]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound can be achieved through the N-acetylation of 3-formyl-7-azaindole. The following is a representative protocol based on general acetylation procedures for azaindoles.

Materials:

  • 3-formyl-7-azaindole

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-formyl-7-azaindole in anhydrous dichloromethane.

  • Add an excess of pyridine (approximately 2-3 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (approximately 1.5-2 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 3-formyl-7-azaindole 3-formyl-7-azaindole Dissolution Dissolution 3-formyl-7-azaindole->Dissolution Acetic Anhydride Acetic Anhydride Addition of Acetic Anhydride Addition of Acetic Anhydride Acetic Anhydride->Addition of Acetic Anhydride Pyridine Pyridine Pyridine->Addition of Acetic Anhydride DCM DCM DCM->Dissolution Cooling (Ice Bath) Cooling (Ice Bath) Dissolution->Cooling (Ice Bath) Cooling (Ice Bath)->Addition of Acetic Anhydride Stirring at RT Stirring at RT Addition of Acetic Anhydride->Stirring at RT Quenching (NaHCO3) Quenching (NaHCO3) Stirring at RT->Quenching (NaHCO3) Extraction (DCM) Extraction (DCM) Quenching (NaHCO3)->Extraction (DCM) Washing (Brine) Washing (Brine) Extraction (DCM)->Washing (Brine) Drying (MgSO4) Drying (MgSO4) Washing (Brine)->Drying (MgSO4) Concentration Concentration Drying (MgSO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Characterization (NMR, IR, MS) Characterization (NMR, IR, MS) Column Chromatography->Characterization (NMR, IR, MS)

A representative workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

The 7-azaindole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases. Derivatives of 7-azaindole have been investigated as potent inhibitors in several key signaling pathways implicated in cancer and other diseases.

1. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common event in many types of cancer.[2] 7-Azaindole derivatives have been developed as inhibitors of PI3K (Phosphoinositide 3-kinase), a key enzyme at the initiation of this cascade. By inhibiting PI3K, these compounds can block the downstream activation of AKT and mTOR, leading to reduced cancer cell proliferation and survival.

G PI3K/AKT/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation 7-Azaindole Derivative 7-Azaindole Derivative 7-Azaindole Derivative->PI3K inhibits

Inhibition of the PI3K/AKT/mTOR pathway by 7-azaindole derivatives.

2. FGFR4 Signaling Pathway

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when activated by its ligand FGF19, triggers downstream signaling cascades involved in cell proliferation and survival.[5][6][7] Aberrant activation of the FGF19/FGFR4 axis has been identified as an oncogenic driver in certain cancers, such as hepatocellular carcinoma.[7] 7-Azaindole-based molecules have been designed as selective inhibitors of FGFR4, demonstrating the potential to block this pro-tumorigenic signaling.

G FGFR4 Signaling Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 binds to Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) FGFR4->Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) activates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT)->Cell Proliferation & Survival 7-Azaindole Derivative 7-Azaindole Derivative 7-Azaindole Derivative->FGFR4 inhibits

Inhibition of the FGFR4 signaling pathway by 7-azaindole derivatives.

3. ULK1 and Autophagy

ULK1 (Unc-51 like autophagy activating kinase 1) is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process for degrading and recycling cellular components. In some cancers, particularly those driven by RAS mutations, cancer cells become dependent on autophagy for survival. Therefore, inhibiting ULK1 presents a therapeutic strategy to induce cancer cell death. 7-Azaindole derivatives have been investigated as potent inhibitors of ULK1, highlighting their potential in combination therapies for such cancers.

G ULK1-Mediated Autophagy Initiation Nutrient Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient Deprivation->mTORC1 inhibits ULK1 Complex ULK1 Complex mTORC1->ULK1 Complex inhibits Autophagosome Formation Autophagosome Formation ULK1 Complex->Autophagosome Formation initiates Autophagy Autophagy Autophagosome Formation->Autophagy 7-Azaindole Derivative 7-Azaindole Derivative 7-Azaindole Derivative->ULK1 Complex inhibits

Inhibition of ULK1 and the autophagy pathway by 7-azaindole derivatives.

Conclusion

This compound is a functionalized heterocyclic molecule with potential for further chemical modification and biological evaluation. While detailed, publicly available experimental data for this specific compound is limited, the broader class of 7-azaindole derivatives has demonstrated significant activity as kinase inhibitors in critical cancer-related signaling pathways. This technical guide provides a foundational understanding of its chemical properties and biological context, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into the specific biological targets and activities of this compound is warranted to fully elucidate its therapeutic potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data available for 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra, this document combines reported data with predicted spectroscopic values to serve as a valuable resource for researchers.

Compound Properties

This compound is a derivative of 7-azaindole, a scaffold known for its presence in biologically active molecules. The addition of an acetyl group at the 1-position and a formyl group at the 3-position significantly influences its electronic properties and reactivity.

PropertyValue
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Monoisotopic Mass 188.0586 g/mol [1]
CAS Number 155819-07-1

Synthesis

The primary synthetic route to this compound involves the N-acetylation of 3-formyl-7-azaindole.

Experimental Protocol: N-Acetylation of 3-formyl-7-azaindole

A common and effective method for the N-acetylation of 3-formyl-7-azaindole employs acetic anhydride as the acetylating agent in the presence of a base and an acylation catalyst.

  • Reactants: 3-formyl-7-azaindole, acetic anhydride, triethylamine (TEA), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Procedure: To a solution of 3-formyl-7-azaindole in the chosen solvent, triethylamine is added, followed by a catalytic amount of DMAP. Acetic anhydride is then added dropwise at room temperature. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Yield: This reaction has been reported to proceed with good yields, in the range of 76%.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 3-formyl-7-azaindole 3-formyl-7-azaindole ReactionVessel N-Acetylation (Room Temperature) 3-formyl-7-azaindole->ReactionVessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->ReactionVessel TEA_DMAP Triethylamine (Base) 4-DMAP (Catalyst) TEA_DMAP->ReactionVessel Quenching Quench with Water ReactionVessel->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Synthetic Workflow for this compound

Spectroscopic Data

The following tables summarize the mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in determining the elemental composition.

TechniqueIonm/z (Observed)
ESI-MS[M+H]⁺189.0664[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values based on the analysis of structurally similar compounds and established chemical shift principles. Experimental values may vary.

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the azaindole core, the formyl proton, and the methyl protons of the acetyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HH (Formyl)
~8.6d1HH-6
~8.5s1HH-2
~8.4d1HH-4
~7.4dd1HH-5
~2.8s3HCH₃ (Acetyl)

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbons of the formyl and acetyl groups are expected at the downfield end of the spectrum.

Chemical Shift (δ, ppm)Assignment
~185C (Formyl)
~169C=O (Acetyl)
~149C-7a
~146C-6
~135C-2
~130C-4
~122C-3a
~120C-3
~118C-5
~25CH₃ (Acetyl)
Infrared (IR) Spectroscopy

Disclaimer: The following IR data are predicted values. Experimental values may vary.

The IR spectrum provides information about the functional groups present. Key absorptions are expected for the carbonyl groups and the aromatic system.

Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch (Acetyl carbonyl)
~1680StrongC=O stretch (Formyl carbonyl)
~1600-1450MediumC=C and C=N stretches (Aromatic rings)
~1370MediumC-H bend (Acetyl methyl)
~1250StrongC-N stretch

Experimental Protocols for Spectroscopic Analysis

Standard analytical techniques are employed for the characterization of this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of this compound, often showing the protonated molecule [M+H]⁺.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

G Start Synthesized this compound NMR_Prep Dissolve in Deuterated Solvent Start->NMR_Prep MS_Prep Prepare Solution for Infusion Start->MS_Prep IR_Prep Prepare Sample (e.g., KBr pellet) Start->IR_Prep NMR_Analysis ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Analysis Data_Analysis Spectroscopic Data Interpretation and Structure Confirmation NMR_Analysis->Data_Analysis MS_Analysis Mass Spectrometry (ESI-MS) MS_Prep->MS_Analysis MS_Analysis->Data_Analysis IR_Analysis Infrared Spectroscopy (FTIR) IR_Prep->IR_Analysis IR_Analysis->Data_Analysis

General Workflow for Spectroscopic Characterization

Conclusion

This technical guide consolidates the available information on this compound. While a complete set of experimentally verified spectroscopic data is not publicly available, the provided mass spectrometry data and predicted NMR and IR spectra offer a solid foundation for researchers working with this compound. The described synthetic protocol is a reliable method for its preparation. Further experimental validation of the spectroscopic data is encouraged for any application requiring precise analytical characterization.

References

A Technical Guide to 1-Acetyl-3-formyl-7-azaindole: Synthesis, Properties, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-acetyl-3-formyl-7-azaindole, a derivative of the medicinally significant 7-azaindole scaffold. It covers the compound's chemical identity, physicochemical properties, relevant synthetic strategies, and the broader biological context of the 7-azaindole framework in drug discovery, with a focus on its role in kinase inhibition.

Compound Identification and Properties

The formal IUPAC name for this compound is 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde .[1] The 7-azaindole core, a fusion of pyridine and pyrrole rings, is recognized as a "privileged structure" in medicinal chemistry.[2][3] It serves as an effective bioisostere for indole and purine systems, which allows it to mimic natural purine bases and function as a potent hinge-binding motif for various protein kinases.[2][4] This characteristic has made the 7-azaindole framework a cornerstone in the development of numerous kinase inhibitors.[2][5]

Table 1: Physicochemical Properties

Property Value Source
IUPAC Name 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde [1]
Synonyms This compound N/A
CAS Number 155819-07-1 [6]
Molecular Formula C₁₀H₈N₂O₂ Inferred

| Molecular Weight | 188.18 g/mol | Inferred |

Synthesis of the 7-Azaindole Scaffold

The synthesis of 7-azaindole derivatives is a well-explored area of organic chemistry, driven by their therapeutic potential.[7][8] A common and effective strategy involves a one-pot process that begins with a Sonogashira coupling reaction, followed by a base-mediated indolization.[9] This approach allows for the construction of the bicyclic core from readily available precursors. Microwave-assisted synthesis has also been shown to accelerate key reaction steps, improving efficiency.[10]

Start Starting Materials (e.g., o-haloaromatic amine, terminal alkyne) Coupling Sonogashira Coupling (Pd or Fe catalyst) Start->Coupling Reaction Step 1 Intermediate Coupled Intermediate Coupling->Intermediate Cyclization Base-Mediated Cyclization/Indolization Intermediate->Cyclization Reaction Step 2 Product Substituted 7-Azaindole Core Cyclization->Product cluster_0 Normal Cell Signaling cluster_1 Inhibition by 7-Azaindole Derivative ATP ATP Kinase Protein Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Signal Downstream Signaling & Cell Proliferation PhosphoSubstrate->Signal Azaindole 7-Azaindole Inhibitor Kinase_Inhib Protein Kinase Azaindole->Kinase_Inhib Binds to ATP pocket Block X NoSignal Signaling Blocked Block->NoSignal Start Crude Compound + Minimal Hot Solvent Dissolve Complete Dissolution (Heating & Stirring) Start->Dissolve Cool Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool Crystals Crystal Formation (Precipitation) Cool->Crystals Filter Vacuum Filtration (Collect Crystals) Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry End Pure Crystalline Product Dry->End

References

An In-depth Technical Guide to 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical properties, synthesis, and potential applications, with a focus on its role as a scaffold in drug discovery.

Chemical Identity and Properties

This compound is an indole derivative with the CAS number 155819-07-1 .[1][2] Its core structure is based on the 7-azaindole scaffold, a bioisostere of indole that is recognized as a "privileged structure" in medicinal chemistry due to its favorable pharmacological properties.[3][4] The presence of electron-withdrawing acetyl and formyl groups significantly influences its electronic structure and reactivity.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 155819-07-1[1][2]
Molecular Formula C10H8N2O2[1]
Molecular Weight 188.18 g/mol [1][3]
InChI Key LWAZRVDLUPXTIJ-UHFFFAOYSA-N[3]

Spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectra, are available for the detailed characterization of this compound.[5] While extensive, specific published spectral data for this exact compound is limited, analysis of the closely related 3-formyl-7-azaindole provides insight into its electronic absorption properties, which are characterized by transitions within the ultraviolet range.[3]

Synthesis and Reactivity

The synthesis of this compound is rooted in the broader methodologies developed for the 7-azaindole scaffold. These strategies often employ transition metal-catalyzed reactions to construct the bicyclic ring system with high efficiency.[3][6]

Several powerful methods are utilized for the synthesis of the 7-azaindole core, which can then be further functionalized to yield this compound.

  • Palladium-Catalyzed Cross-Coupling Reactions :

    • Sonogashira Coupling : A prevalent method involves the cross-coupling of a 2-amino-3-halopyridine with a terminal alkyne.[3]

    • Heck Reaction : This represents another key palladium-catalyzed strategy for the construction of the azaindole ring system.[3]

  • Iron-Catalyzed Cyclization : An efficient method for synthesizing 7-azaindole derivatives involves the iron-catalyzed reaction of an o-haloaromatic amine with a terminal alkyne, which can be accelerated by microwave irradiation.[7]

Once the 7-azaindole core is formed, subsequent acylation and formylation steps are required to produce this compound. The aldehyde functionality at the C-3 position is a key site for further synthetic modifications, including oxidation, reduction, and condensation reactions.[3] A notable transformation is the Baeyer-Villiger oxidation, which can convert the formyl group into a formate ester, leading to the formation of a hydroxyl group at the C-3 position upon hydrolysis.[3]

Below is a generalized workflow for the synthesis of substituted 7-azaindoles.

G start 2-Amino-3-halopyridine + Terminal Alkyne pd_catalysis Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) start->pd_catalysis cyclization Cyclization pd_catalysis->cyclization azaindole Substituted 7-Azaindole Core cyclization->azaindole functionalization N-Acetylation and C3-Formylation azaindole->functionalization final_product This compound functionalization->final_product

Generalized synthetic workflow for this compound.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol is based on the general procedure for the recrystallization of 1-Acetyl-7-azaindole and can be adapted for this compound.[8]

  • Dissolution : In a suitable flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. A good solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

  • Hot Filtration : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.[8]

  • Cooling : Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can be subsequently placed in an ice bath.[8]

  • Crystal Collection : Collect the formed crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[8]

  • Drying : Dry the crystals under vacuum to remove any remaining solvent.

Table 2: Troubleshooting Crystallization

ProblemPotential CauseSuggested SolutionReference
Oiling outCompound is insoluble in the chosen solvent at elevated temperatures or the solution is too concentrated.Use a different solvent system or increase the solvent volume.[8]
No crystal formationSolution is not supersaturated.Scratch the inside of the flask with a glass rod, add a seed crystal, or slowly add an anti-solvent.[8]
Amorphous solidRapid precipitation or presence of impurities.Slow down the crystallization process by allowing the solution to cool more slowly.[8]

Applications in Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[9][10] Azaindole derivatives have demonstrated a wide array of biological activities, including cytotoxic and anti-angiogenic effects.[11] The nitrogen atom in the pyridine ring of the 7-azaindole structure can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent binding to the hinge region of kinase active sites.[9]

While the specific biological activity of this compound is not detailed in the provided search results, its structural relative, 3-Acetyl-7-azaindole, is an intermediate in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[] This highlights the potential of the 3-substituted-7-azaindole scaffold in the design of targeted cancer therapies.

The diagram below illustrates the general mechanism of action for a 7-azaindole-based kinase inhibitor targeting a signaling pathway involved in cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase kinase Target Kinase (e.g., BRAF) receptor->kinase Activates downstream Downstream Effector (e.g., MEK) kinase->downstream Phosphorylates proliferation Cell Proliferation & Survival downstream->proliferation Promotes inhibitor 7-Azaindole Inhibitor (e.g., Vemurafenib) inhibitor->kinase Inhibits growth_factor Growth Factor growth_factor->receptor Binds

Mechanism of a 7-azaindole based kinase inhibitor.

Conclusion

This compound is a valuable synthetic intermediate built upon the medicinally significant 7-azaindole scaffold. Its chemical handles, the acetyl and formyl groups, provide avenues for further chemical exploration and derivatization. The established importance of the 7-azaindole core in developing targeted therapeutics, particularly kinase inhibitors, underscores the potential of this compound and its derivatives in future drug discovery efforts. Further research into its specific biological activities is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 1-Acetyl-3-formyl-7-azaindole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. The 7-azaindole scaffold is a "privileged structure" known for its role in the development of kinase inhibitors, and this particular derivative serves as a valuable intermediate in the synthesis of complex therapeutic agents. This document details the physicochemical properties, synthesis, and characterization of this compound. Furthermore, it explores its relevance in drug discovery by discussing its connection to critical signaling pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are often dysregulated in cancer.

Physicochemical Properties

This compound is a solid, typically appearing as a white to off-white powder.[1] Its core structure consists of a fused pyrrolo[2,3-b]pyridine (7-azaindole) ring system, functionalized with an acetyl group at the 1-position and a formyl group at the 3-position.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [1]
CAS Number 155819-07-1[1]
Appearance White to off-white solid[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the Vilsmeier-Haack formylation of 1-acetyl-7-azaindole or the N-acetylation of 3-formyl-7-azaindole.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole

This method introduces a formyl group onto the electron-rich 7-azaindole ring. The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent.[2][3][4]

Materials:

  • 1-Acetyl-7-azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 1-acetyl-7-azaindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocol: N-Acetylation of 3-Formyl-7-azaindole

This alternative route involves the direct acetylation of the nitrogen on the pyrrole ring of 3-formyl-7-azaindole.

Materials:

  • 3-Formyl-7-azaindole

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve 3-formyl-7-azaindole (1 equivalent) in anhydrous DCM.

  • Add pyridine or triethylamine (1.2 equivalents) to the solution and stir.

  • Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC.

  • Once the reaction is complete, wash the mixture with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the acetyl protons, the formyl proton, and the aromatic protons of the 7-azaindole ring system. The spectrum is available on ChemicalBook.[5]
¹³C NMR Resonances for the carbonyl carbons of the acetyl and formyl groups, as well as the carbons of the heterocyclic core. The spectrum is available on ChemicalBook.[5]
FTIR (cm⁻¹) Characteristic absorption bands for the C=O stretching of the acetyl and formyl groups (typically in the range of 1650-1750 cm⁻¹), and C-H stretching of the aromatic ring.
Mass Spec. A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 188.18 g/mol .

Role in Drug Discovery and Development

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors.[6] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

The 7-azaindole moiety serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding site of kinases, thereby inhibiting their activity. A prominent example is Vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma, which was developed from a 7-azaindole fragment. This compound is a key intermediate for creating a diverse library of 7-azaindole derivatives for screening against various kinase targets.

B-RAF and the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. B-RAF is a serine/threonine kinase that is a key component of this pathway. Mutations in the BRAF gene, such as the V600E mutation, can lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers.[7]

BRAF_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK BRAF B-RAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Vemurafenib Vemurafenib (7-Azaindole derivative) Vemurafenib->BRAF Inhibition

Caption: The MAPK/ERK signaling cascade initiated by growth factors.

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial intracellular signaling pathway that governs cell growth, proliferation, and survival.[8][9][10][11][12] Its aberrant activation is frequently observed in various cancers. 7-Azaindole derivatives have also been developed as inhibitors of key kinases within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates AzaindoleInhibitor 7-Azaindole Inhibitor AzaindoleInhibitor->PI3K Inhibition

Caption: Overview of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound is a synthetically accessible and highly valuable compound for the development of novel therapeutics. Its 7-azaindole core provides a well-established scaffold for targeting kinases, and the formyl and acetyl functionalities offer versatile handles for further chemical modifications. This guide provides researchers and drug development professionals with the essential information required to synthesize, characterize, and strategically utilize this compound in the pursuit of innovative medicines.

References

The Therapeutic Potential of 1-Acetyl-3-formyl-7-azaindole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs. Its unique electronic properties and ability to form key hydrogen bond interactions make it an attractive template for the design of novel therapeutics. This technical guide focuses on the 1-Acetyl-3-formyl-7-azaindole core, a versatile intermediate poised for the development of a new generation of targeted therapies. While direct biological data on a wide range of its derivatives are emerging, this document outlines the synthesis of this core, reviews the well-established biological activities of the broader 7-azaindole class, and provides detailed experimental protocols to guide further research and development.

The 7-Azaindole Scaffold: A Foundation for Potent Bioactivity

7-Azaindole, a bioisostere of indole, is a bicyclic heterocycle that has garnered significant interest in drug discovery.[1] The presence of a nitrogen atom in the six-membered ring enhances its hydrogen bonding capacity, a critical feature for interacting with biological targets, particularly the hinge region of protein kinases.[2][3] Consequently, 7-azaindole derivatives have been successfully developed as potent inhibitors of various kinases implicated in cancer and other diseases.[3][4] Furthermore, substitutions at the 1, 3, and 5 positions of the 7-azaindole ring have been shown to be crucial for modulating their biological activity, making the this compound scaffold a promising starting point for creating diverse chemical libraries.[5]

Synthesis of the this compound Core: A Versatile Intermediate

The synthesis of the this compound core can be achieved through a straightforward multi-step process, starting from commercially available 7-azaindole. The introduction of the acetyl group at the N-1 position and the formyl group at the C-3 position provides two reactive handles for further chemical modifications, allowing for the generation of a wide array of derivatives.

Synthesis_Workflow Start 7-Azaindole Step1 N-Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Intermediate1 1-Acetyl-7-azaindole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate1->Step2 Product This compound Step2->Product

Synthetic pathway to this compound.

Biological Activities of 7-Azaindole Derivatives

While specific data for a broad range of this compound derivatives is still under investigation, the wider class of 7-azaindole analogs exhibits a remarkable spectrum of biological activities. The primary areas of interest are their anticancer and enzyme inhibitory properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 7-azaindole derivatives against various cancer cell lines. These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some derivatives have shown significant activity against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines.[6][7]

Table 1: Anticancer Activity of Selected 7-Azaindole Derivatives

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 4gMCF-715.56[6]
7-AIDHeLa16.96[8]
7-AIDMCF-714.12[8]
7-AIDMDA MB-23112.69[8]
Compound 6bMCF-76.67[7]
Compound 6bHeLa4.44[7]
Compound 6bDU-14512.38[7]
Compound 6bHepG29.97[7]
Compound 6bK5626.03[7]
Enzyme Inhibition

A significant portion of the therapeutic potential of 7-azaindole derivatives stems from their ability to inhibit various enzymes.[2] They are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular processes.[3] By mimicking the adenine moiety of ATP, the 7-azaindole scaffold can effectively block the kinase active site.[2] Key kinase targets include those in the MAPK and PI3K signaling pathways. Additionally, 7-azaindole derivatives have been investigated as inhibitors of other enzymes like poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair and a validated target in oncology.[6]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Azaindole 7-Azaindole Derivatives Azaindole->RAF inhibit Azaindole->PI3K inhibit Azaindole->AKT inhibit

References

1-Acetyl-3-formyl-7-azaindole: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1][2] Its structural similarity to purines and indoles allows it to function as a bioisostere, modulating physicochemical properties and biological activity.[1] Within the diverse landscape of 7-azaindole derivatives, 1-Acetyl-3-formyl-7-azaindole emerges as a particularly valuable synthetic intermediate. The presence of two distinct carbonyl functionalities at the N-1 and C-3 positions offers orthogonal reactivity, enabling the selective elaboration of the 7-azaindole core into a wide array of complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and synthetic utility of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Off-white to yellow solid
CAS Number 155819-07-1
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.1 (s, 1H, CHO), 8.6 (s, 1H, Ar-H), 8.5 (dd, 1H, J=4.8, 1.6 Hz, Ar-H), 8.4 (dd, 1H, J=8.0, 1.6 Hz, Ar-H), 7.3 (dd, 1H, J=8.0, 4.8 Hz, Ar-H), 2.8 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 185.0, 168.0, 149.0, 145.0, 135.0, 130.0, 125.0, 120.0, 118.0, 25.0

Synthesis of this compound

The primary route for the synthesis of this compound involves a two-step process starting from commercially available 7-azaindole: N-acetylation followed by C-3 formylation via the Vilsmeier-Haack reaction.

G Start 7-Azaindole Step1 N-Acetylation Start->Step1 Intermediate 1-Acetyl-7-azaindole Step1->Intermediate Acetic Anhydride, Pyridine Step2 Vilsmeier-Haack Formylation Intermediate->Step2 Product This compound Step2->Product POCl₃, DMF

Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 1-Acetyl-7-azaindole

A solution of 7-azaindole (1.0 eq) in pyridine (5-10 vol) is cooled to 0 °C. Acetic anhydride (1.2-1.5 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is quenched by the addition of water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 1-acetyl-7-azaindole.

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

Phosphorus oxychloride (POCl₃, 1.5-3.0 eq) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 5-10 vol).[3][4] The mixture is stirred for 15-30 minutes to allow for the formation of the Vilsmeier reagent.[3][4] A solution of 1-acetyl-7-azaindole (1.0 eq) in DMF is then added dropwise to the Vilsmeier reagent at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to 40-60 °C for 2-6 hours.[5] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Reagent/ParameterCondition/AmountPurpose
1-Acetyl-7-azaindole1.0 equivalentStarting material
POCl₃1.5 - 3.0 equivalentsVilsmeier reagent formation
DMF5 - 10 volumesReagent and solvent
Temperature0 °C to 60 °CControlled reaction conditions
Reaction Time2 - 6 hoursTo ensure complete reaction
Work-upAqueous NaHCO₃/NaOHNeutralization and product precipitation

Applications in Organic Synthesis

This compound is a versatile building block due to the differential reactivity of its acetyl and formyl groups. The formyl group is generally more reactive towards nucleophiles and can participate in a variety of transformations, while the acetyl group can be cleaved under specific conditions or can influence the electronic properties of the azaindole ring.

G cluster_formyl Reactions of the Formyl Group cluster_acetyl Reactions involving the Acetyl Group cluster_cyclization Cyclization Reactions Start This compound Red Reduction Start->Red NaBH₄, MeOH Ox Oxidation Start->Ox KMnO₄ or Ag₂O Wittig Wittig Olefination Start->Wittig Ph₃P=CHR Knoevenagel Knoevenagel Condensation Start->Knoevenagel CH₂(CN)₂, piperidine RedAm Reductive Amination Start->RedAm RNH₂, NaBH(OAc)₃ Deacetylation Deacetylation Start->Deacetylation aq. NaOH or HCl Annulation Annulation Start->Annulation e.g., Hydrazine, 1,3-dicarbonyls Product1 1-Acetyl-3-(hydroxymethyl)-7-azaindole Red->Product1 Product2 1-Acetyl-7-azaindole-3-carboxylic acid Ox->Product2 Product3 1-Acetyl-3-(alkenyl)-7-azaindole Wittig->Product3 Product4 Substituted Acrylonitriles Knoevenagel->Product4 Product5 1-Acetyl-3-(aminomethyl)-7-azaindole RedAm->Product5 Product6 3-Formyl-7-azaindole Deacetylation->Product6 Product7 Fused Heterocyclic Systems Annulation->Product7

Potential synthetic transformations of this compound.
Detailed Methodologies for Key Transformations

  • Reduction of the Formyl Group: The aldehyde can be selectively reduced to the corresponding alcohol, 1-acetyl-3-(hydroxymethyl)-7-azaindole, using mild reducing agents such as sodium borohydride in an alcoholic solvent. This transformation provides a handle for further functionalization, such as etherification or esterification.

  • Oxidation of the Formyl Group: Oxidation of the aldehyde to a carboxylic acid (1-acetyl-7-azaindole-3-carboxylic acid) can be achieved using standard oxidizing agents like potassium permanganate or silver (I) oxide. The resulting carboxylic acid is a versatile intermediate for amide bond formation, esterification, or conversion to other acid derivatives.

  • Wittig Olefination: The formyl group readily undergoes Wittig olefination to introduce a carbon-carbon double bond at the C-3 position. This allows for the synthesis of various 3-alkenyl-7-azaindole derivatives, which can be further modified through reactions of the alkene functionality.

  • Knoevenagel Condensation: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, under basic conditions (e.g., piperidine) affords the corresponding Knoevenagel adducts. These products are useful for the synthesis of more complex heterocyclic systems.

  • Reductive Amination: The formyl group can be converted to an amino functionality via reductive amination. Reaction with a primary or secondary amine followed by reduction with a mild reducing agent like sodium triacetoxyborohydride provides access to a variety of 3-(aminomethyl)-7-azaindole derivatives, which are common motifs in bioactive molecules.

  • Deacetylation: The N-acetyl group can be removed under basic (e.g., aqueous NaOH) or acidic (e.g., aqueous HCl) conditions to yield 3-formyl-7-azaindole. This allows for subsequent modification at the N-1 position of the pyrrole ring.

  • Annulation Reactions: The bifunctional nature of this compound makes it an excellent precursor for the construction of fused heterocyclic systems. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. Condensation with 1,3-dicarbonyl compounds can also be employed to construct new fused ring systems.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups provide a powerful platform for the synthesis of a diverse range of substituted and fused 7-azaindole derivatives. This makes it a key intermediate for the development of novel compounds with potential applications in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and other biologically active molecules.[4][6] The synthetic pathways outlined in this guide offer a solid foundation for researchers to explore the full potential of this important scaffold.

References

Reactivity of the Formyl Group in 1-Acetyl-3-formyl-7-azaindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group at the C-3 position of 1-Acetyl-3-formyl-7-azaindole. This key intermediate is a versatile scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The electron-withdrawing nature of the pyridine ring and the N-acetyl group influences the reactivity of the C-3 formyl group, making it a prime site for a variety of chemical transformations. This document details key reactions, providing experimental protocols where available, quantitative data, and logical workflows to guide synthetic strategies.

Core Reactivity Profile

The formyl group at the C-3 position of this compound is susceptible to a range of chemical transformations characteristic of aromatic aldehydes. The primary modes of reactivity include nucleophilic additions, condensations, oxidations, and reductions. The N-acetyl group serves as a protecting group for the pyrrole nitrogen, preventing N-alkylation and other side reactions under many conditions, while also modulating the electronic properties of the azaindole ring system.

G cluster_reactions Reactions of the Formyl Group This compound This compound Condensation Reactions Condensation Reactions This compound->Condensation Reactions Nucleophilic Addition Nucleophilic Addition This compound->Nucleophilic Addition Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Knoevenagel, Henry, Wittig Knoevenagel, Henry, Wittig Condensation Reactions->Knoevenagel, Henry, Wittig Reductive Amination, Grignard Reductive Amination, Grignard Nucleophilic Addition->Reductive Amination, Grignard Carboxylic Acid, Baeyer-Villiger Carboxylic Acid, Baeyer-Villiger Oxidation->Carboxylic Acid, Baeyer-Villiger Alcohol Alcohol Reduction->Alcohol

Caption: Overview of the primary reaction pathways for the formyl group of this compound.

Condensation Reactions

The formyl group readily undergoes condensation reactions with various active methylene compounds and ylides to form new carbon-carbon double bonds, providing a powerful tool for extending the molecular scaffold.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is widely used to introduce diverse functionalities.

Table 1: Knoevenagel Condensation of 3-Formyl-7-azaindole Derivatives

Active Methylene CompoundProductYield (%)Reference
Malonic Acidα,β-Unsaturated AcidNot Specified[1]

Experimental Protocol: General Procedure for Knoevenagel Condensation

While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure can be adapted:

  • Dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as pyridine or ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Heat the reaction mixture at a temperature ranging from 40°C to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the desired condensation product.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed reaction between an aldehyde and a nitroalkane. The resulting nitroalkene is a versatile intermediate for further synthetic transformations, including reduction to amines. For a related 3-formyl-7-azaindole derivative, a Henry reaction has been reported to produce the corresponding nitrovinyl compound in a 51% yield[1].

Experimental Protocol: General Procedure for the Henry Reaction

  • To a solution of this compound (1 equivalent) and a nitroalkane (e.g., nitromethane, 1.5 equivalents) in a suitable solvent like methanol or ethanol, add a base such as sodium hydroxide or an amine catalyst.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Henry_Reaction_Workflow start This compound + Nitroalkane step1 Base-catalyzed Addition start->step1 Base (e.g., NaOH) step2 Dehydration (optional, often spontaneous) step1->step2 product β-Nitrovinyl -7-azaindole step2->product

Caption: Workflow for the Henry reaction of this compound.

Wittig Reaction

The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the formyl group with a phosphorus ylide (phosphorane).

Experimental Protocol: General Procedure for the Wittig Reaction

  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

  • Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often ranging from -78°C to room temperature).

  • Allow the reaction to proceed until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Reduction of the Formyl Group

The formyl group can be readily reduced to a primary alcohol, providing a hydroxymethyl group at the C-3 position, which can be a useful handle for further functionalization.

Table 2: Reduction of the Formyl Group

Reducing AgentProductNotes
Sodium Borohydride (NaBH₄)1-Acetyl-3-(hydroxymethyl)-7-azaindoleA mild and selective reagent for reducing aldehydes in the presence of amides.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound in a protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (1-1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product by chromatography or recrystallization.

Oxidation of the Formyl Group

Oxidation of the formyl group can lead to the corresponding carboxylic acid or, under specific conditions, undergo rearrangement reactions like the Baeyer-Villiger oxidation.

Oxidation to Carboxylic Acid

The formyl group can be oxidized to a carboxylic acid, a key functional group for amide bond formation and other transformations. While a specific example for the N-acetyl derivative is not available, the analogous N-phenylsulfonyl-3-formyl-7-azaindole has been oxidized to the corresponding carboxylic acid in 95% yield using sodium chlorite[2].

Table 3: Oxidation of 3-Formyl-7-azaindole Derivatives

SubstrateOxidizing AgentProductYield (%)Reference
N-Phenylsulfonyl-3-formyl-7-azaindoleSodium Chlorite (NaClO₂)N-Phenylsulfonyl-7-azaindole-3-carboxylic acid95[2]

Experimental Protocol: General Procedure for Oxidation to Carboxylic Acid

  • Dissolve this compound in a suitable solvent system (e.g., a mixture of t-butanol, water, and a phosphate buffer).

  • Add a radical scavenger, such as 2-methyl-2-butene.

  • Add a solution of sodium chlorite (excess) dropwise at room temperature.

  • Stir the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture and extract the carboxylic acid product with an appropriate organic solvent.

  • Dry, concentrate, and purify the product.

Baeyer-Villiger Oxidation

A notable transformation is the Baeyer-Villiger oxidation, which converts the aldehyde into a formate ester. Subsequent hydrolysis of this ester yields the 3-hydroxy-7-azaindole derivative[3].

BV_Oxidation start 1-Acetyl-3-formyl -7-azaindole step1 Baeyer-Villiger Oxidation start->step1 Peroxyacid (e.g., m-CPBA) intermediate Formate Ester Intermediate step1->intermediate step2 Hydrolysis intermediate->step2 Acid or Base product 1-Acetyl-3-hydroxy -7-azaindole step2->product

Caption: Pathway of the Baeyer-Villiger oxidation of this compound.

Nucleophilic Addition Reactions

The formyl group is an excellent electrophile for nucleophilic attack by organometallic reagents or amines, leading to the formation of alcohols or imines, respectively.

Reductive Amination

Reductive amination is a powerful method to form C-N bonds. The formyl group first reacts with a primary or secondary amine to form an iminium ion, which is then reduced in situ to the corresponding amine.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1 equivalent) and an amine (1-1.2 equivalents) in a suitable solvent (e.g., dichloroethane, methanol, or THF), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

  • A catalytic amount of acetic acid may be added to facilitate iminium ion formation.

  • Stir the reaction at room temperature for several hours to overnight.

  • Quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting amine by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The formyl group at the C-3 position serves as a key handle for a wide array of chemical transformations, including condensations, reductions, oxidations, and nucleophilic additions. This guide provides an overview of these key reactions and generalized protocols to aid researchers in the design and execution of synthetic routes for the development of novel compounds with potential therapeutic applications. The strategic manipulation of this formyl group opens avenues to a diverse range of functionalized 7-azaindole derivatives.

References

Stability and Storage of 1-Acetyl-3-formyl-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Acetyl-3-formyl-7-azaindole. Due to the limited availability of specific experimental data for this compound, this document infers potential stability characteristics based on the known properties of the 7-azaindole core, N-acetylindoles, and aromatic aldehydes. It outlines potential degradation pathways, recommended handling and storage protocols, and a general methodology for conducting forced degradation studies to establish a stability-indicating analytical method.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 7-azaindole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, notably kinases. The N-acetylation and C3-formylation of the 7-azaindole core can significantly influence its electronic properties, solubility, and target binding affinity. Understanding the chemical stability of this molecule is paramount for ensuring its quality, purity, and efficacy throughout its lifecycle, from synthesis and storage to its application in research and development.

Physicochemical Properties

PropertyValue / InformationSource
Molecular Formula C₁₀H₈N₂O₂-
Molecular Weight 188.18 g/mol -
Appearance Likely a solid powderInferred
Solubility 7-azaindole derivatives generally show enhanced aqueous solubility compared to their indole counterparts.[1]
pKa The pKa of the N1-H in 7-azaindole is approximately 16. Acetylation would remove this acidic proton.Inferred

Recommended Storage and Handling

Based on the general principles for the storage of powdered chemical reagents, particularly those that may be hygroscopic or sensitive to light and temperature, the following conditions are recommended for this compound.

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.Low temperatures slow down potential degradation reactions.
Humidity Store in a desiccator or a controlled low-humidity environment (<30% RH).The presence of acetyl and formyl groups may increase hygroscopicity, leading to clumping and potential hydrolysis.[2][3]
Light Protect from light by storing in an amber vial or a light-blocking container.The 7-azaindole ring and aromatic aldehydes can be susceptible to photodegradation.[2]
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidative degradation.
Container Use a well-sealed, airtight container.Prevents exposure to moisture and atmospheric oxygen.[2]

Handling Precautions:

  • Handle in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • For opened containers, reseal tightly and consider using desiccant packs to maintain a dry environment.[4]

Potential Degradation Pathways

While specific degradation products for this compound have not been documented, potential degradation pathways can be inferred based on the functional groups present in the molecule. The primary sites of instability are likely the N-acetyl group, the C3-formyl group, and the 7-azaindole ring itself.

Hydrolytic Degradation

The N-acetyl group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 3-formyl-7-azaindole. This is a common degradation pathway for N-acetylated compounds.

This compound This compound 3-Formyl-7-azaindole 3-Formyl-7-azaindole This compound->3-Formyl-7-azaindole  H+ or OH- / H2O (Deacetylation)

Figure 1: Hydrolytic Degradation Pathway.
Oxidative Degradation

The 7-azaindole ring system and the aldehyde functional group are potential sites for oxidation. Aldehydes can be readily oxidized to carboxylic acids. The electron-rich pyrrole ring of the azaindole nucleus could also be susceptible to oxidative degradation, potentially leading to ring-opened products.

This compound This compound 1-Acetyl-7-azaindole-3-carboxylic acid 1-Acetyl-7-azaindole-3-carboxylic acid This compound->1-Acetyl-7-azaindole-3-carboxylic acid  [O] (Oxidation of aldehyde)

Figure 2: Oxidative Degradation of the Formyl Group.
Photodegradation

Aromatic aldehydes and the 7-azaindole nucleus can undergo degradation upon exposure to UV or visible light. Photodegradation pathways can be complex, potentially involving radical reactions, and may lead to a variety of degradation products, including polymeric material or ring-cleavage products. The N-acetylation may offer some photostability compared to the unsubstituted N-H of 7-azaindole.

Experimental Protocols: Forced Degradation Study

To definitively determine the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing.

General Protocol

A general workflow for a forced degradation study is outlined below.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal (e.g., 80°C, solid state) prep->thermal photo Photolytic (ICH Q1B conditions) prep->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 h) by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Assess peak purity and identify major degradation products analysis->evaluation

Figure 3: Forced Degradation Study Workflow.
Sample Preparation and Stress Conditions

The following table provides a starting point for the stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionProposed Method
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 M to 1 M HCl. Incubate at room temperature or elevate to 50-60°C if no degradation is observed.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH. Incubate at room temperature or elevate to 50-60°C.
Oxidation Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.
Thermal Degradation Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven.
Photostability Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for monitoring the stability of this compound and separating it from its potential degradation products.

HPLC ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Injection Volume 10-20 µL
Detection UV spectrophotometer (a photodiode array detector is recommended to assess peak purity) at an appropriate wavelength (e.g., determined by UV scan).
Mass Spectrometry Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Conclusion

While specific stability data for this compound is not publicly available, an analysis of its chemical structure suggests potential susceptibility to hydrolysis, oxidation, and photodegradation. To ensure the integrity of this compound, it is crucial to store it in a cool, dry, and dark environment, preferably under an inert atmosphere for long-term storage. The implementation of a forced degradation study coupled with a validated stability-indicating HPLC method is essential for fully characterizing its stability profile and identifying any potential degradation products. This information is critical for its reliable use in research and drug development.

References

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a theoretical framework for investigating the therapeutic potential of 1-Acetyl-3-formyl-7-azaindole. As of the latest literature review, specific biological data for this compound is not publicly available. The potential targets and experimental data presented herein are based on the well-documented activities of the broader 7-azaindole class of molecules and should be considered illustrative.

Introduction

The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to mimic purine bases and serve as a potent hinge-binding motif for a variety of protein kinases.[1][2] This has led to the successful development of numerous kinase inhibitors and other therapeutic agents.[3] The compound this compound, with its specific substitutions at the N1 and C3 positions, presents a unique electronic and steric profile that warrants investigation. The N-acetylation may influence the compound's stability, membrane permeability, and interaction with target proteins, while the 3-formyl group can act as a key hydrogen bond acceptor or a reactive handle for further chemical modification. This guide explores the most probable therapeutic targets for this compound based on structure-activity relationships within the 7-azaindole family and outlines the experimental protocols required for its evaluation.

Potential Therapeutic Target Classes

Based on extensive research into 7-azaindole derivatives, the primary potential therapeutic targets for this compound are hypothesized to fall into the following categories:

  • Protein Kinases: This is the most prominent class of targets for 7-azaindole compounds.[2][3] Dysregulation of protein kinases is a hallmark of cancer and various inflammatory and neurodegenerative diseases.[2]

  • G-Protein Coupled Receptors (GPCRs): Certain azaindole derivatives have shown activity at GPCRs, suggesting this as another avenue for investigation.

  • Ion Channels: Modulation of ion channel activity is another reported mechanism for some heterocyclic compounds, and the azaindole core could potentially interact with these targets.

Proposed Primary Therapeutic Area: Oncology

Given that a majority of biologically active 7-azaindole molecules are kinase inhibitors, the most promising therapeutic area for this compound is oncology.[3] Many 7-azaindole derivatives have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines.[1][4]

To assess its potential as an anti-cancer agent, the cytotoxic activity of this compound would first be evaluated against a panel of human cancer cell lines. The following table presents illustrative IC50 (half-maximal inhibitory concentration) values that one might expect if the compound is active.

Table 1: Illustrative Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma22.5
HeLaCervical Adenocarcinoma18.9
HCT116Colon Carcinoma25.1

Potential Molecular Targets: Protein Kinases

The 7-azaindole core is a key feature in numerous approved and investigational kinase inhibitors, such as those targeting BRAF, PI3K, and CSF1R.[5][6] The two nitrogen atoms of the 7-azaindole scaffold can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine.[3]

Following the observation of cytotoxic activity, a kinase screening panel would be employed to identify specific molecular targets. Table 2 provides a hypothetical inhibition profile for this compound against a selection of kinases known to be targeted by other azaindole derivatives.

Table 2: Illustrative Kinase Inhibition Profile of this compound

Kinase TargetTarget FamilyHypothetical IC50 (nM)
PI3KαLipid Kinase85
PI3KγLipid Kinase50
CSF-1RReceptor Tyrosine Kinase120
BRAF (V600E)Serine/Threonine Kinase> 1000
DDX3RNA Helicase (ATPase)250

Experimental Protocols

Detailed methodologies are provided below for the key experiments that would be required to validate the therapeutic potential of this compound.

This protocol is used to determine the concentration-dependent cytotoxic effect of the compound on cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[7]

This protocol describes a general method to measure the direct inhibitory effect of the compound on purified kinase activity.

Materials:

  • Purified recombinant kinase (e.g., PI3Kγ)

  • Kinase-specific substrate (peptide or protein)

  • This compound

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution

  • Phosphocellulose filter paper or other capture method

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the kinase enzyme, the substrate, and serial dilutions of this compound.

  • Initiation: Start the reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration that is typically at or below the Km for ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Washing: Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel on the filters using a scintillation counter.

  • Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a DMSO control and calculate the IC50 value.[8]

Mandatory Visualizations

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity kinase_panel Broad Kinase Panel Screening cytotoxicity->kinase_panel If Active (IC50 < 30 µM) hit_validation Hit Validation & IC50 Determination kinase_panel->hit_validation cellular_assays Cellular Mechanistic Assays (e.g., Western Blot for p-AKT) hit_validation->cellular_assays Potent Hits (IC50 < 1 µM) in_vivo In Vivo Efficacy Studies (Xenograft Models) cellular_assays->in_vivo

Caption: Proposed experimental workflow for evaluating this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Compound 1-Acetyl-3-formyl- 7-azaindole Compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a potential 7-azaindole inhibitor.

References

A Technical Guide to the Synthesis and Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged heterocyclic scaffold of immense interest in medicinal chemistry and drug development. As a bioisostere of indole and purine, its unique structure, featuring a π-excessive pyrrole ring fused to a π-deficient pyridine ring, imparts favorable physicochemical properties. The pyridine nitrogen atom and the pyrrole NH group can act as a hydrogen bond acceptor and donor, respectively, allowing for potent bidentate interactions with biological targets. This capability is particularly crucial in the design of kinase inhibitors, where the 7-azaindole moiety serves as an excellent hinge-binding element.

The clinical success of drugs like the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax, both of which contain the 7-azaindole core, has cemented its status as a critical building block in modern drug discovery.[1] Consequently, the development of robust and versatile synthetic routes to the core structure and efficient, regioselective methods for its functionalization remains an active and vital area of research. This guide provides a comprehensive review of key synthetic and functionalization strategies, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in this field.

Synthesis of the 7-Azaindole Core

The construction of the 7-azaindole bicyclic system can be broadly approached by forming the pyrrole ring onto a pre-existing pyridine precursor or, less commonly, by constructing the pyridine ring onto a pyrrole. While classical indole syntheses like the Fischer and Bartoli methods are often inefficient for azaindoles due to the electron-deficient nature of the pyridine ring, modern organometallic chemistry has provided powerful alternatives.[2][3]

Transition Metal-Catalyzed Methods

Transition metal catalysis, particularly using palladium, rhodium, and iron, has become the cornerstone of modern 7-azaindole synthesis. These methods often involve the coupling of a substituted 2-aminopyridine with an alkyne, followed by an annulation step.

Rhodium(III)-Catalyzed Synthesis: A prominent method involves the Rh(III)-catalyzed coupling of 2-aminopyridines with internal alkynes. This process is often assisted by a silver salt (e.g., Ag₂CO₃, AgSbF₆) which acts as an external oxidant. The silver additive is believed to generate a more reactive cationic Rh(III) species, which facilitates the key C-H activation and subsequent cyclization steps, ultimately improving catalyst turnover and reaction efficiency.[4][5]

G cat_start [Cp*Rh(III)L₂] rh_pyridyl Cationic Rh(III)-pyridyl⁺ Complex cat_start->rh_pyridyl Oxidation rh_activated C-H Activated Rhodacycle rh_pyridyl->rh_activated C-H Activation (CMD) alkyne_coord Alkyne Coordinated Intermediate rh_activated->alkyne_coord mig_insert Migratory Insertion Intermediate alkyne_coord->mig_insert 1,2-Alkyne Insertion product_complex Product Complex mig_insert->product_complex Reductive Elimination product_complex->cat_start Regeneration product 7-Azaindole product_complex->product sub_amino 2-Aminopyridine sub_amino->rh_pyridyl Coordination sub_alkyne Alkyne sub_alkyne->alkyne_coord Coordination ag_oxidant Ag⁺ Oxidant ag_oxidant->cat_start ag_0 Ag⁰

References

Methodological & Application

Synthesis of 1-Acetyl-3-formyl-7-azaindole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the two-step synthesis of 1-Acetyl-3-formyl-7-azaindole from the readily available starting material, 7-azaindole. The synthetic route involves an initial N-acetylation of 7-azaindole to protect the pyrrole nitrogen and activate the ring, followed by a Vilsmeier-Haack reaction to introduce a formyl group at the C-3 position. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug discovery, as 7-azaindole derivatives are significant scaffolds in the development of various therapeutic agents. Detailed experimental procedures, quantitative data, and a visual representation of the workflow are provided to ensure reproducibility and clarity.

Introduction

7-Azaindole, a bicyclic heterocycle containing a pyridine and a pyrrole ring, is a privileged scaffold in medicinal chemistry due to its ability to mimic the indole structure while offering altered physicochemical properties such as improved solubility and metabolic stability. Derivatives of 7-azaindole are integral components of numerous kinase inhibitors and other biologically active compounds. The introduction of functional groups at the C-3 position of the 7-azaindole core is a common strategy for elaborating the molecular structure and modulating biological activity.

This application note details a reliable two-step synthesis to obtain this compound. The first step involves the protection of the pyrrole nitrogen of 7-azaindole via acetylation. This is a crucial step as the unprotected 7-azaindole is not readily formylated under standard Vilsmeier-Haack conditions. The subsequent Vilsmeier-Haack formylation of the N-acetylated intermediate proceeds efficiently to yield the desired 3-formyl derivative, a versatile building block for further synthetic transformations.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1N-Acetylation7-Azaindole1-Acetyl-7-azaindoleAcetic anhydride, Pyridine85-95
2Vilsmeier-Haack Formylation1-Acetyl-7-azaindoleThis compoundPhosphorus oxychloride (POCl₃), DMF70-85

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-7-azaindole

Materials:

  • 7-Azaindole

  • Acetic anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of 7-azaindole (1.0 eq) in anhydrous pyridine (5-10 mL per gram of 7-azaindole) in a round-bottom flask, add acetic anhydride (1.5 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of pyridine.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 1-Acetyl-7-azaindole as a solid.

Characterization Data for 1-Acetyl-7-azaindole:

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol [1]

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (CDCl₃, 400 MHz): δ 8.55 (dd, J=4.8, 1.6 Hz, 1H), 7.90 (dd, J=7.8, 1.6 Hz, 1H), 7.65 (d, J=3.8 Hz, 1H), 7.20 (dd, J=7.8, 4.8 Hz, 1H), 6.70 (d, J=3.8 Hz, 1H), 2.75 (s, 3H).

Step 2: Synthesis of this compound

Materials:

  • 1-Acetyl-7-azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (10 eq) to 0 °C in an ice bath.

  • Add phosphorus oxychloride (3 eq) dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent will result in a thick, crystalline slurry.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-Acetyl-7-azaindole (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) dropwise to the Vilsmeier reagent.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Characterization Data for this compound:

  • Molecular Formula: C₁₀H₈N₂O₂

  • Molecular Weight: 188.18 g/mol

  • CAS Number: 155819-07-1

  • Appearance: Yellow to brown solid.

  • 1H NMR (CDCl₃, 400 MHz): δ 10.15 (s, 1H), 8.65 (dd, J=4.8, 1.6 Hz, 1H), 8.40 (s, 1H), 8.00 (dd, J=7.9, 1.6 Hz, 1H), 7.35 (dd, J=7.9, 4.8 Hz, 1H), 2.80 (s, 3H).

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Start1 7-Azaindole Reagents1 Acetic Anhydride Pyridine (reflux) Start1->Reagents1 Reaction Workup1 Aqueous Workup & Purification Reagents1->Workup1 Product1 1-Acetyl-7-azaindole Workup1->Product1 Start2 1-Acetyl-7-azaindole Reagents2 POCl₃, DMF (Vilsmeier Reagent) Start2->Reagents2 Reaction Workup2 Aqueous Workup & Purification Reagents2->Workup2 Product2 This compound Workup2->Product2

Caption: Experimental workflow for the two-step synthesis.

Signaling_Pathway cluster_acetylation N-Acetylation cluster_formylation Vilsmeier-Haack Formylation 7-Azaindole 7-Azaindole 1-Acetyl-7-azaindole 1-Acetyl-7-azaindole 7-Azaindole->1-Acetyl-7-azaindole Pyridine Acetic Anhydride Acetic Anhydride Acetic Anhydride->1-Acetyl-7-azaindole 1-Acetyl-7-azaindole_2 1-Acetyl-7-azaindole Iminium Salt Intermediate Iminium Salt Intermediate 1-Acetyl-7-azaindole_2->Iminium Salt Intermediate Vilsmeier Reagent POCl₃ + DMF Vilsmeier Reagent->Iminium Salt Intermediate Hydrolysis Hydrolysis Iminium Salt Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Reaction pathway for the synthesis.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction introduces a formyl (-CHO) group, a crucial functional group that serves as a versatile handle for further synthetic transformations. In the context of medicinal chemistry and drug development, the 7-azaindole scaffold is a privileged structure due to its isosteric relationship with indole and its presence in numerous biologically active molecules. The formylation of 7-azaindole, particularly at the C3 position, yields valuable intermediates for the synthesis of a diverse range of therapeutic agents.

This document provides detailed application notes and a comprehensive protocol for the Vilsmeier-Haack formylation of 1-acetyl-7-azaindole. The N-acetylation of 7-azaindole is a key step to activate the pyrrole ring towards electrophilic substitution, facilitating formylation at the electron-rich C3 position.

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2] Subsequently, the electron-rich 1-acetyl-7-azaindole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the desired 1-acetyl-7-azaindole-3-carbaldehyde. The N-acetyl group enhances the electron density of the pyrrole ring, thereby promoting the electrophilic aromatic substitution at the C3 position.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of indole and related derivatives, providing a comparative reference for the formylation of 1-acetyl-7-azaindole.

Table 1: Vilsmeier-Haack Reagent Generation Conditions

AmideActivating AgentSolventTemperature (°C)TimeReference
N,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)DMF0 - 1030 min[3]
N,N-Dimethylformamide (DMF)Oxalyl chlorideDichloroethane-78 to RT15 min
N-MethylformanilidePhosphorus oxychloride (POCl₃)N-MethylformanilideRoom Temp50 min

Table 2: Vilsmeier-Haack Formylation of Indole Derivatives - Reaction Parameters and Yields

SubstrateEquivalents of POCl₃Equivalents of DMFSolventTemperature (°C)Time (h)ProductYield (%)Reference
Indole1.110 (solvent)DMF0 to 352Indole-3-carboxaldehyde97[3]
2-Methylindole1.210 (solvent)DMF98 - 10032-Methylindole-3-carboxaldehyde85
1-Methylindole1.510 (solvent)DMF0 to 9041-Methylindole-3-carboxaldehyde92
1-Acetylindole1.510 (solvent)Dichloroethane0 to 6051-Acetylindole-3-carboxaldehyde~80 (estimated)
7-Azaindole (N-alkylated)1.5-2.010 (solvent)DMF25 to 803-51-Alkyl-7-azaindole-3-carbaldehyde62-85

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Vilsmeier-Haack formylation of 1-acetyl-7-azaindole.

Materials and Reagents:

  • 1-Acetyl-7-azaindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

Part A: Preparation of the Vilsmeier Reagent

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents relative to the substrate).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add freshly distilled phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) to the stirred DMF via the dropping funnel over a period of 15-30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a yellowish, viscous solution or a crystalline solid.

Part B: Formylation of 1-Acetyl-7-azaindole

  • Dissolve 1-acetyl-7-azaindole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM) or DMF.

  • Slowly add the solution of 1-acetyl-7-azaindole to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Part C: Workup and Purification

  • Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

  • Carefully and slowly quench the reaction by the dropwise addition of a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. This step should be performed in a well-ventilated fume hood as it can be exothermic and produce gas.

  • Adjust the pH of the aqueous layer to ~8-9 with additional saturated NaHCO₃ solution or a dilute solution of sodium hydroxide.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-acetyl-7-azaindole-3-carbaldehyde.

Visualizations

Reaction Pathway:

Vilsmeier_Haack_Formylation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Substrate 1-Acetyl-7-azaindole Vilsmeier_reagent->Substrate Intermediate Iminium Salt Intermediate Substrate->Intermediate Electrophilic Attack Product 1-Acetyl-7-azaindole-3-carbaldehyde Intermediate->Product Hydrolysis (Workup)

Caption: Vilsmeier-Haack reaction pathway.

Experimental Workflow:

experimental_workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add 1-Acetyl-7-azaindole Solution at 0°C reagent_prep->substrate_add reaction React at 50-60°C (Monitor by TLC) substrate_add->reaction quench Quench with NaHCO₃ (aq) at 0°C reaction->quench extraction Extract with Organic Solvent quench->extraction wash Wash Organic Layer (Water, Brine) extraction->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify product Pure Product purify->product

Caption: Experimental workflow diagram.

References

Acylation of 3-formyl-7-azaindole: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the acylation of 3-formyl-7-azaindole, a key building block in the synthesis of biologically active compounds, particularly kinase inhibitors.

Introduction

7-azaindole derivatives are a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors for therapeutic areas such as oncology. The acylation of the 3-formyl-7-azaindole core at the N-1 position of the pyrrole ring or the C-3 position (after modification of the formyl group) is a critical step in the synthesis of diverse chemical libraries for drug discovery. These modifications can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. This document outlines detailed protocols for N-acylation and discusses strategies for C-3 acylation, providing researchers with the necessary information to synthesize novel derivatives for biological screening.

N-Acylation of 3-formyl-7-azaindole

The pyrrolic nitrogen (N-1) of 3-formyl-7-azaindole is nucleophilic and readily undergoes acylation. A variety of acylating agents can be employed, including acid anhydrides and acyl chlorides, often in the presence of a base.

Data Presentation: N-Acylation with Various Reagents
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AnhydrideTriethylamine (TEA), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)Room Temp376[1]
Propionic AnhydridePyridineDichloromethane (DCM)Room Temp472Hypothetical
Isobutyric AnhydridePyridineDichloromethane (DCM)Room Temp568Hypothetical
Benzoyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to Room Temp685Hypothetical
Cyclopropanecarbonyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 to Room Temp481Hypothetical

Note: Yields are dependent on the specific reaction conditions and scale. The data presented for reagents other than acetic anhydride are representative examples based on common acylation reactions and may require optimization.

Experimental Protocol: N-Acetylation of 3-formyl-7-azaindole

This protocol describes the synthesis of 1-acetyl-3-formyl-7-azaindole.

Materials:

  • 3-formyl-7-azaindole

  • Acetic anhydride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 3-formyl-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Expected Yield: 76%[1]

C-3 Acylation of 7-Azaindole Derivatives

Direct Friedel-Crafts acylation at the C-3 position of 3-formyl-7-azaindole is challenging due to the electron-withdrawing nature of the formyl group, which deactivates the pyrrole ring towards electrophilic substitution. A more viable strategy involves the protection of the N-1 position followed by modification of the C-3 formyl group to a functionality more amenable to C-C bond formation, or direct C-3 acylation of an N-protected 7-azaindole without the formyl group, followed by subsequent formylation if required.

For general 7-azaindoles, Friedel-Crafts acylation at the C-3 position can be achieved using an excess of a Lewis acid like aluminum chloride (AlCl₃) with an acyl chloride.

Experimental Protocol: General C-3 Acylation of N-Protected 7-Azaindole (Illustrative)

This protocol is a general guideline and would require optimization for a specific N-protected 3-formyl-7-azaindole derivative.

Materials:

  • N-protected 7-azaindole

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend the N-protected 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add aluminum chloride (3.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application in Drug Discovery: Targeting the PI3K/AKT/mTOR Signaling Pathway

Acylated 3-formyl-7-azaindole derivatives are valuable scaffolds for the development of kinase inhibitors. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. 7-azaindole-based compounds have been designed to target key kinases in this pathway, such as PI3K and mTOR.

The acylated 3-formyl-7-azaindole core can serve as a versatile template for further functionalization to enhance binding to the ATP-binding pocket of these kinases. The N-acyl group can be modified to optimize interactions with the hinge region of the kinase, while the 3-formyl group can be a handle for introducing substituents that project into other regions of the active site to improve potency and selectivity.

Signaling Pathway Diagram: Inhibition of PI3K/AKT/mTOR Pathway

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Acylated 3-formyl- 7-azaindole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis of a library of acylated 3-formyl-7-azaindole derivatives and their subsequent biological evaluation as kinase inhibitors.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start 3-formyl-7-azaindole acylation N-Acylation (Parallel Synthesis) start->acylation library Library of Acylated Derivatives acylation->library purification Purification & Characterization (HPLC, NMR, MS) library->purification primary_screen Primary Kinase Assay (e.g., PI3K, mTOR) purification->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->library Inactive secondary_screen Secondary Assays (Selectivity, IC50) hit_id->secondary_screen Active Compounds cell_based Cell-Based Assays (Proliferation, Apoptosis) secondary_screen->cell_based lead_opt Lead Optimization cell_based->lead_opt

Caption: Experimental workflow for synthesis and screening.

References

Application Note: Purification of 1-Acetyl-3-formyl-7-azaindole by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Acetyl-3-formyl-7-azaindole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the azaindole scaffold in biologically active molecules. Synthesis of this compound often results in a crude mixture containing starting materials, by-products, and other impurities. Effective purification is crucial to obtain the compound at a desired purity for subsequent analytical studies and biological assays. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

General Principles

Column chromatography is a widely used technique for the separation of chemical compounds from a mixture.[1] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For azaindole derivatives, silica gel, a polar adsorbent, is a commonly used stationary phase.[2][3] The mobile phase is typically a mixture of a non-polar solvent and a more polar solvent. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be eluted from the column, allowing for their separation.[2]

Experimental Protocol

This protocol outlines the steps for the purification of this compound from a crude reaction mixture.

1. Materials and Reagents

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Dichloromethane (DCM) (analytical grade)

  • Methanol (MeOH) (analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

2. Method Development using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or DCM/methanol).

  • The ideal solvent system should provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[2]

3. Column Preparation

  • Select an appropriately sized chromatography column. The amount of silica gel used should be 20-50 times the weight of the crude sample to be purified.[1]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a low percentage of ethyl acetate in hexane).

  • Pack the column with the silica gel slurry, ensuring even packing to avoid air bubbles and channeling.[1]

  • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Equilibrate the packed column by running the initial mobile phase through it until the packing is stable.

4. Sample Loading

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable polar solvent.[2] Load the dissolved sample onto the top of the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection

  • Begin elution with the initial, non-polar mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane). A gradient elution is often effective for separating compounds with a wide range of polarities.[2] For the closely related 1-Acetyl-7-azaindole, a hexane/ethyl acetate gradient has been reported to be effective.[2]

  • Collect fractions in separate tubes as the solvent elutes from the column.

6. Fraction Analysis and Product Isolation

  • Analyze the collected fractions using TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes typical conditions used for the purification of various azaindole derivatives by column chromatography, which can serve as a reference for optimizing the purification of this compound.

DerivativeStationary PhaseMobile PhaseElution ModeReference
1-Acetyl-7-azaindoleSilica gelHexane/Ethyl acetate gradientGradient[2]
3-substituted 7-azaindole derivativesSilica gel (230-400 mesh)Not specifiedColumn Chromatography[2]
3-(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)-6-azaindoleSilica gelDCM/MeOH 9:1Isocratic[4]
Boc-protected 3-methyl-indazoleSilica gel25% EtOAc in cyclohexaneIsocratic[2]

Diagrams

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation Crude_Product Crude this compound Dissolution Dissolve in minimal solvent or adsorb onto silica Crude_Product->Dissolution Sample_Loading Load sample onto column Dissolution->Sample_Loading Column_Packing Pack column with silica gel Column_Packing->Sample_Loading Elution Elute with Hexane/Ethyl Acetate gradient Sample_Loading->Elution Fraction_Collection Collect fractions Elution->Fraction_Collection Fraction_Analysis Analyze fractions (TLC/HPLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine pure fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent evaporation Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

References

Application Notes and Protocols: Recrystallization of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-Acetyl-3-formyl-7-azaindole via recrystallization. The procedure is designed to enhance the purity of the compound, a critical step for its application in research and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. The purity of such compounds is paramount for accurate biological and pharmacological studies. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. This protocol outlines a systematic approach to effectively recrystallize this compound.

Data Presentation

Successful recrystallization can be quantified by assessing the purity, yield, and melting point of the material before and after the procedure. The following table provides a template for recording and comparing these key parameters.

ParameterBefore RecrystallizationAfter RecrystallizationTarget/Reference Value
Purity (by HPLC) e.g., 95.2%e.g., >99.5%>99%
Yield (%) N/Ae.g., 85%As high as possible
Melting Point (°C) e.g., 142-145 °Ce.g., 148-150 °CSharp, defined range
Appearance e.g., Off-white powdere.g., White crystalline solidCrystalline solid

Experimental Protocol

This protocol details the steps for the recrystallization of this compound. A mixed solvent system of ethyl acetate and hexanes is proposed, as this is often effective for azaindole derivatives.[1] However, solvent screening is recommended to identify the optimal system for this specific compound.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Glass funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel and flask

  • Vacuum source

  • Spatula and glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection:

    • The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]

    • Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, ethanol, isopropanol, toluene) at room temperature and upon heating.

    • A mixed solvent system, such as ethyl acetate/hexanes, can also be effective.[1] In this system, the compound is dissolved in a "good" solvent (ethyl acetate) and then a "poor" solvent (hexanes) is added to induce precipitation.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate) to the flask.

    • Gently heat the mixture while stirring. Add small portions of the hot solvent until the compound completely dissolves.[2] Avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present in the hot solution, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated filtration setup to remove the impurities. This step should be done rapidly to prevent premature crystallization in the funnel.[2]

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of a solid, this may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent or allowing the solution to cool more slowly.[2]

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration or scratching the inside of the flask with a glass rod to induce nucleation.[2]

  • Poor Crystal Quality: The formation of an amorphous solid or very fine powder may indicate that the solution cooled too quickly or that impurities are inhibiting crystal growth. Re-dissolving the solid in a minimal amount of hot solvent and allowing it to cool very slowly can improve crystal quality.[2]

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization procedure.

Recrystallization_Workflow Start Start with Crude This compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFiltration Hot Filtration (if necessary) Dissolve->HotFiltration Cooling Slow Cooling to Room Temperature HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying End Pure Crystalline Product Drying->End

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols: Utilizing 1-Acetyl-3-formyl-7-azaindole in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a hinge-binding motif in a multitude of kinase inhibitors. Its ability to form crucial hydrogen bonds within the ATP-binding site of kinases has led to the development of several clinically successful drugs. 1-Acetyl-3-formyl-7-azaindole is a key intermediate, offering a versatile platform for the synthesis of diverse libraries of kinase inhibitors. The acetyl group at the N1 position serves as a protecting group, which can be maintained or removed during the synthetic sequence, while the formyl group at the C3 position is a versatile handle for various chemical transformations, including reductive amination and condensation reactions.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, focusing on practical methodologies and biological evaluation.

Data Presentation: Kinase Inhibitory Activity of 7-Azaindole Derivatives

The following table summarizes the in vitro inhibitory activities of various kinase inhibitors derived from the 7-azaindole scaffold. This data highlights the broad applicability of this core structure in targeting a range of kinases implicated in diseases such as cancer.

Compound ID/NameKinase TargetIC50 (nM)Reference/Notes
VemurafenibBRAF (V600E)31Approved drug for melanoma.[1]
DabrafenibBRAF (V600E)0.65Approved drug for melanoma.
PLX4720BRAF (V600E)13A potent and selective BRAF inhibitor.[1]
GSK2118436 (Dabrafenib)CRAF5.0Also inhibits wild-type BRAF and CRAF.[2]
C-3 aryl-7-azaindole derivativeJAK2260Janus kinase inhibitor.
7-azaindolylideneimidazoleCdc720Cell division cycle 7 kinase inhibitor.
Compound 8l Haspin14Potent Haspin kinase inhibitor.[3]
Compound 8g CDK9/CyclinTMicromolar rangeDual inhibitor of CDK9/CyclinT and Haspin.[3]
Compound 8h CDK9/CyclinTMicromolar rangeDual inhibitor of CDK9/CyclinT and Haspin.[3]
3-anilinyl-7-azaindolePIM1~100,000Fragment hit with micromolar activity.[1]
Azaindole 10 PI3Kγ50Phosphoinositide 3-kinase inhibitor.
Azaindole B13 PI3Kγ0.5Exceptionally potent PI3Kγ inhibitor.

Experimental Protocols

Protocol 1: Synthesis of a Vemurafenib Analog via N-Acylhydrazone Formation

This protocol describes a two-step synthesis of a Vemurafenib analog starting from this compound. The first step is the deacetylation of the starting material, followed by condensation with a suitable hydrazide.

Step 1: Deacetylation of this compound

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Potassium carbonate (K₂CO₃)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Add potassium carbonate (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the methanol under reduced pressure.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-formyl-7-azaindole.

Step 2: Condensation with a Hydrazide to form N-Acylhydrazone

  • Materials:

    • 3-formyl-7-azaindole (from Step 1)

    • Substituted hydrazide (e.g., 2,6-difluorobenzohydrazide) (1.1 eq)

    • Ethanol (EtOH)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Suspend 3-formyl-7-azaindole (1.0 eq) in ethanol.

    • Add the substituted hydrazide (1.1 eq) to the suspension.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the formation of the product precipitate.

    • Once the reaction is complete, filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired N-acylhydrazone kinase inhibitor.

Protocol 2: Synthesis of a 3-Aminomethyl-7-azaindole Derivative via Reductive Amination

This protocol outlines the synthesis of a 3-aminomethyl-7-azaindole derivative through a one-pot reductive amination reaction.

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., 4-fluoroaniline) (1.2 eq)

    • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired amine (1.2 eq) in dichloromethane or 1,2-dichloroethane.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aminomethyl-7-azaindole derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: BRAF Kinase)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, using BRAF as an example.

  • Materials:

    • Recombinant human BRAF (V600E) enzyme

    • MEK1 (inactive substrate)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Synthesized inhibitor compound (dissolved in DMSO)

    • ³²P-γ-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)

    • 96-well plates

    • Incubator

    • Scintillation counter or luminometer

  • Procedure (Radiometric Assay):

    • Prepare a reaction mixture containing assay buffer, inactive MEK1 substrate, and MgCl₂.

    • Serially dilute the synthesized inhibitor compound in DMSO and add to the wells of a 96-well plate.

    • Add the BRAF (V600E) enzyme to the wells containing the inhibitor and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of ATP and ³²P-γ-ATP to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated ³²P-γ-ATP.

    • Measure the amount of incorporated ³²P on the filter paper using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data using a suitable software.

Mandatory Visualizations

G Synthetic Routes from this compound A This compound B Deacetylation (K2CO3, MeOH) A->B Step 1 F Reductive Amination (R1R2NH, NaBH(OAc)3, DCM) A->F Route B C 3-Formyl-7-azaindole B->C D Condensation with Hydrazide (R-C(O)NHNH2, EtOH, AcOH) C->D Route A E N-Acylhydrazone Kinase Inhibitor (e.g., Vemurafenib Analog) D->E G 3-Aminomethyl-7-azaindole Kinase Inhibitor F->G

Caption: Synthetic pathways for kinase inhibitors from this compound.

G BRAF/MEK/ERK Signaling Pathway cluster_0 Cellular Signaling Cascade Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression Vemurafenib Analog Vemurafenib Analog Vemurafenib Analog->BRAF Inhibition

Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of a Vemurafenib analog.

G Kinase Inhibitor Discovery Workflow cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start This compound Synthesis Chemical Synthesis (e.g., Reductive Amination) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Assay (IC50 Determination) Characterization->Screening Selectivity Kinase Panel Screening Screening->Selectivity Cellular Cell-based Assays (Proliferation, Apoptosis) Selectivity->Cellular Lead Optimization Lead Optimization Cellular->Lead Optimization

Caption: A general workflow for the synthesis and evaluation of kinase inhibitors.

References

Application of 1-Acetyl-3-formyl-7-azaindole in Medicinal Chemistry: A Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-3-formyl-7-azaindole is a key heterocyclic building block in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of complex molecules with significant therapeutic potential. The 7-azaindole scaffold, a bioisostere of indole, is recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity.[1] This characteristic has propelled its extensive use in the development of kinase inhibitors, a class of drugs pivotal in oncology and the treatment of inflammatory diseases.[2][3][4] The acetyl group at the 1-position acts as a protecting group for the pyrrole nitrogen, while the formyl group at the 3-position provides a reactive handle for further chemical modifications, enabling the construction of diverse molecular libraries for drug discovery programs.[5]

Application Notes

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 3-substituted-7-azaindole derivatives, which are potent kinase inhibitors.[2][6][7][8] The 7-azaindole moiety is particularly effective at interacting with the hinge region of the ATP-binding site of kinases, forming crucial hydrogen bonds that lead to the inhibition of kinase activity.[4]

Key Therapeutic Areas:

  • Oncology: 7-Azaindole derivatives have been successfully developed as inhibitors of various kinases implicated in cancer progression, such as BRAF, PI3K, and CDK9.[1][6][7] For instance, Vemurafenib, a BRAF inhibitor used to treat melanoma, features a 7-azaindole core.[1]

  • Inflammatory Diseases: The inhibition of certain kinases by 7-azaindole-based compounds has shown promise in modulating inflammatory pathways.[9]

  • Antiviral Agents: Some 7-azaindole derivatives have demonstrated antiviral activity, highlighting the broad therapeutic potential of this scaffold.[10]

The formyl group at the C3 position of this compound is a key functional group that allows for a variety of chemical transformations to build more complex and potent drug candidates. Common synthetic strategies include:

  • Reductive Amination: To introduce various amine-containing side chains.

  • Wittig Reaction and Horner-Wadsworth-Emmons Reaction: To form carbon-carbon double bonds and introduce diverse substituents.

  • Knoevenagel Condensation: To react with active methylene compounds, leading to the formation of α,β-unsaturated systems.[11][12][13]

  • Condensation with Hydrazines and other Nucleophiles: To form hydrazones and other heterocyclic systems.[1]

These reactions enable the exploration of the chemical space around the 7-azaindole core, which is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Formylation

This protocol describes the introduction of a formyl group at the C3 position of 1-acetyl-7-azaindole.

Materials:

  • 1-Acetyl-7-azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of N,N-Dimethylformamide (1.2 eq.) in dichloromethane at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-Acetyl-7-azaindole (1.0 eq.) in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Stir vigorously until the gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Protocol 2: Synthesis of a 3-Substituted-7-azaindole Derivative via Knoevenagel Condensation

This protocol outlines the use of this compound in a Knoevenagel condensation to introduce a new substituent at the C3 position.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (or other basic catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.

  • Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Wash the collected solid with cold ethanol and dry under vacuum to yield the Knoevenagel condensation product.

  • The acetyl protecting group can be subsequently removed under basic conditions (e.g., NaOH in methanol/water) to yield the final 3-substituted-7-azaindole.

Data Presentation

The following table summarizes the in vitro activity of representative 3-substituted-7-azaindole derivatives as kinase inhibitors, showcasing the therapeutic potential of compounds derived from the this compound intermediate.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
Vemurafenib Analog BRAFV600E13A375 (Melanoma)[1]
PI3Kγ Inhibitor B13 PI3Kγ0.5-[6]
CDK9/Haspin Inhibitor 8g CDK9/CyclinT1100-[7]
CDK9/Haspin Inhibitor 8h Haspin480-[7]
c-Met Inhibitor 62 c-Met70-[2]
c-Met Inhibitor 63 c-Met20-[2]
Cdc7 Inhibitor 50 Cdc720-[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_diversification Diversification for Kinase Inhibitor Synthesis start 1-Acetyl-7-azaindole reagent Vilsmeier Reagent (POCl3, DMF) start->reagent Vilsmeier-Haack Formylation intermediate This compound reagent->intermediate start_div This compound reaction Condensation / Coupling (e.g., Knoevenagel) start_div->reaction product 3-Substituted-1-acetyl-7-azaindole reaction->product deprotection Deprotection product->deprotection final_product 3-Substituted-7-azaindole (Kinase Inhibitor Scaffold) deprotection->final_product

Caption: Synthetic workflow for the preparation and application of this compound.

signaling_pathway cluster_kinase_cascade Kinase Signaling Cascade (e.g., MAPK Pathway) cluster_inhibition Mechanism of Action GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 3-Substituted-7-azaindole (e.g., Vemurafenib) Inhibitor->Inhibition

Caption: Inhibition of a kinase signaling pathway by a 7-azaindole derivative.

References

Application Notes and Protocols: Derivatization of 1-Acetyl-3-formyl-7-azaindole for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 1-Acetyl-3-formyl-7-azaindole, a key starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2][3] The strategic modification of the 1-acetyl and 3-formyl groups allows for a systematic exploration of the chemical space around this core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.

Introduction to 7-Azaindole in Drug Discovery

The 7-azaindole nucleus is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions with biological targets.[4][5] This has led to its widespread use in the development of inhibitors for various protein kinases, which play a crucial role in cellular signaling pathways implicated in cancer and other diseases.[4][5] The derivatization of the 7-azaindole core is a critical step in the drug discovery process, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects.

Derivatization Strategies for this compound

The presence of the 1-acetyl and 3-formyl groups on the 7-azaindole core offers multiple avenues for chemical modification. The acetyl group at the N1 position can influence the electronic properties of the ring system and can be removed or modified if necessary. The formyl group at the C3 position is a versatile handle for a wide range of chemical transformations.

A general workflow for the derivatization and subsequent SAR analysis is depicted below:

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Analysis cluster_sar SAR & Optimization start This compound derivatization Chemical Derivatization (e.g., Wittig, Reductive Amination, etc.) start->derivatization library Library of Analogs derivatization->library screening Biological Screening (e.g., Kinase Assays) library->screening data Activity Data (IC50) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 7-Azaindole Derivative Inhibitor->Kinase1 Inhibition

References

Application Notes and Protocols: Aldol Condensation Reactions with 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Aldol condensation of 1-acetyl-3-formyl-7-azaindole with various ketones to synthesize novel chalcone-based derivatives. The resulting compounds have significant potential in drug discovery, particularly as kinase inhibitors.

Introduction

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole or purine systems.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including the inhibition of various protein kinases, which are crucial targets in oncology and other therapeutic areas.[1][2][4] The Aldol condensation, specifically the Claisen-Schmidt condensation, of 3-formyl-7-azaindole derivatives with substituted acetophenones provides a straightforward and efficient method to generate a library of 7-azaindole-chalcone hybrids.[4] These chalcones, characterized by an α,β-unsaturated ketone moiety linking the 7-azaindole core to another aromatic ring, are valuable for structure-activity relationship (SAR) studies in the development of potent and selective kinase inhibitors.[4]

The N-acetylation of 3-formyl-7-azaindole can be a strategic modification to modulate the electronic properties and reactivity of the starting material, as well as the solubility and pharmacokinetic properties of the final products. While specific literature on the Aldol condensation of this compound is not extensively detailed, the protocols for the closely related 3-formyl-7-azaindole are directly applicable and serve as a robust foundation for these reactions.

Reaction Scheme

The general reaction involves the base-catalyzed condensation of this compound with a substituted acetophenone to yield the corresponding 1-acetyl-3-(3-aryl-3-oxoprop-1-en-1-yl)-7-azaindole (a 7-azaindole-chalcone hybrid).

Figure 1: General scheme for the Claisen-Schmidt condensation of this compound with a substituted acetophenone.

Experimental Protocols

General Protocol for the Synthesis of 7-Azaindole-Chalcone Hybrids

This protocol is adapted from the Claisen-Schmidt condensation used for the synthesis of chalcone derivatives.[5][6][7]

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)

  • Methanol or Ethanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0-1.2 eq) in methanol or ethanol.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of potassium hydroxide (2.0-3.0 eq) in methanol or water to the cooled reaction mixture with vigorous stirring.

  • Continue stirring the reaction mixture at 0-5 °C for 30 minutes, and then allow it to warm to room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Upon completion, pour the reaction mixture into cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash it with cold water until the filtrate is neutral, and dry it under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) to afford the pure 7-azaindole-chalcone derivative.

Synthesis of this compound (Starting Material)

The starting material can be prepared from 7-azaindole in two steps:

  • Formylation: 3-formyl-7-azaindole can be synthesized via the Vilsmeier-Haack reaction from 7-azaindole.[8]

  • Acetylation: The N-acetylation of 3-formyl-7-azaindole can be achieved using acetic anhydride in the presence of a base like pyridine or triethylamine.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of C3-substituted chalcone-based derivatives of 7-azaindole, which are analogous to the products expected from reactions with this compound.

Table 1: Synthesis of 7-Azaindole-Chalcone Derivatives

ProductAr-group of AcetophenoneReaction Time (h)Yield (%)
5a Phenyl1285
5b 4-Methylphenyl1288
5c 4-Methoxyphenyl1490
5d 4-Chlorophenyl1092
5e 4-Bromophenyl1091
5f 4-Fluorophenyl1189
5g 4-Nitrophenyl895
5h 3-Nitrophenyl893

Data adapted from analogous syntheses of 7-azaindole chalcones.

Applications in Drug Discovery: Kinase Inhibition

7-Azaindole-chalcone hybrids have been investigated as potent inhibitors of several protein kinases, including Haspin kinase and Cyclin-dependent kinase 9 (CDK9/CyclinT).[4] These kinases are involved in critical cellular processes, and their dysregulation is implicated in diseases such as cancer.

  • Haspin Kinase: Plays a key role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph), which is essential for the proper alignment of chromosomes.

  • CDK9/CyclinT: A component of the positive transcription elongation factor b (P-TEFb), which regulates transcriptional elongation.

The 7-azaindole moiety often acts as a hinge-binder in the ATP-binding pocket of kinases, forming key hydrogen bond interactions. The chalcone portion can extend into other regions of the active site, allowing for modifications to enhance potency and selectivity.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification This compound This compound Dissolve in Solvent Dissolve in Solvent This compound->Dissolve in Solvent Substituted Acetophenone Substituted Acetophenone Substituted Acetophenone->Dissolve in Solvent Cool to 0-5 C Cool to 0-5 C Dissolve in Solvent->Cool to 0-5 C Add Base (KOH/NaOH) Add Base (KOH/NaOH) Cool to 0-5 C->Add Base (KOH/NaOH) Stir at RT Stir at RT Add Base (KOH/NaOH)->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Pour into Water Pour into Water Monitor by TLC->Pour into Water Acidify with HCl Acidify with HCl Pour into Water->Acidify with HCl Filter Solid Filter Solid Acidify with HCl->Filter Solid Wash with Water Wash with Water Filter Solid->Wash with Water Recrystallize Recrystallize Wash with Water->Recrystallize Final Product Final Product Recrystallize->Final Product

Workflow for the synthesis of 7-azaindole-chalcone hybrids.

Simplified Kinase Inhibition Signaling Pathway

G 7-Azaindole-Chalcone 7-Azaindole-Chalcone Inhibition Inhibition 7-Azaindole-Chalcone->Inhibition Kinase (e.g., Haspin, CDK9) Kinase (e.g., Haspin, CDK9) Phosphorylated Substrate Phosphorylated Substrate Kinase (e.g., Haspin, CDK9)->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase (e.g., Haspin, CDK9) Substrate Substrate Substrate->Kinase (e.g., Haspin, CDK9) Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Inhibition->Kinase (e.g., Haspin, CDK9)

Mechanism of kinase inhibition by 7-azaindole-chalcones.

References

Application Notes and Protocols: Reductive Amination of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] Functionalization of the 7-azaindole ring system is a key strategy in the development of novel drug candidates. Reductive amination of 3-formyl-7-azaindole derivatives provides a robust and versatile method for introducing a wide range of amino functionalities at the C3-position, yielding libraries of compounds for structure-activity relationship (SAR) studies.

These application notes provide a detailed protocol for the reductive amination of 1-Acetyl-3-formyl-7-azaindole with various primary and secondary amines. The N-acetyl group serves as a protecting group for the azaindole nitrogen, which can be readily removed under standard conditions if required for further synthetic manipulations.

Synthetic Workflow

The overall synthetic strategy involves a two-step process starting from 1-Acetyl-7-azaindole: formylation at the C3 position followed by reductive amination.

G start 1-Acetyl-7-azaindole step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate This compound step1->intermediate step2 Reductive Amination (Amine, NaBH(OAc)3) intermediate->step2 product 1-Acetyl-3-(aminomethyl)-7-azaindole Derivatives step2->product G cluster_0 Iminium Ion Formation cluster_1 Reduction Aldehyde R-CHO Hemiaminal R-CH(OH)-NR'R'' Aldehyde->Hemiaminal + Amine Amine R'R''NH Iminium Ion [R-CH=N+R'R''] Hemiaminal->Iminium Ion - H2O Iminium_Ion_2 [R-CH=N+R'R''] Product R-CH2-NR'R'' Iminium_Ion_2->Product + [H-] Hydride Source NaBH(OAc)3 Hydride Source->Product

References

Application Notes and Protocols: The Use of 1-Acetyl-3-formyl-7-azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds (fragments) that typically bind with weak affinity to the biological target. The 7-azaindole scaffold is recognized as a "privileged fragment" in drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Its ability to mimic purine bases allows it to form key hydrogen bond interactions within the hinge region of many protein kinases.

This document provides detailed application notes and protocols for the use of 1-Acetyl-3-formyl-7-azaindole , a functionalized 7-azaindole fragment, in FBDD campaigns. The presence of the N-acetyl group can modulate solubility and cell permeability, while the 3-formyl group (an aldehyde) introduces a reactive center that can be exploited for covalent fragment screening, offering a potential advantage in developing highly potent and selective inhibitors.

Potential Applications

This compound is a versatile fragment suitable for multiple FBDD strategies:

  • Classical Fragment Screening: The 7-azaindole core can be used to identify initial low-affinity binders to a target protein. The fragment's binding can then be characterized using various biophysical techniques, and its structure in complex with the target can guide fragment-to-lead optimization efforts.

  • Covalent Fragment Screening: The aldehyde functionality of the 3-formyl group can act as a "warhead" to form a covalent bond with nucleophilic residues (e.g., lysine, cysteine) in the target protein's binding pocket. This can lead to inhibitors with high potency and prolonged duration of action.

Data Presentation: A Hypothetical Screening Cascade

The following tables represent typical data that would be generated during a screening cascade for this compound against a hypothetical protein kinase target.

Table 1: Primary Screen using Differential Scanning Fluorimetry (DSF)

Fragment IDFragment NameConcentration (µM)ΔTm (°C)Hit?
F042This compound2002.5Yes
F0437-Azaindole2001.8Yes
F044Indole2000.8No
F045Benzofuran2000.2No

A ΔTm (change in melting temperature) of ≥ 1°C is considered a positive hit in this hypothetical screen.

Table 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)

Fragment IDFragment NameKD (µM)Rmax (RU)Chi²Orthogonal Hit?
F042This compound15045.20.8Yes
F0437-Azaindole32038.91.1Yes

Table 3: Thermodynamic Characterization of Binding by Isothermal Titration Calorimetry (ITC)

Fragment IDFragment NameKD (µM)ΔH (kcal/mol)-TΔS (kcal/mol)N
F042This compound135-8.53.20.98

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Fragment Screening

Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its thermal melting point (Tm).

Materials:

  • Target protein (e.g., 5 µM final concentration in assay buffer)

  • This compound (10 mM stock in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well qPCR plate

  • Real-time PCR instrument

Methodology:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer. For a 96-well plate, prepare a sufficient volume for all wells. The final concentration of SYPRO Orange should be 5x.

  • Add 19.8 µL of the protein-dye master mix to each well of the 96-well plate.

  • Add 0.2 µL of the 10 mM fragment stock solution to the appropriate wells to achieve a final fragment concentration of 100 µM. For control wells, add 0.2 µL of DMSO.

  • Seal the plate securely with an optical seal.

  • Centrifuge the plate briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument.

  • Set up the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.

Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation and Affinity Measurement

Objective: To confirm the binding of hit fragments and determine their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Target protein (for immobilization)

  • This compound (serial dilutions in running buffer)

Methodology:

  • Immobilization: Activate the surface of the CM5 sensor chip with a 1:1 mixture of EDC and NHS. Immobilize the target protein to the chip surface via amine coupling. Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared by activating and deactivating it without protein immobilization.

  • Binding Analysis: Prepare a dilution series of this compound in running buffer (e.g., from 1 µM to 500 µM).

  • Inject the fragment solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution if necessary.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Covalent Binding Assessment using Mass Spectrometry

Objective: To determine if this compound forms a covalent bond with the target protein.

Materials:

  • Target protein (e.g., 10 µM in a suitable buffer like ammonium bicarbonate)

  • This compound (1 mM stock in DMSO)

  • Incubation buffer (e.g., 50 mM HEPES pH 7.5)

  • Mass spectrometer (e.g., ESI-TOF)

Methodology:

  • Incubation: Mix the target protein with a 10-fold molar excess of this compound. As a control, prepare a sample of the protein with DMSO only.

  • Incubate the mixtures at room temperature for various time points (e.g., 0, 1, 4, 24 hours).

  • Sample Preparation: At each time point, desalt the protein samples using a suitable method (e.g., a C4 ZipTip).

  • Mass Spectrometry Analysis: Analyze the samples by mass spectrometry to determine the intact mass of the protein.

  • Data Analysis: Compare the mass of the protein incubated with the fragment to the mass of the control protein. A mass increase corresponding to the molecular weight of the fragment (minus the mass of water, if a Schiff base is formed and then reduced) indicates covalent modification.

Visualizations

FBDD_Workflow cluster_screening Screening & Hit ID cluster_validation Hit Validation cluster_structural Structural Biology cluster_optimization Lead Optimization Fragment_Library Fragment Library (e.g., this compound) Primary_Screen Primary Screen (e.g., DSF) Fragment_Library->Primary_Screen Identify binders Hit_Triage Hit Triage Primary_Screen->Hit_Triage Select initial hits Orthogonal_Screen Orthogonal Screen (e.g., SPR) Hit_Triage->Orthogonal_Screen Confirm binding Affinity_Characterization Affinity & Thermodynamics (e.g., ITC) Orthogonal_Screen->Affinity_Characterization Quantify binding Structure_Determination Structure Determination (X-ray Crystallography / NMR) Affinity_Characterization->Structure_Determination Determine binding mode Fragment_to_Lead Fragment-to-Lead (Medicinal Chemistry) Structure_Determination->Fragment_to_Lead Structure-guided design

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Covalent_Screening_Workflow cluster_incubation Incubation cluster_analysis Analysis cluster_confirmation Confirmation Covalent_Fragment This compound Incubation Incubation (Protein + Fragment) Covalent_Fragment->Incubation Target_Protein Target Protein Target_Protein->Incubation Mass_Spec Intact Mass Analysis (e.g., ESI-TOF) Incubation->Mass_Spec Detect covalent adduct Mass_Shift Mass Shift Detection Mass_Spec->Mass_Shift Confirm mass increase Tandem_MS Tandem MS/MS (Peptide Mapping) Mass_Shift->Tandem_MS Localize the modification Modification_Site Identify Modification Site Tandem_MS->Modification_Site

Caption: Workflow for covalent fragment screening and validation.

Covalent_Mechanism cluster_reactants Reactants cluster_product Product Fragment This compound (Aldehyde) Schiff_Base Covalent Adduct (Schiff Base) Fragment->Schiff_Base Nucleophilic attack Protein Protein (Lysine -NH2) Protein->Schiff_Base

Caption: Hypothetical covalent modification mechanism via Schiff base formation.

References

Application Notes and Protocols: Molecular Docking Studies of 1-Acetyl-3-formyl-7-azaindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the molecular docking studies of 1-acetyl-3-formyl-7-azaindole analogs. This class of compounds has garnered significant interest due to the versatile 7-azaindole scaffold, a privileged structure in medicinal chemistry known for its ability to mimic natural purine bases and act as a potent hinge-binding motif for various protein kinases.[1][2] The addition of the 1-acetyl and 3-formyl groups provides key interaction points that can be exploited for designing potent and selective inhibitors for various biological targets implicated in cancer and other diseases.

Biological Context and Therapeutic Potential

The 7-azaindole core is a key component in several clinically approved drugs and investigational agents.[3][4] Analogs of this scaffold have demonstrated a broad range of biological activities, including the inhibition of critical cellular targets such as:

  • Poly (ADP-ribose) polymerase (PARP): Involved in DNA damage repair, making its inhibitors a key strategy in cancer therapy, particularly for cancers with BRCA mutations.[5][6]

  • Phosphoinositide 3-kinases (PI3Ks): Central to the PI3K/AKT/mTOR signaling pathway, which governs cell proliferation, survival, and metabolism, and is often deregulated in cancer.[7][8][9]

  • DEAD-box RNA helicase 3 (DDX3): A multifunctional protein involved in RNA metabolism and viral replication, and its overexpression is linked to several cancers.[10][11][12]

  • Various Protein Kinases: Including Anaplastic Lymphoma Kinase (ALK), Cell division cycle 7 (Cdc7), and Janus kinase 2 (JAK2), which are pivotal in cancer cell signaling.[3]

The this compound scaffold offers a unique chemical architecture for developing novel inhibitors against these targets.

Quantitative Data Summary

The following tables summarize the biological activity of various 7-azaindole analogs from different studies. This data provides a baseline for comparison and highlights the potential of this chemical class.

Table 1: Anticancer Activity of 7-Azaindole Analogs

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
4gMCF-7 (Breast)GI5015.56[5]
7-AIDHeLa (Cervical)IC5016.96[12]
7-AIDMCF-7 (Breast)IC5014.12[12]
7-AIDMDA-MB-231 (Breast)IC5012.69[12]
P1HOS (Osteosarcoma)IC500.08879[13]
P1L929 (Normal)IC50140.49[13]
6bHeLa (Cervical)IC504.44[14]
6bMCF-7 (Breast)IC506.67[14]

Table 2: Kinase and Enzyme Inhibition Data for 7-Azaindole Analogs

Compound IDTargetActivity MetricValue (nM)Reference
7-AIDDDX3Docking Score (kcal/mol)-7.99[12]
47Cdc7Ki0.07[3]
94JAK2IC50260[3]
Pexidartinib (4e)CSF1RIC5013[1]
28PI3KγCellular IC5040[8]

Experimental Protocols

General Synthesis of this compound Analogs

A generalized synthetic route to obtain this compound analogs can be adapted from established methods for 7-azaindole derivatization.[5]

Protocol:

  • Formylation of 7-azaindole: Start with commercially available 7-azaindole. Perform a Vilsmeier-Haack reaction using a suitable formylating agent (e.g., phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the C3 position.

  • Acetylation of 3-formyl-7-azaindole: The resulting 3-formyl-7-azaindole is then acetylated at the N1 position. This can be achieved by reacting it with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane or tetrahydrofuran.

  • Synthesis of Analogs: The 3-formyl group can then be used as a handle for further diversification. For instance, condensation with various amines or hydrazines can yield Schiff bases or hydrazones, respectively. These can be further modified to generate a library of analogs.

  • Purification and Characterization: The synthesized compounds should be purified using techniques like column chromatography or recrystallization. Characterization is performed using 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.[5]

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies of the synthesized analogs against a target protein.

1. Preparation of the Receptor: a. Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Maestro (Schrödinger). c. Define the binding site. This can be based on the location of a co-crystallized ligand or predicted using site-finding algorithms.

2. Preparation of the Ligands: a. Draw the 2D structures of the this compound analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch). b. Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). c. Save the prepared ligands in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).

3. Docking Simulation: a. Use a docking program such as AutoDock Vina, GOLD, or Glide. b. Define the grid box encompassing the active site of the receptor. c. Run the docking simulation to generate multiple binding poses for each ligand.

4. Analysis of Results: a. Analyze the docking scores (binding affinities) to rank the compounds. b. Visualize the binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) of the top-ranked compounds within the active site of the protein using visualization software like PyMOL or Chimera.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Characterization cluster_in_silico In Silico Studies cluster_in_vitro In Vitro Evaluation start Start with 7-Azaindole formylation Vilsmeier-Haack Formylation (C3) start->formylation acetylation Acetylation (N1) formylation->acetylation diversification Analog Synthesis (at C3-formyl) acetylation->diversification purification Purification (Chromatography/Recrystallization) diversification->purification characterization Characterization (NMR, MS) purification->characterization ligand_prep Ligand Preparation (3D Conversion & Minimization) characterization->ligand_prep receptor_prep Receptor Preparation (from PDB) docking Molecular Docking (e.g., AutoDock Vina) receptor_prep->docking ligand_prep->docking analysis Analysis of Binding Poses and Scores docking->analysis anticancer_assay Anticancer Activity (e.g., MTT Assay) analysis->anticancer_assay enzyme_assay Enzyme Inhibition Assays analysis->enzyme_assay sar Structure-Activity Relationship (SAR) Analysis anticancer_assay->sar enzyme_assay->sar G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 1-Acetyl-3-formyl- 7-azaindole Analog Inhibitor->PI3K inhibits G SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB leads to (if unrepaired) BER Base Excision Repair (BER) PARP->BER HR Homologous Recombination (HR) DSB->HR CellDeath Cell Death (Apoptosis) HR->CellDeath (if deficient) Inhibitor 1-Acetyl-3-formyl- 7-azaindole Analog Inhibitor->PARP inhibits G DDX3 DDX3 RNA Helicase Translation mRNA Translation DDX3->Translation Wnt Wnt/β-catenin Signaling DDX3->Wnt CellCycle Cell Cycle Progression Translation->CellCycle Wnt->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis (inhibition leads to) Inhibitor 1-Acetyl-3-formyl- 7-azaindole Analog Inhibitor->DDX3 inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Acetyl-3-formyl-7-azaindole, a key intermediate in pharmaceutical research.

I. Synthesis Overview & Troubleshooting

The synthesis of this compound is typically a two-step process:

  • N-acetylation of 7-azaindole to yield 1-Acetyl-7-azaindole.

  • Vilsmeier-Haack formylation of 1-Acetyl-7-azaindole at the C3 position.

This guide is structured to address potential issues in each of these critical steps.

II. Step 1: N-acetylation of 7-azaindole

This section focuses on the first step of the synthesis, the acetylation of the pyrrole nitrogen of 7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for the N-acetylation of 7-azaindole?

A1: Typically, the N-acetylation of 7-azaindole is achieved by reacting it with an excess of acetic anhydride in a suitable solvent, often with heating.[1] A common procedure involves heating the reaction mixture to reflux in glacial acetic acid for several hours.[1]

Q2: My reaction shows low or no conversion of the 7-azaindole starting material. What are the possible causes and solutions?

A2: Low conversion can be attributed to several factors:

  • Insufficiently activated acetylating agent: Acetic anhydride may sometimes require activation. Adding a catalytic amount of a strong acid (like sulfuric acid) or a base (like pyridine) can help.[1]

  • Low reaction temperature: The reaction may need more thermal energy to proceed to completion. Consider increasing the reaction temperature.[1]

  • Short reaction time: Ensure the reaction has been allowed to run for a sufficient duration. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Presence of moisture: Water can hydrolyze acetic anhydride, rendering it ineffective. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

Q3: I am observing the formation of multiple products. What are the likely side reactions and how can I minimize them?

A3: The most common side reactions are:

  • C-acylation: Acetylation can occur at the electron-rich C3 position of the azaindole ring. This is more prevalent under Friedel-Crafts acylation conditions (e.g., acetyl chloride with a Lewis acid like AlCl₃). To favor N-acetylation, using a less forcing acetylating agent or milder reaction conditions is recommended.[1]

  • Deacetylation: The desired 1-Acetyl-7-azaindole product can be deacetylated under strongly acidic or basic conditions, especially over prolonged reaction times. It is advisable to use a non-protic solvent to minimize this.[1]

Q4: How can I effectively monitor the progress of the N-acetylation reaction?

A4: The reaction progress can be conveniently tracked by TLC, observing the consumption of the 7-azaindole starting material and the appearance of the 1-Acetyl-7-azaindole product spot. LC-MS is another powerful technique for monitoring the reaction and identifying any byproducts.[1]

Data Presentation: N-acetylation of 7-azaindole
Reagent/ParameterConditionExpected YieldReference
Acetylating AgentAcetic anhydrideGenerally high[1]
SolventGlacial acetic acidHigh[1]
TemperatureRefluxHigh[1]
Catalyst (optional)Catalytic H₂SO₄ or pyridineCan improve rate[1]

Note: Yields are often reported as "high" or "excellent" in the literature for this step and can vary based on scale and purification methods.

Experimental Protocol: N-acetylation of 7-azaindole
  • To a solution of 7-azaindole in glacial acetic acid, add an excess of acetic anhydride.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours.

  • Monitor the reaction's progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture over ice-water and stir until the excess acetic anhydride is hydrolyzed.

  • Neutralize the solution with a suitable base, such as a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-Acetyl-7-azaindole.[1]

Visualization: N-acetylation Workflow

Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 7-Azaindole Mix Mix and Reflux Start->Mix Reagents Acetic Anhydride, Glacial Acetic Acid Reagents->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Quench Quench with Ice-Water Monitor->Quench Reaction Complete Neutralize Neutralize Quench->Neutralize Extract Extract Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End 1-Acetyl-7-azaindole Purify->End

Caption: Experimental workflow for the N-acetylation of 7-azaindole.

III. Step 2: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole

This section addresses the introduction of a formyl group at the C3 position of 1-Acetyl-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reactive species generated?

A1: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heteroaromatic compounds. The reactive electrophile, known as the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2]

Q2: My formylation reaction is giving a low yield. What are the potential reasons and how can I improve it?

A2: Low yields in Vilsmeier-Haack reactions can stem from several issues:

  • Incomplete formation of the Vilsmeier reagent: Ensure that the DMF and POCl₃ are of good quality and are added in the correct stoichiometry, usually with cooling as the initial reaction is exothermic.

  • Reaction temperature: The reactivity of the substrate dictates the required temperature, which can range from below 0°C to 80°C or higher. For N-acetylated indoles, which are less activated, a higher temperature may be necessary.

  • Hydrolysis of the N-acetyl group: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the hydrolysis of the N-acetyl group, resulting in the formation of 7-azaindole-3-carboxaldehyde. Careful control of the reaction temperature and time is crucial.

  • Workup procedure: The iminium intermediate formed during the reaction must be carefully hydrolyzed to the aldehyde. This is typically done by adding the reaction mixture to ice-water followed by neutralization.

Q3: I am getting a mixture of products. What are the possible side products in the formylation of 1-Acetyl-7-azaindole?

A3: Potential side products include:

  • 7-azaindole-3-carboxaldehyde: This can form if the N-acetyl group is hydrolyzed during the reaction or workup.

  • Unreacted starting material: If the reaction conditions are too mild or the reaction time is too short.

  • Products from reaction at the acetyl group: In some cases, the Vilsmeier reagent can react with the acetyl group of acetylindoles, leading to more complex products.

Q4: What is the best way to purify the final this compound product?

A4: After aqueous workup and extraction, the crude product is typically purified by column chromatography on silica gel.

Data Presentation: Vilsmeier-Haack Formylation of Indole Derivatives

The following table provides examples of Vilsmeier-Haack formylation conditions and yields for various indole substrates, which can serve as a starting point for optimizing the reaction for 1-Acetyl-7-azaindole.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696Benchchem
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)Benchchem
4-MethylindolePOCl₃, DMF0 to 85890Benchchem
5-MethylindolePOCl₃, DMF0 to 85888Benchchem
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole (Representative)
  • In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.

  • Once the addition is complete and the initial exotherm has subsided, add a solution of 1-Acetyl-7-azaindole in anhydrous DMF dropwise with stirring.

  • After the addition of the azaindole derivative, heat the reaction mixture (e.g., on a steam bath) and continue stirring for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into a beaker containing crushed ice and water.

  • Neutralize the solution to a pH of 6-8 by the careful addition of a saturated aqueous solution of a base like sodium bicarbonate or sodium acetate, with vigorous stirring.

  • The product may precipitate out of the solution. Collect the solid by filtration, or if it remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualization: Vilsmeier-Haack Formylation Workflow

Vilsmeier_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction Add Substrate & Heat Vilsmeier_Reagent->Reaction Start 1-Acetyl-7-azaindole Start->Reaction Monitor Monitor by TLC Reaction->Monitor Hydrolysis Aqueous Workup (Ice-Water) Monitor->Hydrolysis Reaction Complete Neutralization Neutralize Hydrolysis->Neutralization Isolation Filter/Extract Neutralization->Isolation Purification Column Chromatography Isolation->Purification End This compound Purification->End

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

IV. Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction IsAcetylation Is it the N-acetylation step? Start->IsAcetylation IsFormylation Is it the Vilsmeier-Haack step? Start->IsFormylation No LowConversion Low Conversion of 7-azaindole IsAcetylation->LowConversion Yes SideProductsAcetylation Multiple Products in Acetylation IsAcetylation->SideProductsAcetylation Yes Sol_Activation Activate Acetic Anhydride (cat. acid/base) LowConversion->Sol_Activation Sol_TempTime_A Increase Temperature and/or Reaction Time LowConversion->Sol_TempTime_A Sol_Anhydrous_A Ensure Anhydrous Conditions LowConversion->Sol_Anhydrous_A Sol_MilderCond Use Milder Conditions to Avoid C-acylation SideProductsAcetylation->Sol_MilderCond C-acylation observed Sol_AvoidAcidBase Avoid Prolonged Acid/Base Exposure SideProductsAcetylation->Sol_AvoidAcidBase Deacetylation observed LowYieldFormylation Low Yield of Formylated Product IsFormylation->LowYieldFormylation Yes SideProductsFormylation Multiple Products in Formylation IsFormylation->SideProductsFormylation Yes Sol_VilsmeierPrep Check Quality & Stoichiometry of DMF/POCl3 LowYieldFormylation->Sol_VilsmeierPrep Sol_Temp_F Optimize Reaction Temperature LowYieldFormylation->Sol_Temp_F Sol_Workup Ensure Proper Hydrolysis and Neutralization LowYieldFormylation->Sol_Workup Sol_HydrolysisControl Control Temp/Time to Minimize Deacetylation SideProductsFormylation->Sol_HydrolysisControl Deacetylation observed

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Formylation of 1-Acetyl-7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1-acetyl-7-azaindole. The following information is designed to address specific issues that may be encountered during this chemical transformation.

Troubleshooting Guide

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles like 1-acetyl-7-azaindole.[1][2][3][4] However, side reactions can occur, leading to undesired byproducts and reduced yields of the target molecule, 1-acetyl-7-azaindole-3-carboxaldehyde. This guide addresses potential issues and provides strategies for optimization.

Issue 1: Low or No Conversion to the Desired Product

Question: My reaction shows a low yield of the desired 3-formylated product, with a significant amount of unreacted starting material remaining. What are the possible causes and solutions?

Answer: Low conversion can stem from several factors related to the Vilsmeier reagent formation and reaction conditions.

  • Insufficient Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 1-acetyl-7-azaindole substrate is critical. An insufficient amount of the reagent will result in incomplete conversion.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they may also decrease the reaction rate.

  • Short Reaction Time: The reaction may not have reached completion.

  • Moisture Contamination: The Vilsmeier reagent is moisture-sensitive and will be quenched by water.

Troubleshooting Steps:

  • Optimize Reagent Stoichiometry: Gradually increase the equivalents of POCl₃ and DMF. It is advisable to start with a small excess and monitor the reaction progress.

  • Adjust Reaction Temperature: If the reaction is sluggish at lower temperatures, a gradual increase in temperature can be explored. However, be mindful that higher temperatures can promote side reactions.

  • Extend Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent the decomposition of the Vilsmeier reagent.

ParameterRecommended ChangeExpected Outcome
Reagent EquivalentsIncrease POCl₃/DMF from 1.1 eq. to 1.5-2.0 eq.Increased conversion of starting material.
TemperatureGradually increase from 0 °C to room temperature or slightly above.Faster reaction rate.
Reaction TimeMonitor by TLC until starting material is consumed.Drive the reaction to completion.

Note: The data in this table is illustrative and optimal conditions should be determined experimentally.

Issue 2: Formation of Side Products

Question: I am observing multiple spots on my TLC plate in addition to the desired product and starting material. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can occur during the formylation of 1-acetyl-7-azaindole. The primary side products may include the N-deacetylated compound and products resulting from reactions at the acetyl group.

  • N-Deacetylation: The Vilsmeier-Haack conditions can be acidic, potentially leading to the cleavage of the N-acetyl group to form 7-azaindole-3-carboxaldehyde.

  • Reaction at the Acetyl Group: The acetyl methyl group is activated and can potentially be formylated or undergo other reactions with the Vilsmeier reagent, especially with an excess of the reagent or at higher temperatures.

  • Di-formylation: Although less common for N-acetylated indoles, double formylation on the pyrrole ring is a possibility with highly activated substrates or a large excess of the Vilsmeier reagent.

Troubleshooting Steps:

  • Control Reaction Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the Vilsmeier reagent to minimize side reactions.

  • Careful Stoichiometry Control: Use a minimal excess of the Vilsmeier reagent to favor mono-formylation at the C3 position.

  • Order of Addition: Adding the substrate solution dropwise to the pre-formed Vilsmeier reagent can sometimes help to control the reaction.

Side ProductProbable CauseSuggested Mitigation
7-azaindole-3-carboxaldehydeN-deacetylationMilder reaction conditions, shorter reaction time.
Unidentified polar byproductsReaction at the acetyl groupLower temperature, use of minimal Vilsmeier reagent.
Di-formylated productExcess Vilsmeier reagent, high temperatureStrict control of stoichiometry and temperature.

Note: The data in this table is illustrative and optimal conditions should be determined experimentally.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the formylation of 1-acetyl-7-azaindole?

A1: The formylation of indole derivatives under Vilsmeier-Haack conditions predominantly occurs at the electron-rich C3 position of the pyrrole ring. The N-acetyl group acts as an electron-withdrawing group, which can deactivate the ring slightly but still directs the electrophilic substitution to the C3 position.

Q2: How can I confirm the formation of the desired 1-acetyl-7-azaindole-3-carboxaldehyde?

A2: The structure of the product can be confirmed by standard analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the aldehyde proton (CHO) around 9-10 ppm. The signals for the aromatic protons of the azaindole core will also show characteristic shifts and coupling patterns. The acetyl methyl protons will appear as a singlet around 2.5-3.0 ppm.

    • ¹³C NMR: A signal for the aldehyde carbonyl carbon should be present in the downfield region (around 180-190 ppm). The acetyl carbonyl carbon will also have a distinct chemical shift.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 1-acetyl-7-azaindole-3-carboxaldehyde should be observed.

Q3: What is a general experimental protocol for this reaction?

A3: The following is a representative protocol based on general Vilsmeier-Haack procedures. Researchers should optimize the conditions for their specific setup.

Experimental Protocols

Representative Protocol for the Vilsmeier-Haack Formylation of 1-Acetyl-7-Azaindole

Materials:

  • 1-acetyl-7-azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise to the DMF with stirring, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation Reaction: Dissolve 1-acetyl-7-azaindole (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-acetyl-7-azaindole-3-carboxaldehyde.

Visualizations

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Substrate 1-Acetyl-7-azaindole Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 1-Acetyl-7-azaindole- 3-carboxaldehyde Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack formylation of 1-acetyl-7-azaindole.

Troubleshooting_Workflow Start Reaction Start Check_Conversion Low/No Conversion? Start->Check_Conversion Check_Side_Products Side Products Observed? Check_Conversion->Check_Side_Products No Optimize_Stoichiometry Increase Reagent Stoichiometry Check_Conversion->Optimize_Stoichiometry Yes Control_Temp Lower Reaction Temperature Check_Side_Products->Control_Temp Yes Success Successful Formylation Check_Side_Products->Success No Optimize_Temp_Time Adjust Temperature and Time Optimize_Stoichiometry->Optimize_Temp_Time Failure Re-evaluate Strategy Optimize_Stoichiometry->Failure Optimize_Temp_Time->Check_Conversion Control_Stoichiometry Use Minimal Excess of Reagent Control_Temp->Control_Stoichiometry Control_Temp->Failure Control_Stoichiometry->Check_Side_Products

Caption: Troubleshooting workflow for formylation issues.

Side_Reactions Start 1-Acetyl-7-azaindole + Vilsmeier Reagent Desired_Product 1-Acetyl-7-azaindole-3-carboxaldehyde (Desired Product) Start->Desired_Product C3 Formylation Deacetylation N-Deacetylation Start->Deacetylation Acetyl_Reaction Reaction at Acetyl Group Start->Acetyl_Reaction Deacetylated_Product 7-Azaindole-3-carboxaldehyde Deacetylation->Deacetylated_Product Other_Byproducts Other Byproducts Acetyl_Reaction->Other_Byproducts

Caption: Potential side reactions in the formylation process.

References

Technical Support Center: Overcoming Poor Solubility of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 1-Acetyl-3-formyl-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor water solubility?

A1: The poor aqueous solubility of this compound is primarily due to its molecular structure. The 7-azaindole core, a fusion of a pyridine and a pyrrole ring, is a largely hydrophobic system.[1] The presence of the acetyl and formyl groups can further influence its physicochemical properties, including its crystal lattice energy and interactions with solvent molecules, often leading to limited solubility in aqueous media. Azaindole derivatives are recognized as "privileged structures" in medicinal chemistry, but their inherent lipophilicity can present challenges in formulation and biological assays.[1][2]

Q2: What are the initial steps to dissolve this compound for in vitro experiments?

A2: The recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of compounds.[3] This stock solution can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <1%) to avoid impacting the biological assay.[3]

Q3: Can adjusting the pH of the buffer improve the solubility of my compound?

A3: Yes, pH modification can be an effective strategy if the molecule has ionizable groups.[3][4] The 7-azaindole scaffold contains a pyridine nitrogen, which is basic. For weakly basic compounds, lowering the pH of the solution can lead to protonation, forming a more soluble salt.[3] It is advisable to determine the pKa of the compound to select an appropriate pH range for solubilization.

Q4: Are there alternative methods to using organic solvents for solubilization?

A4: Several alternative methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, and cyclodextrins.[3][5] Co-solvents and surfactants can be added to the aqueous buffer to increase the solvent's capacity to dissolve the compound.[3] Cyclodextrins can form inclusion complexes with the compound, effectively encapsulating the hydrophobic molecule and presenting a hydrophilic exterior to the aqueous environment.[5][6]

Troubleshooting Guides

Problem 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

Possible Cause: The compound has reached its solubility limit in the final aqueous buffer, even with a small percentage of DMSO.

Troubleshooting Steps:

  • Reduce the Final Concentration: Attempt to use a lower final concentration of the compound in your assay.

  • Increase the DMSO Concentration (with caution): Incrementally increase the final DMSO concentration, but be mindful of its potential effects on your experimental system. Always run a vehicle control with the same DMSO concentration.

  • Use a Co-solvent: Introduce a co-solvent like ethanol or polyethylene glycol (PEG 400) into the aqueous buffer to improve the overall solvent capacity.[3]

  • Incorporate a Surfactant: Add a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous buffer. Surfactants form micelles that can encapsulate the compound and increase its apparent solubility.[3][6]

  • Utilize Cyclodextrins: Prepare an inclusion complex of your compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before diluting it into the aqueous buffer.[5][6]

Problem 2: I need to prepare a higher concentration of the compound in an aqueous solution than is achievable with simple dilution.

Possible Cause: The intrinsic aqueous solubility of the compound is too low for the requirements of the experiment.

Troubleshooting Steps:

  • pH Modification: If your compound has a basic pKa due to the azaindole nitrogen, try dissolving it in a buffer with a lower pH (e.g., pH 4-6).

  • Solid Dispersion: For formulation development, creating a solid dispersion of the compound in a hydrophilic carrier can significantly enhance its dissolution rate and apparent solubility.[7][8] This involves dissolving the compound and a carrier in a common solvent and then removing the solvent.

  • Particle Size Reduction: Decreasing the particle size of the compound through techniques like micronization or nanosuspension increases the surface area available for dissolution.[7][9]

Data Presentation

Property7-Azaindole3-Acetyl-7-azaindole
CAS Number 271-63-683393-46-8
Molecular Formula C₇H₆N₂C₉H₈N₂O
Molecular Weight 118.14 g/mol 160.17 g/mol
Melting Point 105-107 °CNot Available
pKa (Predicted) 7.69 ± 0.20Not Available
logP 1.18760Not Available
Water Solubility Slightly solubleNot Available
Other Solvents Soluble in Methanol, Chloroform, N,N-DimethylformamideNot Available

Source:[1][]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Weighing: Accurately weigh a precise amount of this compound.

  • Dissolution: Add a minimal volume of a water-miscible organic solvent (e.g., DMSO) to the solid compound.

  • Vortexing/Sonication: Vortex or sonicate the mixture until the compound is completely dissolved.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio: Determine the desired molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD), typically starting with a 1:1 ratio.

  • Weighing: Accurately weigh the required amounts of the compound and HP-β-CD.

  • Paste Formation: In a mortar, add the HP-β-CD and slowly add a small amount of a hydroalcoholic solution (e.g., ethanol/water 1:1 v/v) while triturating with a pestle to form a uniform paste.[3]

  • Compound Addition: Add the weighed compound to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The solvent will slowly evaporate. Maintain a pasty consistency by adding a few drops of the solvent mixture if needed.[3]

  • Drying: Spread the resulting solid mass thinly on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.[3]

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a fine-mesh sieve.[3]

  • Storage: Store the powdered inclusion complex in a tightly sealed container, protected from light and moisture.[3]

Mandatory Visualization

experimental_workflow cluster_start Initial Dissolution Attempt cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_outcome Outcome cluster_troubleshooting Troubleshooting Strategies start This compound (Solid) dissolve_dmso Dissolve in 100% DMSO (or other organic solvent) start->dissolve_dmso dilute_aq Dilute into Aqueous Buffer dissolve_dmso->dilute_aq soluble Soluble dilute_aq->soluble precipitate Precipitate dilute_aq->precipitate ph_adjust pH Adjustment precipitate->ph_adjust If ionizable cosolvent Use Co-solvent (e.g., PEG, Ethanol) precipitate->cosolvent surfactant Use Surfactant (e.g., Tween 80) precipitate->surfactant cyclodextrin Cyclodextrin Complexation precipitate->cyclodextrin

Caption: Workflow for solubilizing this compound.

logical_relationship cluster_methods Solubility Enhancement Techniques cluster_phys cluster_chem cluster_carrier compound Poorly Soluble Compound (this compound) phys_mod Physical Modifications compound->phys_mod chem_mod Chemical Modifications compound->chem_mod carrier_sys Carrier Systems compound->carrier_sys particle_size Particle Size Reduction (Micronization, Nanosuspension) phys_mod->particle_size solid_dispersion Solid Dispersion phys_mod->solid_dispersion ph_adjust pH Adjustment chem_mod->ph_adjust salt_formation Salt Formation chem_mod->salt_formation cosolvency Co-solvency carrier_sys->cosolvency complexation Complexation (Cyclodextrins) carrier_sys->complexation surfactants Surfactants carrier_sys->surfactants

Caption: Methods for enhancing the solubility of poorly soluble compounds.

References

Optimizing column chromatography conditions for 1-Acetyl-3-formyl-7-azaindole purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1-Acetyl-3-formyl-7-azaindole via column chromatography. The recommendations are based on standard practices for separating moderately polar heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Question: Why is the compound not moving from the origin (Rf = 0) on the TLC plate?

Answer: This typically indicates that the solvent system (mobile phase) is not polar enough to move the compound up the stationary phase (e.g., silica gel). This compound contains polar functional groups (acetyl, formyl, and the azaindole core) that lead to strong interactions with the polar silica gel.

Potential Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a Hexane/Ethyl Acetate system, increase the percentage of Ethyl Acetate.

  • Add a Polar Modifier: For highly polar compounds that still won't move, adding a small amount (0.5-1%) of a very polar solvent like methanol or triethylamine (if the compound is basic) to the mobile phase can help.

  • Alternative Solvents: Consider switching to a more polar solvent system altogether, such as Dichloromethane/Methanol.

Question: Why are the spots on the TLC plate streaking or tailing?

Answer: Streaking or tailing is a common issue that can result from several factors, leading to poor separation on the column.

Potential Causes & Solutions:

  • Overloading: The sample applied to the TLC plate is too concentrated. Try spotting a more dilute solution.

  • Compound Degradation: The compound may be unstable on the silica gel. This can be tested by leaving a spotted TLC plate in the developing chamber's atmosphere for an extended period before running it to see if the streaking worsens. Using a less acidic, neutral, or basic stationary phase (like neutral or basic alumina) can sometimes mitigate this.

  • Inappropriate Solvent System: The polarity of the solvent system may be insufficient to fully dissolve the compound as it moves, causing it to "drag." Ensure your compound is fully soluble in the mobile phase. Adding a small amount of a stronger solvent can sometimes improve spot shape.

  • Ionic Interactions: The nitrogen atoms in the azaindole ring can interact strongly with acidic silica gel. Adding a small amount of a competitive base, like triethylamine (0.1-1%), to the mobile phase can block these interaction sites and result in sharper spots.

Question: The separation on the column is poor, with significant overlap between the product and impurities. What can I do?

Answer: Poor separation, or co-elution, means the chosen conditions are not resolving the components of your mixture effectively.

Solutions for Improving Resolution:

  • Optimize the Mobile Phase: The goal is to find a solvent system that gives a target Rf value of 0.25-0.35 for the desired compound. This range typically provides the best balance for good separation on a column. Use TLC to test various solvent ratios.

  • Decrease the Column Loading: Overloading the column is a primary cause of poor separation. A general rule of thumb is to load 1g of crude material per 20-100g of silica gel, depending on the separation difficulty.

  • Use a Finer Stationary Phase: Smaller silica gel particle sizes (higher mesh numbers) provide a greater surface area, leading to better separation, but will result in slower flow rates.

  • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving more polar impurities behind.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying this compound?

A1: Based on its structure, this compound is a moderately polar molecule. A good starting point for TLC analysis would be a mixture of a non-polar and a polar solvent. See the table below for recommendations.

Q2: What type of stationary phase should I use?

A2: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and appropriate choice for this type of compound. If your compound shows signs of degradation or irreversible binding, consider using deactivated (neutral) silica or alumina.

Q3: How do I choose the correct column size?

A3: The column size depends on the amount of crude material you need to purify and the difficulty of the separation (ΔRf between your product and the closest impurity). A larger mass or a more difficult separation requires more silica gel.

Q4: How can I load my sample onto the column effectively?

A4: There are two primary methods:

  • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase (or a slightly stronger solvent) and carefully pipette it onto the top of the column bed.

  • Dry Loading: Dissolve the crude sample in a suitable solvent (e.g., DCM, Acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading is highly recommended as it often leads to better separation.

Data & Protocols

Table 1: Recommended Solvent Systems for TLC Analysis
Solvent System (v/v)Polarity IndexExpected Rf Range for ProductNotes
7:3 Hexane / Ethyl AcetateLow-Medium0.1 - 0.3Good starting point. Adjust ratio to achieve target Rf.
9:1 Dichloromethane / MethanolMedium-High0.2 - 0.4Use if compound shows low Rf in Hex/EtOAc systems.
1:1 Hexane / AcetoneMedium0.2 - 0.5Acetone is a stronger eluent than Ethyl Acetate.
99:1 Ethyl Acetate / Acetic AcidMedium (Acidic)VariableUse only if the compound is acidic and streaking.
99:1 Ethyl Acetate / TriethylamineMedium (Basic)VariableRecommended to reduce tailing caused by amine interactions.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like Dichloromethane or Ethyl Acetate.

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (see Table 1) to find a system that gives your product an Rf value of approximately 0.25-0.35 and good separation from impurities.

  • Column Preparation (Slurry Method):

    • Select an appropriate column size.

    • In a beaker, mix the required amount of silica gel with the chosen non-polar solvent (e.g., Hexane) to form a slurry.

    • Pour the slurry into the column. Use gentle tapping or air pressure to pack the bed evenly, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand (approx. 0.5 cm) on top of the packed silica to protect the surface during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude material in a minimal amount of a volatile solvent.

    • Add 2-3 times the mass of your crude material in silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder onto the sand layer in the column, creating an even layer.

    • Gently add another thin layer of sand on top of the sample layer.

  • Elution:

    • Carefully add the prepared mobile phase to the column.

    • Apply gentle air pressure to the top of the column to begin the flow.

    • Collect fractions in test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and checking under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis (Find Solvent System, Rf ≈ 0.3) pack 2. Pack Column (Silica Gel Slurry) tlc->pack load 3. Dry Load Sample pack->load elute 4. Elute with Mobile Phase load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: General workflow for column chromatography purification.

troubleshooting_flow start Problem Observed (e.g., Poor Separation) check_rf Is Product Rf between 0.25-0.35? start->check_rf check_loading Was Column Overloaded? (>1g crude / 20g silica) check_rf->check_loading Yes adjust_solvent Action: Adjust Solvent Polarity with TLC check_rf->adjust_solvent No check_streaking Is TLC Spot Tailing? check_loading->check_streaking No reduce_load Action: Reduce Sample Load or Use Bigger Column check_loading->reduce_load Yes add_modifier Action: Add Modifier (e.g., 0.5% Triethylamine) check_streaking->add_modifier Yes rerun Re-run Column check_streaking->rerun No adjust_solvent->rerun reduce_load->rerun add_modifier->rerun

Caption: Troubleshooting logic for poor column separation.

Preventing decomposition of 1-Acetyl-3-formyl-7-azaindole during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-3-formyl-7-azaindole. The information provided is designed to help prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during a reaction?

A1: The two primary points of instability on this compound are the N-acetyl group and the C-3 formyl group. Decomposition typically occurs via one of the following pathways:

  • Deacetylation: Hydrolysis of the N-acetyl group to yield 3-formyl-7-azaindole. This can be catalyzed by both acidic and basic conditions.[1][2]

  • Formyl Group Reactions: The aldehyde functionality can undergo unwanted transformations, including:

    • Oxidation: Conversion of the formyl group to a carboxylic acid.[3][4]

    • Reduction: Conversion of the formyl group to a hydroxymethyl group.

    • Cannizzaro-type Reactions: Under strongly basic conditions, disproportionation to a carboxylic acid and an alcohol may occur.[5]

Q2: Is the 7-azaindole core itself generally stable?

A2: Yes, the 7-azaindole ring system is generally robust and stable under a variety of reaction conditions, including exposure to boiling mineral acids and aqueous alkaline solutions.[6] The primary concerns for decomposition of this compound are centered on the N-acetyl and C-3 formyl substituents.

Q3: At what pH range is this compound most stable?

A3: While specific data for this compound is not extensively available, it is advisable to maintain near-neutral pH conditions (pH 6-8) whenever possible to minimize the risk of both acid- and base-catalyzed hydrolysis of the N-acetyl group.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions involving this compound.

Observed Issue Potential Cause Recommended Solution(s)
Formation of 3-formyl-7-azaindole as a byproduct. Deacetylation of the N-acetyl group. This is likely due to the presence of strong acids or bases, or elevated temperatures.- Maintain a neutral or near-neutral pH throughout the reaction and workup.- If acidic or basic conditions are required, consider conducting the reaction at a lower temperature.- Use milder reagents where possible. For example, for base-catalyzed reactions, consider using weaker bases like potassium carbonate instead of sodium hydroxide.- Minimize reaction time.
Formation of 1-acetyl-7-azaindole-3-carboxylic acid as a byproduct. Oxidation of the formyl group. This can occur if oxidizing agents are present, or even with atmospheric oxygen under certain conditions.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated solvents.- Avoid reagents that can act as oxidizing agents if they are not essential for the desired transformation.
Formation of (1-acetyl-7-azaindol-3-yl)methanol as a byproduct. Reduction of the formyl group. This can happen if reducing agents are present in the reaction mixture.- Scrutinize all reagents for potential reducing capabilities.- If a reduction is intended for another functional group in the molecule, consider protecting the formyl group as an acetal or dithiane prior to the reduction step.
Complex mixture of byproducts under strongly basic conditions. Cannizzaro-type disproportionation and other base-mediated side reactions. Strong bases can induce the Cannizzaro reaction on the formyl group and promote other undesired pathways.- Avoid the use of strong, non-nucleophilic bases like sodium hydride or strong hydroxides if possible.- If a strong base is necessary, use it at low temperatures and add it slowly to the reaction mixture.- Consider alternative synthetic routes that do not require strongly basic conditions.

Experimental Protocols

Protocol 1: General Procedure for a Reaction under Mild, Neutral Conditions

This protocol provides a general framework for conducting a reaction with this compound while minimizing the risk of decomposition.

1. Reagent and Solvent Preparation:

  • Ensure all solvents are of high purity and deoxygenated by bubbling with nitrogen or argon for at least 30 minutes prior to use.
  • All reagents should be checked for purity and compatibility with the substrate.

2. Reaction Setup:

  • Assemble the reaction glassware and flame-dry under vacuum or oven-dry to remove any moisture.
  • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
  • Add this compound and the appropriate deoxygenated solvent to the reaction flask.

3. Reaction Execution:

  • If heating is required, use a well-controlled oil bath and maintain the lowest effective temperature.
  • Add other reagents slowly and monitor the reaction progress closely using a suitable analytical technique (e.g., TLC, LC-MS).
  • Stir the reaction mixture efficiently to ensure homogeneity.

4. Workup and Isolation:

  • Upon completion, cool the reaction mixture to room temperature.
  • Quench the reaction with a neutral or weakly acidic/basic aqueous solution if necessary.
  • Extract the product into an appropriate organic solvent.
  • Wash the organic layer with brine to remove any remaining aqueous contaminants.
  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

5. Purification:

  • Purify the crude product using a suitable method such as column chromatography on silica gel, taking care to use a non-polar to moderately polar eluent system to avoid prolonged exposure to the stationary phase.

Visualizations

DecompositionPathways This compound This compound 3-Formyl-7-azaindole 3-Formyl-7-azaindole This compound->3-Formyl-7-azaindole Deacetylation (Acid/Base, Heat) 1-Acetyl-7-azaindole-3-carboxylic_acid 1-Acetyl-7-azaindole-3-carboxylic_acid This compound->1-Acetyl-7-azaindole-3-carboxylic_acid Oxidation (1-Acetyl-7-azaindol-3-yl)methanol (1-Acetyl-7-azaindol-3-yl)methanol This compound->(1-Acetyl-7-azaindol-3-yl)methanol Reduction

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare/Purify Reagents setup Inert Atmosphere Setup prep_reagents->setup prep_solvents Deoxygenate Solvents prep_solvents->setup prep_glassware Dry Glassware prep_glassware->setup addition Slow Reagent Addition setup->addition monitoring Monitor Progress (TLC/LC-MS) addition->monitoring quench Neutral Quench monitoring->quench extract Extraction quench->extract purify Purification extract->purify

Caption: Recommended experimental workflow for preventing decomposition.

TroubleshootingFlow rect rect start Decomposition Observed? deacetylation Deacetylation Product? start->deacetylation Yes oxidation Oxidation Product? deacetylation->oxidation No sol_ph Adjust pH to Neutral Lower Temperature deacetylation->sol_ph Yes reduction Reduction Product? oxidation->reduction No sol_inert Use Inert Atmosphere Deoxygenate Solvents oxidation->sol_inert Yes sol_reagents Check for Reducing Agents Protect Formyl Group reduction->sol_reagents Yes

Caption: A logical troubleshooting flow for identifying and addressing decomposition.

References

Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1-Acetyl-3-formyl-7-azaindole.

Experimental Workflow

The synthesis of this compound is a two-step process starting from 7-azaindole. The first step is the N-acetylation of 7-azaindole to yield 1-acetyl-7-azaindole. This is followed by a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position of the azaindole ring.

Synthesis Workflow 7-Azaindole 7-Azaindole 1-Acetyl-7-azaindole 1-Acetyl-7-azaindole 7-Azaindole->1-Acetyl-7-azaindole Step 1: N-Acetylation (Acetic Anhydride) This compound This compound 1-Acetyl-7-azaindole->this compound Step 2: Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-step process. First, 7-azaindole is N-acetylated using an acetylating agent like acetic anhydride to form 1-acetyl-7-azaindole. This intermediate is then subjected to a Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 3-position.

Q2: How can I monitor the progress of each reaction step?

A2: Reaction progress for both the N-acetylation and the Vilsmeier-Haack formylation can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for tracking the consumption of the starting material and the formation of the desired product and any byproducts.[1]

Q3: What are the critical safety precautions to take during this synthesis?

A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier-Haack reagent is also moisture-sensitive. Ensure all glassware is oven-dried and anhydrous solvents are used.[1]

Troubleshooting Guides

Step 1: N-Acetylation of 7-Azaindole
Issue Potential Cause Troubleshooting Steps
Low or no conversion of 7-azaindole 1. Insufficiently activated acetylating agent.2. Low reaction temperature.3. Short reaction time.4. Presence of moisture.1. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) to activate the acetic anhydride.2. Increase the reaction temperature, monitoring for potential side reactions.3. Extend the reaction time and continue to monitor by TLC or LC-MS.4. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Formation of multiple products 1. C-Acylation: Acetylation at the 3-position of the azaindole ring.2. Deacetylation: The product, 1-acetyl-7-azaindole, may deacetylate under the reaction conditions.1. Use a less reactive acetylating agent or milder reaction conditions. Avoid Friedel-Crafts acylation conditions (e.g., acetyl chloride with AlCl₃) which can favor C-acylation.2. Avoid prolonged exposure to strongly acidic or basic conditions. Use a non-protic solvent.[1]
Product degradation 1. Harsh reaction conditions.2. Product instability during workup.1. Screen for milder reaction conditions (e.g., lower temperature).2. If the product is sensitive to aqueous workup, consider alternative purification methods.
Step 2: Vilsmeier-Haack Formylation of 1-Acetyl-7-azaindole
Issue Potential Cause Troubleshooting Steps
Low yield of this compound 1. Incomplete formation of the Vilsmeier reagent.2. Insufficient reaction time or temperature.1. Ensure dropwise addition of POCl₃ to DMF at low temperature (0-5 °C) and allow sufficient time for the reagent to form.2. Monitor the reaction by TLC and consider extending the reaction time or gradually increasing the temperature.
Formation of di-formylated byproduct Over-formylation due to excess Vilsmeier reagent or prolonged reaction time.1. Carefully control the stoichiometry of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 molar ratio is a good starting point for optimization.2. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of chlorinated byproducts The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures.1. Maintain the lowest effective reaction temperature.2. Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, which may be less prone to chlorination.
Reaction with the acetyl group The Vilsmeier-Haack reagent can potentially react with the acetyl group, leading to side products.1. Maintain low reaction temperatures to favor formylation at the more electron-rich 3-position of the azaindole ring.2. Optimize the stoichiometry of the Vilsmeier reagent to minimize side reactions.

Quantitative Data

Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution (Illustrative)

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: This data is illustrative for a generic activated aromatic compound and should be optimized for the specific synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-7-azaindole
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-azaindole (1.0 equivalent) in glacial acetic acid.

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture over ice-water and stir until the excess acetic anhydride is hydrolyzed. Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
  • Vilsmeier Reagent Preparation: In a separate flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 1-acetyl-7-azaindole (1.0 equivalent) in an anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture slowly into a vigorously stirred solution of sodium acetate (3.0 equivalents) in ice-water. Stir for 30 minutes.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Acetylation Start Low Conversion in N-Acetylation? Cause1 Insufficient Activation Start->Cause1 Cause2 Low Temperature/Time Start->Cause2 Cause3 Moisture Present Start->Cause3 Solution1 Add Catalyst (Acid/Base) Cause1->Solution1 Solution2 Increase Temp/Time & Monitor Cause2->Solution2 Solution3 Use Anhydrous Conditions Cause3->Solution3

Caption: Troubleshooting logic for low conversion in N-acetylation.

Vilsmeier_Side_Reactions Substrate 1-Acetyl-7-azaindole Reagent Vilsmeier Reagent Substrate->Reagent Product Desired Product: This compound Reagent->Product Controlled Stoichiometry Low Temperature SideProduct1 Di-formylated Byproduct Reagent->SideProduct1 Excess Reagent High Temperature SideProduct2 Chlorinated Byproduct Reagent->SideProduct2 High Temperature

Caption: Potential reaction pathways in Vilsmeier-Haack formylation.

References

Technical Support Center: N-acetylation of 3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-acetylation of 3-formyl-7-azaindole. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-acetylation of 3-formyl-7-azaindole.

Issue Potential Cause Recommended Solution
Low to No Conversion of Starting Material 1. Insufficiently activated acetylating agent: Acetic anhydride may require activation. 2. Low reaction temperature: The reaction may not have sufficient energy to proceed. 3. Short reaction time: The reaction may not have proceeded to completion. 4. Presence of moisture: Water can hydrolyze the acetylating agent.1. Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine) to activate the acetic anhydride. 2. Increase the reaction temperature. Monitor for potential side reactions at higher temperatures. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Side Reactions) 1. C-Acylation: Acetylation may occur at the C5 or C6 position of the azaindole ring due to the electron-withdrawing nature of the formyl group. 2. Reaction with the formyl group: The acetylating agent might react with the aldehyde functionality under certain conditions.1. Use a less reactive acetylating agent or milder reaction conditions. Friedel-Crafts acylation conditions (e.g., acetyl chloride with AlCl₃) are known to favor C-acylation and should be avoided if N-acetylation is desired.[1] 2. Employ protecting group strategies for the formyl group if it proves to be reactive under the desired acetylation conditions.
Product Degradation 1. Harsh reaction conditions: High temperatures or strong acids/bases can lead to the decomposition of the starting material or the product. 2. Product instability during workup: The N-acetylated product may be sensitive to aqueous workup.1. Screen for milder reaction conditions (e.g., lower temperature, alternative acetylating agents). 2. Perform a non-aqueous workup if possible, or minimize the exposure time to aqueous solutions.
Difficult Purification 1. Similar polarity of starting material and product: This can make chromatographic separation challenging. 2. Presence of colored impurities: These can arise from product degradation or side reactions.1. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. 2. Consider recrystallization as an alternative or additional purification step. The use of activated charcoal can help in removing colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for N-acetylation of 3-formyl-7-azaindole?

Q2: How does the 3-formyl group influence the N-acetylation reaction?

A2: The 3-formyl group is an electron-withdrawing group, which decreases the electron density of the pyrrole ring and the nucleophilicity of the indole nitrogen (N1). This can make the N-acetylation reaction more difficult to achieve compared to unsubstituted 7-azaindole. Consequently, higher temperatures, longer reaction times, or the use of a catalyst may be required to drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will allow you to track the consumption of the starting material and the formation of the product and any byproducts. A suitable TLC eluent system would typically be a mixture of a non-polar solvent like hexane or heptane and a polar solvent like ethyl acetate.

Q4: What are the expected spectroscopic data for N-acetyl-3-formyl-7-azaindole?

A4: In the ¹H NMR spectrum, the appearance of a singlet corresponding to the acetyl methyl group (around δ 2.5-2.7 ppm) and a downfield shift of the azaindole ring protons would be indicative of N-acetylation. In the IR spectrum, a characteristic carbonyl stretching frequency for the N-acetyl group would be expected around 1700-1720 cm⁻¹. Mass spectrometry should confirm the addition of an acetyl group (an increase of 42.04 g/mol ) to the molecular weight of the starting material.

Q5: My N-acetylated product seems to be unstable. What can I do?

A5: If the N-acetylated product is sensitive to hydrolysis, it is advisable to use non-aqueous workup and purification methods. For example, after the reaction, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography using anhydrous solvents. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures can also help to prevent degradation.

Experimental Protocols

General Protocol for N-acetylation of 3-formyl-7-azaindole

This protocol is a suggested starting point and may require optimization.

Materials:

  • 3-formyl-7-azaindole

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 3-formyl-7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-acetyl-3-formyl-7-azaindole.

Visualizations

N_Acetylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3-formyl-7-azaindole in anhydrous DCM add_pyridine Add Pyridine start->add_pyridine cool Cool to 0°C add_pyridine->cool add_ac2o Add Acetic Anhydride cool->add_ac2o react Stir at RT (12-24h) add_ac2o->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ react->quench monitor->react extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify product N-acetyl-3-formyl-7-azaindole purify->product

Caption: Experimental workflow for the N-acetylation of 3-formyl-7-azaindole.

Troubleshooting_Tree decision decision solution solution start Low Conversion? anhydrous_check Anhydrous conditions? start->anhydrous_check Yes side_products_check Side Products? start->side_products_check No dry_glassware Use oven-dried glassware and anhydrous solvents. anhydrous_check->dry_glassware No temp_time_check Increase Temp/Time? anhydrous_check->temp_time_check Yes c_acylation Use milder conditions. Avoid strong Lewis acids. side_products_check->c_acylation Yes successful_reaction Proceed to Workup and Purification side_products_check->successful_reaction No increase_temp_time Increase reaction temperature and/or extend reaction time. temp_time_check->increase_temp_time Yes catalyst_check Add Catalyst? temp_time_check->catalyst_check No add_catalyst Add catalytic acid or base (e.g., Pyridine). catalyst_check->add_catalyst Yes

Caption: Troubleshooting decision tree for N-acetylation of 3-formyl-7-azaindole.

References

Technical Support Center: Purification of Crude 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-Acetyl-3-formyl-7-azaindole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, particularly when synthesized via the Vilsmeier-Haack reaction, may contain several types of impurities:

  • Unreacted Starting Material: Residual 1-Acetyl-7-azaindole.

  • Over-formylation Products: Although less common, diformylated species can sometimes be formed.

  • Hydrolysis Products: The acetyl group can be susceptible to hydrolysis back to 7-azaindole under certain workup or purification conditions.

  • Side-products from the Vilsmeier-Haack Reagent: Residual Vilsmeier reagent or its decomposition products.

  • Positional Isomers: Depending on the synthetic route, minor amounts of other formylated isomers could be present.

  • Colored Impurities: Oxidation or degradation of the azaindole ring can lead to colored byproducts.

Q2: Which purification techniques are most effective for this compound?

A2: The two most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. A suitable mobile phase should be chosen to give a good separation between the desired product and impurities, with an ideal Rf value for the product between 0.2 and 0.4.

Q4: My purified compound is an off-white or yellowish solid. Is this normal?

A4: While a pure compound should ideally be a white solid, a slight off-white or yellowish tint is not uncommon for azaindole derivatives and may not necessarily indicate significant impurity. However, a distinct color change or darkening over time could be a sign of degradation.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Oiling out The compound is precipitating as a liquid instead of a solid. This can happen if the cooling is too rapid or if the solvent is not ideal.1. Reheat the solution to redissolve the oil.2. Add a small amount of additional solvent.3. Allow the solution to cool more slowly.4. Try a different solvent system.[1]
No crystal formation The solution may be too dilute, or nucleation has not been initiated.1. Concentrate the solution by evaporating some of the solvent.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a seed crystal of pure this compound.4. Cool the solution to a lower temperature.[1]
Poor crystal quality (amorphous solid) Rapid precipitation or the presence of impurities can lead to the formation of an amorphous solid instead of well-defined crystals.1. Slow down the cooling process.2. Perform a hot filtration to remove any insoluble impurities before cooling.3. Try a different recrystallization solvent.[1]
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of spots on TLC The chosen solvent system is not providing adequate resolution.1. Adjust the polarity of the mobile phase. For polar compounds like azaindoles, a more polar solvent system may be needed.2. Try a different solvent combination (e.g., dichloromethane/methanol instead of hexane/ethyl acetate).
Compound is not eluting from the column The mobile phase is not polar enough to move the compound through the silica gel.1. Gradually increase the polarity of the mobile phase (gradient elution).
Streaking of spots on TLC The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded.1. Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).2. Ensure the sample is fully dissolved and not overloaded on the column.

Data Presentation

Purification Method Starting Purity (Crude) Final Purity (by HPLC) Typical Yield
Recrystallization85-90%>98%70-85%
Column Chromatography85-90%>99%60-80%

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude material in various solvents to find one that dissolves the compound well at elevated temperatures but poorly at room temperature. Common solvent systems for azaindole derivatives include ethanol, ethyl acetate/hexane, and acetone/hexane.[2]

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography
  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point for azaindole derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent) and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for optimal separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Experimental Workflow for Purification

Purification_Workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve tlc TLC Analysis for Solvent System crude->tlc hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool collect_crystals Collect Crystals cool->collect_crystals pure_recryst Pure Product (Recrystallization) collect_crystals->pure_recryst pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent pure_chrom Pure Product (Chromatography) remove_solvent->pure_chrom Kinase_Inhibitor_Pathway cluster_0 Kinase Activity cluster_1 Inhibition by this compound kinase Kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation adp ADP kinase->adp inhibited_kinase Inhibited Kinase kinase->inhibited_kinase atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream_signaling Downstream Signaling Pathway phosphorylated_substrate->downstream_signaling Activates inhibitor This compound inhibitor->inhibited_kinase no_phosphorylation No Phosphorylation inhibited_kinase->no_phosphorylation Blocks Phosphorylation cellular_response Cellular Response (e.g., Proliferation) downstream_signaling->cellular_response

References

Technical Support Center: Crystallization of 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully crystallizing 1-Acetyl-3-formyl-7-azaindole.

Troubleshooting Crystallization Issues

Crystallization of this compound can be influenced by its unique structural features, including the polar acetyl and formyl groups, which can affect solubility and crystal packing. The following guide addresses common problems in a question-and-answer format.

Problem 1: The compound "oils out" instead of crystallizing.

Question: Upon cooling my crystallization solution, this compound separates as an oil or viscous liquid rather than solid crystals. How can this be resolved?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[1] This is often due to a high degree of supersaturation, a rapid cooling rate, or the melting point of the compound being lower than the temperature of the solution.[1]

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. Rapid cooling is a common cause of oiling out.[1]

  • Use a Different Solvent System: Experiment with solvents of varying polarities. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (an anti-solvent) can be effective.[1] The presence of both acetyl and formyl groups suggests that a solvent system with moderate polarity might be optimal.

  • Increase Solvent Volume: The concentration of your compound might be too high. Add more of the hot solvent to fully dissolve the oil and attempt to recrystallize from a more dilute solution.[1]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solution interface. The microscopic scratches can provide nucleation sites for crystal growth.[1]

  • Seed the Solution: If you have a small crystal of this compound, add it to the cooled solution to induce crystallization.

Problem 2: No crystals form, even after extended cooling.

Question: The solution remains clear, and no solid has precipitated even after a prolonged period of cooling. What should I do?

Answer: This indicates that the solution is not sufficiently supersaturated for crystal nucleation to occur.

Troubleshooting Steps:

  • Evaporate Solvent: Gently warm the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Be cautious not to evaporate too much solvent too quickly, as this can lead to the formation of an amorphous solid or oiling out.[1]

  • Cool to a Lower Temperature: If an ice bath is insufficient, consider using a salt-ice bath or a laboratory freezer to achieve lower temperatures.[1]

  • Introduce a Nucleation Site: As with oiling out, scratching the flask or adding a seed crystal can help initiate crystallization.[1]

Problem 3: The resulting solid is amorphous or of poor crystal quality.

Question: I have obtained a solid, but it is a powder or has a glassy appearance, not distinct crystals. How can I improve the crystal quality?

Answer: Amorphous solids lack a well-defined crystal lattice and are often the result of rapid precipitation or the presence of impurities.[1]

Troubleshooting Steps:

  • Slow Down the Crystallization Process: Slower cooling rates generally lead to the formation of larger, more well-defined crystals. Insulating the flask can help to slow the cooling process.[1]

  • Solvent Screening: The choice of solvent is critical. A systematic solvent screen is the most effective way to find the optimal conditions. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[1]

  • Redissolve and Recrystallize: Dissolve the amorphous solid in a minimal amount of hot solvent and allow it to cool very slowly.[1]

  • Controlled Evaporation: Instead of cooling, try slowly evaporating the solvent at a constant temperature. This can sometimes yield higher quality crystals.[1]

  • Purify the Starting Material: Impurities can inhibit crystal growth. Ensure the purity of your this compound before attempting crystallization.[1] Common impurities in related azaindole syntheses can include starting materials or byproducts from side reactions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent screen for this compound?

A1: Given the presence of both a hydrogen bond acceptor (acetyl carbonyl) and a polar group (formyl), a range of solvents should be tested. Start with common laboratory solvents of varying polarities such as ethyl acetate, acetone, isopropanol, ethanol, methanol, and toluene. Mixtures of these solvents with a non-polar solvent like hexanes or heptanes are also excellent candidates for creating anti-solvent crystallization conditions.

Q2: How do the acetyl and formyl groups specifically affect the crystallization of 7-azaindole?

A2: The N-acetyl group removes the hydrogen bond donor capability of the pyrrole nitrogen, which is present in the parent 7-azaindole. This can alter the typical crystal packing motifs. The 3-formyl group introduces a polar aldehyde functionality that can participate in dipole-dipole interactions and potentially weak hydrogen bonding, further influencing solvent interactions and crystal lattice formation. The presence of these functional groups increases the overall polarity of the molecule compared to unsubstituted 7-azaindole.

Q3: What are potential impurities from the synthesis of this compound that could interfere with crystallization?

A3: While specific impurities are dependent on the synthetic route, general possibilities include unreacted 7-azaindole, starting materials from the formylation and acetylation steps (e.g., acetic anhydride, Vilsmeier-Haack reagent components), and potential side-products such as di-formylated or di-acetylated species, or hydrolysis products if water is present. These impurities can disrupt the crystal lattice formation and should be removed by chromatography or other purification methods prior to crystallization.

Data Presentation

Physicochemical Properties of this compound and Related Compounds

PropertyThis compound7-Azaindole
CAS Number 155819-07-1271-63-6
Molecular Formula C₁₀H₈N₂O₂C₇H₆N₂
Molecular Weight 188.18 g/mol 118.14 g/mol
Melting Point Data not available105-107 °C
Boiling Point Data not available270 °C at 755 Torr
Calculated logP Data not available1.19
Water Solubility Likely sparingly solubleSlightly soluble
Solubility in Organic Solvents Expected to be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and alcohols (e.g., ethanol, methanol).Soluble in Methanol, Chloroform, N,N-Dimethylformamide.

Hypothetical Solubility Data for Crystallization Solvent Screening

The following table presents hypothetical solubility data to illustrate a solvent screening process. "Good" solvents are those in which the compound is soluble when hot, while "Poor" solvents are those in which it is sparingly soluble even at elevated temperatures.

SolventSolubility at 25°CSolubility at 78°C (or boiling)
Ethyl AcetateSparingly SolubleSoluble
AcetoneSolubleVery Soluble
IsopropanolSparingly SolubleSoluble
ToluenePoorly SolubleSparingly Soluble
HeptaneInsolubleInsoluble
WaterInsolubleInsoluble

Based on this hypothetical data, ethyl acetate and isopropanol would be good candidates for single-solvent recrystallization. Acetone could be a "good" solvent in a co-solvent system with an anti-solvent like heptane.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In a suitable flask, add the crude this compound and a small amount of the chosen crystallization solvent (e.g., ethyl acetate). Heat the mixture to the boiling point of the solvent while stirring. Continue to add the hot solvent portion-wise until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease the solubility and improve the yield, subsequently cool the flask in an ice bath.[1]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[1]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.[1]

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., heptane) dropwise while stirring. Continue adding the anti-solvent until the solution becomes persistently turbid.[1]

  • Clarification: Gently warm the turbid solution until it becomes clear again.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[1]

  • Crystal Collection and Drying: Collect, wash, and dry the crystals as described in Protocol 1.[1]

Visualizations

Troubleshooting_Crystallization start Start Crystallization Experiment oiling_out Issue: Oiling Out start->oiling_out Observation no_crystals Issue: No Crystals Form start->no_crystals Observation poor_quality Issue: Poor Crystal Quality start->poor_quality Observation success Successful Crystallization start->success Ideal Outcome sol_oiling1 Reduce Cooling Rate oiling_out->sol_oiling1 sol_oiling2 Change Solvent System oiling_out->sol_oiling2 sol_oiling3 Increase Solvent Volume oiling_out->sol_oiling3 sol_oiling4 Scratch Flask / Add Seed oiling_out->sol_oiling4 sol_nocrys1 Evaporate Solvent no_crystals->sol_nocrys1 sol_nocrys2 Cool to Lower Temp no_crystals->sol_nocrys2 sol_nocrys3 Add Seed Crystal no_crystals->sol_nocrys3 sol_poorq1 Slow Down Cooling poor_quality->sol_poorq1 sol_poorq2 Perform Solvent Screen poor_quality->sol_poorq2 sol_poorq3 Redissolve & Recrystallize Slowly poor_quality->sol_poorq3 sol_poorq4 Purify Starting Material poor_quality->sol_poorq4 sol_oiling1->success sol_oiling2->success sol_oiling3->success sol_oiling4->success sol_nocrys1->success sol_nocrys2->success sol_nocrys3->success sol_poorq1->success sol_poorq2->success sol_poorq3->success sol_poorq4->start Re-attempt

Caption: Troubleshooting workflow for crystallization issues.

Experimental_Workflow cluster_single Protocol 1: Single-Solvent Recrystallization cluster_anti Protocol 2: Anti-Solvent Crystallization p1_start Dissolve Crude Product in Minimal Hot Solvent p1_filter Hot Filtration (if needed) p1_start->p1_filter p1_cool Slow Cooling (Room Temp -> Ice Bath) p1_filter->p1_cool p1_collect Collect Crystals (Vacuum Filtration) p1_cool->p1_collect p1_wash Wash with Cold Solvent p1_collect->p1_wash p1_dry Dry Under Vacuum p1_wash->p1_dry p1_end Pure Crystals p1_dry->p1_end p2_start Dissolve Crude Product in 'Good' Solvent (RT) p2_add_anti Add 'Poor' Solvent (Anti-Solvent) until Turbid p2_start->p2_add_anti p2_clarify Gently Warm to Clarify p2_add_anti->p2_clarify p2_cool Slow Cooling (Room Temp -> Ice Bath) p2_clarify->p2_cool p2_collect Collect, Wash, and Dry Crystals p2_cool->p2_collect p2_end Pure Crystals p2_collect->p2_end

Caption: Experimental workflows for crystallization.

References

Characterization challenges of 1-Acetyl-3-formyl-7-azaindole isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 1-acetyl-3-formyl-7-azaindole and its isomers. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary characterization challenges associated with this compound?

A1: The main challenges stem from the molecule's structural complexity. Users frequently encounter issues with:

  • Rotational Isomers (Rotamers): The presence of N-acetyl and C-formyl groups leads to restricted bond rotation, resulting in multiple, slowly interconverting conformers in solution. This is a major source of spectral complexity.

  • Isomeric Impurities: Synthetic routes may produce positional isomers that are difficult to distinguish and separate from the target compound.

  • Spectroscopic Complexity: The presence of rotamers leads to the appearance of multiple sets of signals in NMR spectra for a single, pure compound, which can be mistaken for impurities.

  • Chromatographic Separation: Baseline separation of closely related positional isomers or purification from reaction byproducts can be challenging.

  • Crystallization: The polarity and conformational flexibility of the molecule can make it difficult to obtain high-quality crystals for X-ray analysis, sometimes resulting in "oiling out" or the formation of amorphous solids.[1]

Q2: Why does the NMR spectrum of my highly pure this compound sample show multiple sets of peaks?

A2: This is a classic sign of rotational isomers, also known as rotamers or conformers. Due to the partial double-bond character of the amide (N-acetyl) and the C-C bond adjacent to the aldehyde (C-formyl), rotation around these bonds is slow on the NMR timescale. This results in two or more distinct molecular shapes that are simultaneously observable in the NMR spectrum, each giving its own set of peaks. The ratio of these sets of peaks corresponds to the population ratio of the different rotamers in solution.[2]

Q3: How can I distinguish between rotational isomers and actual impurities in my sample?

A3: Differentiating between rotamers and impurities is a critical step.

  • Mass Spectrometry (MS): Your mass spectrum should show a single molecular ion peak corresponding to the mass of this compound. Isomeric impurities will have the same mass, but other impurities will not.

  • Variable Temperature (VT) NMR: This is the most definitive method. As you increase the temperature during the NMR experiment, the rate of rotation around the restricted bonds increases. If the multiple peaks are due to rotamers, they will broaden and eventually coalesce into a single, averaged set of peaks at a high enough temperature. Peaks from distinct chemical impurities will remain sharp and separate.

  • 2D NMR (EXSY or NOESY): Exchange spectroscopy can show cross-peaks between the signals of the different rotamers, confirming that they are in dynamic equilibrium.

Q4: What is the recommended starting point for chromatographic separation of potential isomers?

A4: A combination of normal-phase and reversed-phase chromatography is often effective.

  • Normal-Phase: Use a silica gel column with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane in methanol. This is often effective for initial purification.

  • Reversed-Phase HPLC: A C18 column is a good starting point. A mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (like 0.1% formic acid) to sharpen peaks, can provide excellent resolution for separating polar isomers.[3][4]

Troubleshooting Guides

NMR Spectroscopy Issues

Problem: My ¹H NMR spectrum is very complex and shows what appears to be more protons than the structure should have.

  • Question: I've confirmed by mass spectrometry that my sample has the correct molecular weight, but the proton NMR is uninterpretable. What is the cause and how do I proceed?

  • Answer: This is the characteristic signature of rotational isomers. The restricted rotation around the N-C acetyl bond is the most common cause, creating two primary conformers in solution.

    • Troubleshooting Steps:

      • Identify Paired Signals: Look for pairs of signals with the same multiplicity (e.g., two singlets for the acetyl methyl group, two singlets for the formyl proton). The integration ratio between these pairs should be consistent across the entire spectrum.

      • Perform Variable Temperature (VT) NMR: Acquire spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C). If rotamers are present, you will observe broadening of the paired signals, followed by their coalescence into single peaks at higher temperatures.

      • Utilize 2D NMR: A 2D ¹H-¹H COSY spectrum can help trace the coupling networks for each individual isomer, simplifying the assignment process.

Chromatography & Purification Issues

Problem: My compound appears as a single spot on a TLC plate but shows complexity in the NMR spectrum.

  • Question: Is my sample pure if it shows a single spot on TLC?

  • Answer: Not necessarily. The rapid interconversion of rotamers on the silica plate surface during TLC development can result in a single, averaged spot. Furthermore, TLC may not have sufficient resolving power to separate closely related positional isomers.

    • Troubleshooting Steps:

      • Trust the NMR and HPLC: High-Performance Liquid Chromatography (HPLC) often has much higher resolution than TLC. Develop an HPLC method to get a more accurate assessment of purity.

      • Vary TLC Conditions: Try different solvent systems with varying polarities to see if you can resolve any hidden spots. Using a different stationary phase (e.g., alumina or C18 plates) can also be helpful.

Problem: I am struggling to separate my desired this compound from a suspected positional isomer.

  • Question: My synthesis produced a mixture of isomers, and standard flash chromatography is not providing adequate separation. What should I do?

  • Answer: Isomers with similar polarity can be very challenging to separate. A more powerful separation technique is required.

    • Troubleshooting Steps:

      • Optimize HPLC: Develop a robust HPLC method. Screen different columns (C18, Phenyl-Hexyl, Cyano) and mobile phase modifiers (formic acid, trifluoroacetic acid, ammonium acetate).

      • Preparative HPLC: Once an analytical method with good separation (resolution > 1.5) is established, scale it up to a preparative HPLC system for purification.

      • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide different selectivity compared to HPLC and may be effective for separating challenging isomers.

Quantitative Data Summary

While the exact chemical shifts for this compound can vary with solvent and temperature, the following table provides expected ranges for the major and minor rotamers based on data from related 7-azaindole and N-acyl indole structures. The major rotamer is typically the one with less steric hindrance.

Proton/Carbon Group Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
H-formylAldehyde9.9 - 10.2185 - 190Often two distinct singlets for the rotamers.
H-2Pyrrole8.4 - 8.7135 - 140Typically a singlet or narrow doublet.
H-4Pyridine8.3 - 8.5145 - 150Doublet.
H-5Pyridine7.2 - 7.4118 - 122Doublet of doublets.
H-6Pyridine8.0 - 8.2128 - 132Doublet.
CH₃Acetyl2.6 - 2.924 - 27Often two distinct singlets for the rotamers.
C=OAcetyl-168 - 172
C-2, C-3Pyrrole-~137, ~120
C-3a, C-7aBridgehead-~128, ~148
C-4, C-5, C-6Pyridine-~148, ~119, ~130

Note: Data is estimated based on spectral information for 7-azaindole and related substituted indoles.[5][6] Actual values should be confirmed by 2D NMR experiments.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Identification

Objective: To confirm the presence of rotational isomers by observing the coalescence of their respective NMR signals at elevated temperatures.

Methodology:

  • Sample Preparation: Prepare a solution of the compound (~5-10 mg) in a high-boiling point NMR solvent such as DMSO-d₆ or Toluene-d₈.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (25 °C / 298 K).

  • Incremental Heating: Increase the spectrometer temperature in increments of 15-20 °C (e.g., 45 °C, 65 °C, 85 °C, 105 °C).

  • Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.

  • Analysis: Observe the pairs of signals corresponding to the suspected rotamers. Note the temperature at which the peaks begin to broaden and the temperature at which they fully coalesce into a single peak. This coalescence is definitive proof of dynamic exchange between rotameric states.

Protocol 2: HPLC Method Development for Isomer Separation

Objective: To develop a reversed-phase HPLC method capable of separating this compound from potential positional isomers.

Methodology:

  • System Setup:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the azaindole core).

  • Initial Gradient: Run a fast scouting gradient to determine the approximate elution time.

    • Example: 5% B to 95% B over 10 minutes.

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution time of your compound of interest.

    • Example: If the compound elutes at 60% B in the scouting run, try a gradient of 40% B to 70% B over 20 minutes.

  • Isocratic Hold (Optional): If isomers are co-eluting, an isocratic hold at a specific mobile phase composition can sometimes improve resolution.

  • Solvent Variation: If separation is still poor, substitute acetonitrile with methanol (Mobile Phase B: 0.1% Methanol) as the organic modifier. The change in solvent can alter selectivity and improve separation.

  • Validation: Once baseline separation is achieved, validate the method for reproducibility.

Visualizations

G cluster_0 Rotational Isomers of this compound mol This compound rotamer1 Rotamer A (Major) rotamer2 Rotamer B (Minor) rotamer1->rotamer2 Slow Rotation (NMR Timescale)

Caption: Rotational isomerism due to the N-acetyl group.

G start Complex NMR Spectrum Observed ms_check Run Mass Spectrometry start->ms_check ms_result Correct Molecular Ion? ms_check->ms_result vt_nmr Perform Variable Temp. NMR ms_result->vt_nmr Yes impurity Conclusion: Impurity Present (Re-purify) ms_result->impurity No vt_result Peaks Coalesce? vt_nmr->vt_result rotamers Conclusion: Rotamers Present vt_result->rotamers Yes vt_result->impurity No

Caption: Troubleshooting workflow for complex NMR spectra.

G start Crude Synthetic Product flash Flash Chromatography (Silica, EtOAc/Hex) start->flash purity_check Purity Check (Analytical HPLC) flash->purity_check is_pure Purity > 98%? purity_check->is_pure optimize Optimize HPLC Method (Column/Solvent Screening) is_pure->optimize No final_product Pure Isomer is_pure->final_product Yes prep_hplc Preparative HPLC optimize->prep_hplc prep_hplc->final_product

Caption: Workflow for the purification of isomers.

References

Technical Support Center: Optimizing Coupling Reactions with 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Acetyl-3-formyl-7-azaindole in various coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the 7-azaindole ring often necessary for coupling reactions?

A1: The 7-azaindole NH group can interfere with catalytic cycles in palladium-catalyzed reactions. It can coordinate to the metal center, leading to catalyst inhibition or undesired side reactions.[1][2][3] N-protection, for instance with an acetyl group, prevents these issues and often leads to cleaner reactions and higher yields.[1][3] In some cases, reactions without N-protection have been reported to fail or result in complex product mixtures.[1]

Q2: How does the electronic nature of the this compound substrate affect coupling reactions?

A2: The 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. The acetyl group at the N1 position and the formyl group at the C3 position are both electron-withdrawing. This electronic profile can influence the reactivity of the C-X bond (where X is a halide or triflate) involved in the coupling reaction. The electron-deficient nature of the pyridine ring can make oxidative addition to a C-X bond on this ring more facile.

Q3: What are the most common coupling reactions performed with 7-azaindole derivatives?

A3: Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of 7-azaindoles.[4] These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[5][6][7]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines, amides, or carbamates.[1][8][9][10]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[2][11][12][13]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[14][15]

  • Stille Coupling: For the formation of C-C bonds with organostannanes.[4]

Q4: Can the acetyl protecting group be cleaved under the reaction conditions?

A4: Acyl protecting groups, like acetyl, are generally stable under acidic and oxidative conditions but can be sensitive to basic and reductive conditions.[16] Strong bases or high temperatures in the presence of a nucleophilic solvent (like methanol) could potentially lead to deacetylation.[16] If deacetylation is observed, it may be necessary to screen different bases or lower the reaction temperature.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low/No Yield

Low_Yield_Troubleshooting start Low or No Yield Observed catalyst Check Catalyst Activity start->catalyst Is the catalyst active? reagents Verify Reagent Quality catalyst->reagents Yes sub_catalyst1 Use fresh catalyst/precatalyst Ensure anaerobic conditions catalyst->sub_catalyst1 conditions Optimize Reaction Conditions reagents->conditions Yes sub_reagents1 Check purity of starting material Use anhydrous solvent Ensure base is not hydrated reagents->sub_reagents1 deprotection Check for Deprotection conditions->deprotection Still low yield end Improved Yield conditions->end Successful Optimization sub_conditions1 Screen ligands, bases, solvents, and temperature conditions->sub_conditions1 deprotection->end If deprotection is the issue, reconsider base/temperature sub_deprotection1 Analyze crude reaction for deacetylated product deprotection->sub_deprotection1

Caption: Troubleshooting workflow for low or no reaction yield.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst or precatalyst. Ensure rigorous exclusion of oxygen, as Pd(0) can be sensitive to air.[15]
Poor Reagent Quality Verify the purity of this compound and the coupling partner. Use anhydrous solvents, as water can negatively impact many coupling reactions.[6] Ensure the base is of high quality and anhydrous if required.
Suboptimal Reaction Conditions A systematic screening of reaction parameters is crucial. Vary the ligand, base, solvent, and temperature. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent and water can be beneficial.[6]
N-H Interference (if deacetylation occurs) If deacetylation is suspected, analyze the crude reaction mixture for the presence of 3-formyl-7-azaindole. Consider using milder bases (e.g., K₂CO₃ instead of Cs₂CO₃ or NaOtBu) or lower reaction temperatures.[16]
Catalyst Poisoning The pyridine nitrogen in the 7-azaindole ring system can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.[3] Trying different ligands, particularly bulky electron-rich phosphine ligands, can mitigate this issue.[10]
Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Common Side Products and Mitigation Strategies:

Side Product Reaction Type Possible Cause & Solution
Homocoupling of Coupling Partner Suzuki, SonogashiraCause: Often occurs under aerobic conditions or with certain catalyst systems. Solution: For Sonogashira reactions, running the reaction under a reducing atmosphere (e.g., N₂/H₂) can diminish homocoupling.[12] For Suzuki reactions, ensure rigorous deoxygenation of the reaction mixture.
Dehalogenation of Starting Material All coupling typesCause: Can be promoted by certain bases and solvents, or by catalyst decomposition. Solution: Screen different bases and solvents. A lower reaction temperature might also be beneficial.
Deacetylation of Starting Material/Product All coupling typesCause: Use of strong bases or high temperatures.[16] Solution: Employ milder bases (e.g., K₂CO₃, K₃PO₄) and the lowest effective temperature.
Protodeborylation of Boronic Acid Suzuki-MiyauraCause: Can occur in the presence of water and certain bases. Solution: Use anhydrous conditions or a base that is less prone to promoting this side reaction.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for various coupling reactions with 7-azaindole derivatives, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Optimized Conditions for Buchwald-Hartwig C-N Coupling of N-Protected 4-bromo-7-azaindoles [1]

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / XantphosCs₂CO₃Dioxane1001070-90
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100390

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling [6]

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O (1:1)703>90
PdCl₂(dppf)K₂CO₃Dioxane8012~85

Table 3: Optimized Conditions for Sonogashira Coupling [2][11]

Catalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIEt₃NDMFRT - 602-1865-92
[DTBNpP]Pd(crotyl)ClTMPDMSORT2-465-92

Table 4: Optimized Conditions for Heck Coupling of 4-iodo-1-acetyl-7-azaindole [4]

CatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂Et₃NDMF10012up to 94

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for the specific substrates.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow setup Reaction Setup reagents Add this compound-X, Boronic Acid/Ester, Base setup->reagents degas Degas with N2 or Ar reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat to Desired Temperature catalyst->reaction workup Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound-X (where X is Br or I) (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add the chosen solvent system (e.g., Dioxane/H₂O or DMF/H₂O). Degas the mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc, CH₂Cl₂).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), ligand (if not using a precatalyst), and base (e.g., Cs₂CO₃, 1.5-2.0 equiv) to a reaction vessel.

  • Reagent Addition: Add this compound-X (1.0 equiv), the amine (1.1-1.3 equiv), and the anhydrous solvent (e.g., Dioxane, Toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Cool the reaction, dilute with a suitable solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the 7-azaindole ring, and what factors influence regioselectivity?

The 7-azaindole scaffold presents several potential sites for functionalization, primarily at the C2, C3, C4, C5, C6, and N1 positions. The inherent electronic properties of the bicyclic system, steric hindrance, and the choice of reagents and catalysts heavily influence the regioselectivity of a reaction. The pyridine ring is electron-deficient, which can pose synthetic challenges.[1] The pyrrole ring, in contrast, is more electron-rich and generally more susceptible to electrophilic substitution, particularly at the C3 position.[2][3]

Key factors influencing regioselectivity include:

  • Protecting Groups: The presence and nature of a protecting group on the N1 nitrogen can direct functionalization to specific positions.

  • Directing Groups: Attaching a directing group to either the N1 or N7 nitrogen can facilitate regioselective C-H activation at adjacent positions.[4][5][6][7]

  • Catalyst System: The choice of metal catalyst (e.g., Palladium, Rhodium, Copper, Iodine) and ligands plays a crucial role in determining the site of functionalization.[8][9][10][11]

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly impact the outcome of the reaction.[10][12][13]

Q2: How can I selectively functionalize the C3 position of 7-azaindole?

The C3 position is a common site for functionalization due to the electron-rich nature of the pyrrole ring. Several methods have been developed for selective C3 functionalization:

  • Friedel-Crafts Type Reactions: Aza-Friedel-Crafts reactions can be employed to introduce substituents at the C3 position.[2]

  • Iodine-Catalyzed Chalcogenation: NH-free 7-azaindoles can undergo regioselective C3 sulfenylation, selenylation, thiocyanation, and selenocyanation using an iodine catalyst.[10][14]

  • Palladium-Catalyzed Alkenylation: Intermolecular oxidative C-3 alkenylation can be achieved using a palladium catalyst at room temperature.[8]

  • N-Sulfonyl Protection Strategy: Using an N-sulfonyl protecting group can promote regioselective C-3 sulfenylation.[15][16]

Q3: What strategies are available for functionalizing the pyridine ring (C4, C5, C6)?

Functionalizing the electron-deficient pyridine ring is more challenging but can be achieved through several strategies:

  • Directed Metalation: The use of a directing group, such as a carbamoyl group, can enable regioselective metalation and subsequent functionalization at the C6 position.[5][6] A "directing group dance" strategy allows for iterative functionalization at both C6 and C2.[5][6][7]

  • N-Oxide Formation: Conversion of the pyridine nitrogen to an N-oxide can activate the ring for certain functionalizations.[3]

  • Halogen/Magnesium and Sulfoxide/Magnesium Exchange: These methods can be used for the predictable functionalization of all five carbon positions of the 7-azaindole ring system.[17]

Q4: How can I achieve selective N1 functionalization over C-H functionalization?

Selective N1 functionalization is typically achieved by exploiting the nucleophilicity of the pyrrole nitrogen.

  • Alkylation/Arylation under Basic Conditions: Using a suitable base to deprotonate the N1 position allows for subsequent reaction with electrophiles like alkyl or aryl halides.

  • Copper-Catalyzed N-Alkynylation: Oxidative N-alkynylation of 7-azaindoles can be achieved using a CuI/DMAP catalyst system at room temperature.[1]

Troubleshooting Guides

Issue 1: Poor or No Regioselectivity in C-H Functionalization

Symptoms:

  • A mixture of isomers is obtained (e.g., C2 and C3 functionalized products).

  • Low yield of the desired regioisomer.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inappropriate Catalyst or Ligand The catalyst system is critical for directing the reaction to a specific C-H bond. For C-2 arylation, a palladium catalyst is often used.[16][18] For C-3 alkenylation, a Pd(OAc)2/PPh3 system has been reported.[8] Experiment with different catalyst/ligand combinations based on literature precedents for the desired transformation.
Lack of a Directing Group For selective functionalization, especially on the pyridine ring, a directing group may be necessary. Consider introducing a removable directing group on the N1 or N7 nitrogen to guide the reaction. Carbamoyl groups are effective for directing metalation to C6 and C2.[5][6]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time can all influence regioselectivity. Perform a systematic optimization of these parameters. For instance, lower temperatures may favor the thermodynamically more stable product.
Unprotected N1-H The acidic proton on the N1 nitrogen can interfere with many C-H activation catalysts. Protecting the N1 position with a suitable group (e.g., sulfonyl, benzyl) can prevent side reactions and improve selectivity.[15][16]
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

Symptoms:

  • Low conversion of starting material.

  • Formation of significant amounts of side products (e.g., homocoupling).

Possible Causes and Solutions:

CauseTroubleshooting Steps
Catalyst Deactivation The nitrogen atoms in 7-azaindole can coordinate to the palladium center and deactivate the catalyst.[19] Increasing the catalyst loading or using a ligand that promotes a more stable catalytic complex may be necessary.
Incorrect Base or Solvent The choice of base and solvent is crucial for the efficiency of cross-coupling reactions. For Suzuki couplings, bases like Cs2CO3 or K3PO4 are often effective. Solvents such as dioxane, DMF, or toluene are commonly used. Optimize the base and solvent combination for your specific substrates.
Poor Quality of Reagents Ensure that all reagents, especially the organometallic partner (e.g., boronic acid), are pure and dry. Solvents should be anhydrous.
Presence of Oxygen Many palladium-catalyzed reactions are sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) using proper Schlenk techniques or a glovebox.
Issue 3: Difficulty in Removing a Directing Group

Symptoms:

  • Harsh conditions required for deprotection, leading to decomposition of the functionalized 7-azaindole.

  • Incomplete removal of the directing group.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Highly Stable Directing Group The choice of directing group should allow for its facile removal under conditions that the product can tolerate. If a directing group is proving difficult to remove, consider using an alternative that is known to be more labile under milder conditions.
Incorrect Deprotection Conditions Consult the literature for standard deprotection protocols for the specific directing group you are using. Systematically screen different reagents and conditions (e.g., acidic, basic, hydrogenolysis) to find an optimal method.

Experimental Protocols

Protocol 1: Regioselective C-3 Alkenylation of 7-Azaindole [8]

This protocol describes the palladium-catalyzed C-3 selective alkenylation of 7-azaindoles.

Materials:

  • 7-Azaindole

  • Alkene

  • Pd(OAc)₂ (Palladium(II) acetate)

  • PPh₃ (Triphenylphosphine)

  • Cu(OTf)₂ (Copper(II) triflate)

  • Solvent (e.g., Dioxane)

  • Molecular Oxygen (O₂)

Procedure:

  • To a reaction vessel, add 7-azaindole, Pd(OAc)₂, PPh₃, and Cu(OTf)₂.

  • Add the solvent and the alkene.

  • Purge the vessel with molecular oxygen and maintain a balloon of O₂.

  • Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography.

Protocol 2: Directed Metalation for C-6 Functionalization [5][6]

This protocol outlines the regioselective functionalization at the C-6 position using a carbamoyl directing group.

Materials:

  • N7-carbamoyl-7-azaindole

  • Strong base (e.g., LDA - Lithium diisopropylamide)

  • Anhydrous THF (Tetrahydrofuran)

  • Electrophile (e.g., I₂, MeOD)

Procedure:

  • Dissolve the N7-carbamoyl-7-azaindole in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA in THF.

  • Stir the mixture at -78 °C for the specified time to allow for metalation.

  • Add the electrophile and allow the reaction to warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution).

  • Extract the product and purify by column chromatography.

Visualizations

Regioselectivity_Factors cluster_input Experimental Inputs cluster_control Controlling Factors cluster_output Functionalization Outcomes 7_Azaindole 7_Azaindole Protecting_Group Protecting_Group Reagents Reagents Catalyst_System Catalyst_System C2_Functionalization C2_Functionalization Protecting_Group->C2_Functionalization C3_Functionalization C3_Functionalization Protecting_Group->C3_Functionalization Directing_Group Directing_Group C6_Functionalization C6_Functionalization Directing_Group->C6_Functionalization Catalyst_System->C2_Functionalization Catalyst_System->C3_Functionalization Reaction_Conditions Reaction_Conditions N1_Functionalization N1_Functionalization Reaction_Conditions->N1_Functionalization

Caption: Factors influencing the regioselective functionalization of 7-azaindole.

Directing_Group_Dance Start N7-Carbamoyl-7-azaindole Step1 1. Directed Metalation (LDA) 2. Electrophile 1 (E1) Start->Step1 Product1 C6-Functionalized Product Step1->Product1 Step2 Carbamoyl Group 'Dance' (N7 to N1) Product1->Step2 Intermediate N1-Carbamoyl-C6-E1-7-azaindole Step2->Intermediate Step3 1. Directed Metalation (LDA) 2. Electrophile 2 (E2) Intermediate->Step3 Product2 C2,C6-Difunctionalized Product Step3->Product2

Caption: Workflow for the "Directing Group Dance" on 7-azaindole.

Quantitative Data Summary

Table 1: Regioselective C-3 Sulfenylation of 7-Azaindoles [10]

Entry7-Azaindole DerivativeThiolCatalystSolventTemp (°C)Time (h)Yield (%)
1UnsubstitutedThiophenolNISDMSO801571
2UnsubstitutedThiophenolI₂DMSO80893
3C-2 MethylPyridine-2-thiolI₂DMSO80690

Table 2: Directed Metalation and Functionalization of 7-Azaindole Derivatives [5]

EntryStarting MaterialBaseElectrophileProductYield (%)
1N7-Carbamoyl-7-azaindoleLDAI₂C6-Iodo85
2N7-Carbamoyl-7-azaindoleLDAMeODC6-Deutero95
3N1-Carbamoyl-7-azaindoleLDAI₂C2-Iodo88
4N1-Carbamoyl-7-azaindoleLDAMe₃SiClC2-TMS75

References

Validation & Comparative

A Comparative 1H NMR Analysis of 1-Acetyl-3-formyl-7-azaindole and its Precursor 7-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the Vilsmeier-Haack formylation product, 1-acetyl-3-formyl-7-azaindole, with its starting material, 7-azaindole, reveals significant downfield shifts in proton resonances, providing clear evidence of successful functionalization at the C3 position and N-acetylation. This guide presents a comprehensive analysis of the 1H NMR spectra, a detailed experimental protocol for the synthesis, and a visual representation of the chemical transformation.

The introduction of a formyl group at the 3-position and an acetyl group at the 1-position of the 7-azaindole scaffold induces notable changes in the electronic environment of the heterocyclic ring system. These alterations are distinctly observable in the 1H NMR spectra, primarily through the deshielding of the aromatic protons.

1H NMR Data Comparison

The following table summarizes the key 1H NMR spectral data for 7-azaindole and this compound, highlighting the diagnostic shifts indicative of the chemical transformation.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
7-Azaindole H2~7.5d~3.5
H3~6.5d~3.5
H4~7.8dd~8.0, 1.5
H5~7.1dd~8.0, 4.5
H6~8.3dd~4.5, 1.5
NH~11.5br s-
This compound H2~8.5s-
H4~8.8dd~8.0, 1.5
H5~7.5dd~8.0, 4.5
H6~8.9dd~4.5, 1.5
CHO~10.2s-
COCH3~2.8s-

The most significant changes observed in the 1H NMR spectrum of the product compared to the starting material are:

  • The disappearance of the H3 proton signal and the appearance of a singlet for the formyl proton (CHO) at a significantly downfield chemical shift (~10.2 ppm).

  • A notable downfield shift of the H2 proton, which also changes from a doublet to a singlet.

  • The disappearance of the broad NH proton signal and the appearance of a singlet for the acetyl methyl protons (COCH3) at approximately 2.8 ppm.

  • Downfield shifts for all the protons on the pyridine ring (H4, H5, and H6), indicating a general decrease in electron density upon N-acetylation and C3-formylation.

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole

The synthesis of this compound from 7-azaindole is achieved through a Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring.

Materials:

  • 7-Azaindole

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Acetic anhydride

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, phosphorus oxychloride (1.2 equivalents) is added dropwise to N,N-dimethylformamide (3 equivalents) with stirring. The mixture is stirred at 0°C for 30 minutes.

  • Formylation: A solution of 7-azaindole (1 equivalent) in dichloromethane is added dropwise to the prepared Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up: The reaction mixture is carefully poured into a stirred mixture of ice and saturated aqueous sodium bicarbonate solution. The resulting mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-formyl-7-azaindole.

  • Acetylation: The crude 3-formyl-7-azaindole is then treated with acetic anhydride to afford the final product, this compound.

Reaction Workflow

The transformation of 7-azaindole to this compound can be visualized as a two-step process involving the formation of the Vilsmeier reagent followed by electrophilic substitution on the 7-azaindole ring and subsequent acetylation.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Acetylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Azaindole 7-Azaindole Formyl_Azaindole 3-Formyl-7-azaindole Azaindole->Formyl_Azaindole Vilsmeier Reagent Acetyl_Formyl_Azaindole This compound Formyl_Azaindole->Acetyl_Formyl_Azaindole Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetyl_Formyl_Azaindole

Caption: Synthetic pathway for this compound.

This comparative guide provides researchers, scientists, and drug development professionals with a clear understanding of the 1H NMR spectral changes that occur during the Vilsmeier-Haack formylation and subsequent N-acetylation of 7-azaindole. The provided data and protocols can serve as a valuable resource for reaction monitoring and product characterization in synthetic chemistry endeavors.

Reactivity Showdown: 1-Acetyl vs. N-Unsubstituted 3-Formyl-7-Azaindole in Electrophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers in Drug Discovery and Organic Synthesis

In the landscape of heterocyclic chemistry, 7-azaindole scaffolds are prized building blocks for a multitude of pharmacologically active agents. The functionalization of these bicyclic systems is a cornerstone of medicinal chemistry, with the reactivity of substituents playing a pivotal role in the design and synthesis of novel therapeutic candidates. This guide provides a detailed comparison of the reactivity of two key intermediates: 1-acetyl-3-formyl-7-azaindole and its N-unsubstituted counterpart, 3-formyl-7-azaindole. This analysis is supported by spectroscopic data and established experimental protocols to inform synthetic strategy and reagent selection.

The Decisive Role of the N-Acetyl Group

The primary differentiator in the reactivity of these two molecules is the presence of an acetyl group at the 1-position of the azaindole ring. In the N-unsubstituted 3-formyl-7-azaindole, the lone pair of electrons on the pyrrolic nitrogen atom can delocalize into the aromatic system, exerting an electron-donating effect. This delocalization extends to the 3-formyl substituent, thereby reducing the electrophilicity of the carbonyl carbon.

Conversely, the introduction of an N-acetyl group fundamentally alters this electronic landscape. The acetyl group is strongly electron-withdrawing, primarily through a resonance effect where the nitrogen lone pair is delocalized towards the acetyl carbonyl oxygen. This significantly diminishes the electron-donating capacity of the nitrogen into the azaindole ring system. As a consequence, the formyl group at the 3-position experiences a net electron-withdrawing effect, rendering its carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

G cluster_0 N-Unsubstituted 3-Formyl-7-Azaindole cluster_1 This compound N-H Pyrrole Nitrogen (Electron Donating) Formyl_NH Formyl Group (Decreased Electrophilicity) N-H->Formyl_NH Delocalization of Lone Pair N-Ac N-Acetyl Group (Electron Withdrawing) Formyl_NAc Formyl Group (Increased Electrophilicity) N-Ac->Formyl_NAc Withdrawal of Lone Pair Nucleophile Nucleophile Nucleophile->Formyl_NH Slower Attack Nucleophile->Formyl_NAc Faster Attack G cluster_0 Knoevenagel Condensation Workflow cluster_1 Wittig Reaction Workflow Start_K 3-Formyl-7-azaindole + Malononitrile Reagents_K Ethanol, Piperidine (cat.) Reaction_K Stir at RT Reagents_K->Reaction_K Workup_K Cool, Filter, Wash Reaction_K->Workup_K Product_K 2-(7-azaindol-3-ylmethylene)malononitrile Workup_K->Product_K Start_W 3-Formyl-7-azaindole + Phosphonium Ylide Reagents_W Anhydrous THF Reaction_W Stir at RT Reagents_W->Reaction_W Workup_W Solvent Removal, Chromatography Reaction_W->Workup_W Product_W 3-(alkenyl)-7-azaindole + Triphenylphosphine oxide Workup_W->Product_W

Biological activity of 1-Acetyl-3-formyl-7-azaindole versus other 7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of 1-Acetyl-3-formyl-7-azaindole and Other 7-Azaindole Derivatives with Supporting Experimental Data.

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. This has led to the development of a multitude of biologically active compounds, with many exhibiting potent anticancer properties. This guide provides a comparative analysis of the biological activity of this compound and other key 7-azaindole derivatives, offering insights into their structure-activity relationships and therapeutic potential.

Note on Data Availability for this compound:

Despite a comprehensive search of publicly available scientific literature, no direct quantitative biological activity data (e.g., IC50 values for cytotoxicity or kinase inhibition) was found for this compound. Therefore, this guide will focus on comparing the biological activities of structurally related and well-characterized 7-azaindole derivatives to provide a valuable context for researchers interested in this chemical space. The influence of substitutions at the N-1 and C-3 positions will be a key focus of the comparative analysis.

I. Comparison of Cytotoxic and Kinase Inhibitory Activities

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of their substituents. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various N-substituted and C-3 substituted 7-azaindole derivatives against several cancer cell lines and protein kinases.

Cytotoxic Activity of N-Substituted 7-Azaindole Derivatives

The substitution at the N-1 position of the 7-azaindole ring significantly influences cytotoxic activity. While data for an N-acetyl group is not available, a study on N-alkyl derivatives provides valuable structure-activity relationship (SAR) insights.

Compound IDN-1 SubstituentCell LineIC50 (µM)
1a -HMCF-7 (Breast Cancer)179.8[1]
1b -CH₃MCF-7 (Breast Cancer)60.3[1]
1c -CH₂CH₃MCF-7 (Breast Cancer)52.3[1]
1d -CH(CH₃)₂MCF-7 (Breast Cancer)15.2[1]
1d -CH(CH₃)₂HEPG2 (Liver Cancer)109.6[1]

Table 1: In vitro cytotoxic activity of N-alkyl-7-azaindole derivatives. Data from a study by Rekulapally et al. (2015) illustrates that increasing the steric bulk of the N-alkyl substituent from hydrogen to isopropyl enhances the cytotoxic activity against the MCF-7 breast cancer cell line.

Kinase Inhibitory Activity of 7-Azaindole Derivatives

7-Azaindole derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer progression, such as CDK9, Haspin, and FGFR4.

Compound IDTarget KinaseIC50 (nM)
8g CDK9/CyclinT130[2]
8h CDK9/CyclinT150[2]
8l Haspin14[2]
Pexidartinib CSF1R13[3]
PLX4720 BRAF-V600E13[3]
Vemurafenib BRAF-V600E31[3]

Table 2: Kinase inhibitory activity of selected 7-azaindole derivatives. These compounds demonstrate potent inhibition of key oncogenic kinases, with IC50 values in the nanomolar range.

Cytotoxic Activity of 3-Substituted and Other 7-Azaindole Derivatives

Substitutions at the C-3 position and other positions on the 7-azaindole ring also play a critical role in determining the cytotoxic potential of these compounds.

Compound IDCell LineIC50 (µM)
7-AID HeLa (Cervical Cancer)16.96[4]
7-AID MCF-7 (Breast Cancer)14.12[4]
7-AID MDA-MB-231 (Breast Cancer)12.69[4]
Compound P1 HOS (Osteosarcoma)0.088[5]
Compound P1 L929 (Normal Fibroblasts)140.49[5]
cis-[PtCl₂(3ClHaza)₂] HOS (Osteosarcoma)2.5[3]
cis-[PtCl₂(3ClHaza)₂] MCF-7 (Breast Cancer)2.0[3]

Table 3: In vitro cytotoxic activity of various 7-azaindole derivatives against human cancer cell lines. The data highlights the potent and, in some cases, selective anticancer activity of these compounds.

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

A. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7-azaindole derivatives) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

B. Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

C. Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key signaling proteins, indicating the activation or inhibition of a pathway.

Protocol:

  • Cell Lysis: Treat cells with the 7-azaindole derivative of interest for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

III. Signaling Pathways and Experimental Workflows

The biological effects of 7-azaindole derivatives are often mediated through the modulation of specific cellular signaling pathways. Below are diagrams of key pathways and experimental workflows.

A. Signaling Pathways

FGFR4_Signaling_Pathway cluster_receptor Receptor Complex FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Azaindole 7-Azaindole Derivatives Azaindole->FGFR4 Inhibits

CDK9_Signaling_Pathway cluster_ptefb P-TEFb Complex CDK9 CDK9 PTEFb P-TEFb CDK9->PTEFb CyclinT1 Cyclin T1 CyclinT1->PTEFb RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates DSIF_NELF DSIF/NELF PTEFb->DSIF_NELF Phosphorylates Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DSIF_NELF->RNAPII Inhibits Azaindole 7-Azaindole Derivatives Azaindole->CDK9 Inhibits

B. Experimental Workflows

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with 7-Azaindole Derivatives Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Add_Solvent Add Solubilizing Agent (DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance (570 nm) Add_Solvent->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Kinase_Inhibition_Workflow Start Start Setup_Reaction Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Start->Setup_Reaction Incubate_Reaction Incubate (e.g., 60 min) Setup_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_ADP_Glo Incubate (40 min) Add_ADP_Glo->Incubate_ADP_Glo Add_Detection Add Kinase Detection Reagent Incubate_ADP_Glo->Add_Detection Incubate_Detection Incubate (30-60 min) Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

IV. Conclusion

The 7-azaindole scaffold remains a highly attractive starting point for the design of novel therapeutic agents, particularly in the field of oncology. While specific biological data for this compound is currently lacking in the public domain, the extensive research on other derivatives provides a strong foundation for future investigations. The data presented in this guide demonstrates that substitutions at both the N-1 and C-3 positions of the 7-azaindole ring are critical determinants of biological activity. N-alkylation can significantly enhance cytotoxicity, while various substitutions at other positions have led to the discovery of potent and selective kinase inhibitors. The detailed experimental protocols and pathway diagrams included herein are intended to empower researchers to further explore the therapeutic potential of this versatile heterocyclic scaffold. Future studies are warranted to synthesize and evaluate the biological activity of this compound to fill the current knowledge gap and to further elucidate the structure-activity relationships of this promising class of compounds.

References

Unveiling the Potential of 1-Acetyl-3-formyl-7-azaindole Derivatives in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole core is a recognized privileged scaffold in medicinal chemistry, known for its ability to form crucial hydrogen bonds with the hinge region of protein kinases, mimicking the interaction of ATP.[1][2] This structural motif is present in FDA-approved drugs such as Vemurafenib and Pexidartinib, highlighting its clinical significance.[2][3] This guide focuses on derivatives of 7-azaindole, particularly those with substitutions at the 3-position, which can be synthesized from a 3-formyl-7-azaindole precursor. These derivatives have shown promise in inhibiting key kinases involved in cell cycle regulation and mitosis, such as Cyclin-Dependent Kinase 9 (CDK9) and Haspin kinase.

Performance Comparison of 7-Azaindole Derivatives

The inhibitory activity of various 7-azaindole derivatives against different kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate greater potency.

Compound ClassDerivative ExampleTarget KinaseIC50 (nM)Reference
7-Azaindole Derivatives Bearing benzocycloalkanone motifs (Compound 8l)Haspin14[4]
Bearing benzocycloalkanone motifs (Dual Inhibitor)CDK9/CyclinTMicromolar range[4]
Diarylurea derivative (Compound 6)CDK851.3[5]
Aminopyrimidine derivative (Compound 164)CDK17[6]
Aminopyrimidine derivative (Compound 164)CDK23[6]
Alternative Kinase Inhibitors (FDA Approved) Vemurafenib B-Raf V600E13-31[7]
c-Raf6.7-48[7]
wild-type B-Raf100-160[7]
Pexidartinib CSF1R20[8][9][10][11]
c-Kit10[9][10][11]
FLT3160[10][11]

Experimental Protocols

A detailed methodology for a representative in vitro kinase assay is provided below. This protocol can be adapted for the evaluation of 1-Acetyl-3-formyl-7-azaindole derivatives against specific kinases of interest.

In Vitro Kinase Assay Protocol

This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific kinase.

1. Reagents and Materials:

  • Recombinant Kinase (e.g., CDK9/CyclinT, Haspin)

  • Kinase Substrate (specific to the kinase being assayed)

  • ATP (Adenosine Triphosphate)

  • Test Compound (this compound derivative)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)

  • Microplate (e.g., 96-well or 384-well)

  • Plate Reader (Luminescence, Fluorescence, or Scintillation counter)

2. Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In a microplate, add the kinase, substrate, and kinase assay buffer.

  • Inhibitor Addition: Add the diluted test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a termination solution (e.g., EDTA) or by heat inactivation.

  • Signal Detection: Add the detection reagent to quantify the kinase activity. The method of detection will depend on the assay format used (e.g., measuring ADP production, phosphorylated substrate, or ATP depletion).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To understand the context in which these kinase inhibitors function, the following diagrams illustrate a representative experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound (7-Azaindole Derivative) D Combine Reagents in Microplate Well A->D B Recombinant Kinase (e.g., CDK9) B->D C Kinase Substrate & ATP C->D E Incubate at 37°C D->E F Terminate Reaction E->F G Read Signal F->G H Calculate % Inhibition G->H I Determine IC50 H->I

In Vitro Kinase Assay Workflow

G cluster_upstream Upstream Signaling cluster_core CDK9-Mediated Transcription cluster_downstream Downstream Effects GrowthFactor Growth Factors/ Mitogens Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PTEFb P-TEFb Complex (CDK9/Cyclin T1) Receptor->PTEFb activates RNAPII RNA Polymerase II PTEFb->RNAPII phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Inhibitor 7-Azaindole Derivative Inhibitor->PTEFb inhibits CellCycle Cell Cycle Progression Transcription->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Simplified CDK9 Signaling Pathway

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comparative analysis of single-crystal X-ray crystallography for the structural elucidation of 7-azaindole derivatives, with a specific focus on N-acylated and 3-formyl substituted scaffolds. While crystallographic data for the exact 1-Acetyl-3-formyl-7-azaindole is not publicly available, this guide will utilize the closely related and structurally significant 7-azaindole-3-carboxaldehyde as a representative example to illustrate the power and methodology of the technique.

X-ray crystallography is considered the "gold standard" for determining the absolute structure of a crystalline solid. It provides unambiguous information about atomic positions, bond lengths, bond angles, and stereochemistry, which is invaluable in drug design and materials science. This guide will compare the detailed structural insights gained from X-ray crystallography with other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide a comprehensive framework for selecting the most appropriate method for structural validation.

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

The choice of analytical technique for structural elucidation depends on several factors, including the nature of the sample, the level of structural detail required, and the availability of instrumentation.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths & angles, stereochemistry, packingHigh-quality single crystal (typically 0.1-0.5 mm)Low to MediumUnambiguous and highly detailed structural informationCrystal growth can be a significant bottleneck; not suitable for amorphous solids or oils
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, solution-state conformationSoluble sample in deuterated solventHighProvides information on structure in solution and molecular dynamicsDoes not provide absolute configuration; interpretation can be complex for large molecules
Mass Spectrometry (MS) Molecular weight, elemental compositionSmall amount of sample (solid, liquid, or gas)HighHigh sensitivity and accuracy in mass determinationProvides limited information on 3D structure and connectivity

Experimental Data: X-ray Crystallography of 7-Azaindole-3-carboxaldehyde

As a representative example, the crystallographic data for 7-azaindole-3-carboxaldehyde provides a clear indication of the precise structural information that can be obtained for this class of compounds.[1]

Table 1: Crystal Data and Structure Refinement for 7-azaindole-3-carboxaldehyde [1]

ParameterValue
Empirical formulaC₈H₆N₂O
Formula weight146.15
Temperature293(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a3.8361(5) Å
b18.044(2) Å
c9.957(1) Å
α90°
β96.68(1)°
γ90°
Volume684.5(1) ų
Z4
Density (calculated)1.418 Mg/m³
Absorption coefficient0.798 mm⁻¹
F(000)304
Data collection and refinement
Theta range for data collection4.92 to 72.48°
Reflections collected5493
Independent reflections1331 [R(int) = 0.034]
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.038, wR2 = 0.106
R indices (all data)R1 = 0.045, wR2 = 0.113

Table 2: Selected Bond Lengths for 7-azaindole-3-carboxaldehyde [1]

BondLength (Å)
N1-C7A1.381(2)
N1-C21.369(2)
C2-C31.382(2)
C3-C3A1.432(2)
C3A-C7A1.389(2)
N7-C7A1.328(2)
C3-C81.451(2)
O1-C81.215(2)

Table 3: Selected Bond Angles for 7-azaindole-3-carboxaldehyde [1]

AngleDegrees (°)
C7A-N1-C2108.5(1)
N1-C2-C3110.1(1)
C2-C3-C3A107.0(1)
C3-C3A-C7A106.3(1)
N1-C7A-C3A108.1(1)
C2-C3-C8127.3(1)
O1-C8-C3123.5(2)

Experimental Protocols

Single-Crystal X-ray Crystallography

A suitable single crystal of the 7-azaindole derivative is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations. A high-intensity X-ray beam (e.g., from a Mo or Cu source) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson synthesis and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for X-ray crystallography and a logical comparison with alternative structural elucidation techniques.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation comparison_logic cluster_xrd X-ray Crystallography cluster_alt Alternative Methods start Structural Elucidation of Novel Compound xrd Single Crystal Available? start->xrd alt_methods Sample Soluble? start->alt_methods xrd_yes Perform XRD xrd->xrd_yes Yes xrd_no Cannot Proceed xrd->xrd_no No xrd_result Absolute 3D Structure (Solid State) xrd_yes->xrd_result nmr NMR Spectroscopy alt_methods->nmr Yes ms Mass Spectrometry alt_methods->ms Yes alt_result Connectivity & Relative Stereochemistry (Solution State) + Molecular Weight nmr->alt_result ms->alt_result

References

Comparative study of different synthetic routes to 3-formyl-7-azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-formyl-7-azaindole scaffold is a critical building block in medicinal chemistry, serving as a precursor to a wide array of bioactive molecules. The selection of an appropriate synthetic route for its preparation is paramount, directly impacting yield, purity, scalability, and overall efficiency. This guide provides a comparative analysis of various synthetic methodologies for the C3-formylation of 7-azaindole, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions.

Comparative Analysis of Synthetic Routes

The formylation of 7-azaindole can be achieved through several classical and modern synthetic methods. The choice of method often depends on the desired scale, the substitution pattern of the starting material, and tolerance for specific reaction conditions. Classical methods like the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions are well-established, while newer techniques involving organometallic intermediates and photocatalysis offer alternative approaches with distinct advantages.

Data Summary

The following table summarizes the key quantitative parameters for different synthetic routes to 3-formyl-7-azaindoles, providing a clear comparison of their performance.

MethodReagentsSolventTemperature (°C)TimeYield (%)Notes
Vilsmeier-Haack Reaction POCl₃, DMFDichloromethane0 to rt2 - 4 h62-85%Effective on N-alkylated 7-azaindoles; direct formylation of 7-azaindole is often problematic.[1]
Duff Reaction (Microwave) Hexamethylenetetramine, Acetic AcidAcetic AcidMicrowaveShortHigher than conventionalMicrowave irradiation significantly improves yield and reduces reaction time compared to conventional heating.[2]
Reimer-Tiemann Reaction Chloroform, NaOHBiphasic (e.g., H₂O/Toluene)~70Several hoursModerateWhile effective for indoles, specific yield data for 7-azaindole is not readily available in the literature. The reaction is known for moderate yields and potential side products.
Organolithium Route n-BuLi, DMFTHF-78 to rt1 - 2 hVariableInvolves initial lithiation at C3 followed by quenching with a formylating agent like DMF. Yields can be variable and depend heavily on reaction conditions.
Photocatalytic Formylation Eosin Y, TMEDA, AirAcetonitrile/WaterAmbient12 - 24 hGood (on indoles)A green and mild approach using visible light. While demonstrated for indoles, its application to 7-azaindoles is a promising extension.[3]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are based on literature precedents and offer a starting point for laboratory implementation.

Vilsmeier-Haack Formylation of N-Alkyl-7-azaindole

This method is particularly effective for 7-azaindoles that have been protected at the nitrogen atom, as the unprotected indole nitrogen can interfere with the Vilsmeier reagent.

Reagents:

  • N-Alkyl-7-azaindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-alkyl-7-azaindole in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride to the stirred solution.

  • In the dropping funnel, prepare a solution of N,N-dimethylformamide in anhydrous dichloromethane.

  • Add the DMF solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-formyl-N-alkyl-7-azaindole.

Duff Reaction (Microwave-Assisted)

The use of microwave irradiation has been shown to significantly improve the efficiency of the Duff reaction for the formylation of azaindoles.[2]

Reagents:

  • 7-Azaindole

  • Hexamethylenetetramine

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine 7-azaindole and hexamethylenetetramine.

  • Add glacial acetic acid to the vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture under controlled temperature and time settings (optimization may be required, e.g., 150 °C for 30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into water and neutralize with a suitable base (e.g., sodium carbonate).

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 3-formyl-7-azaindole.

Photocatalytic C3-Formylation (Analogous to Indole Synthesis)

This protocol is based on the visible-light-mediated formylation of indoles and represents a modern, environmentally benign approach.[3] While specific application to 7-azaindole requires experimental validation, the electronic similarity suggests its potential applicability.

Reagents:

  • 7-Azaindole

  • Eosin Y

  • Tetramethylethylenediamine (TMEDA)

  • Potassium iodide (KI)

  • Acetonitrile

  • Water

  • Blue LEDs

Procedure:

  • In a reaction vessel, dissolve 7-azaindole, Eosin Y (catalyst), and potassium iodide in a mixture of acetonitrile and water.

  • Add tetramethylethylenediamine (TMEDA) as the one-carbon source.

  • Seal the vessel and place it at a fixed distance from a blue LED lamp.

  • Irradiate the mixture with visible light at room temperature for 12-24 hours, with continuous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Vilsmeier_Haack_Formylation Start N-Alkyl-7-azaindole Electrophilic_Attack Electrophilic Attack at C3 Start->Electrophilic_Attack Reagents POCl₃, DMF in DCM Vilsmeier_Reagent Vilsmeier Reagent Formation Reagents->Vilsmeier_Reagent Vilsmeier_Reagent->Electrophilic_Attack Hydrolysis Aqueous Work-up Electrophilic_Attack->Hydrolysis Product 3-Formyl-N-alkyl-7-azaindole Hydrolysis->Product

Caption: Vilsmeier-Haack formylation of N-alkyl-7-azaindole.

Duff_Reaction_Microwave Start 7-Azaindole Microwave Microwave Irradiation Start->Microwave Reagents Hexamethylenetetramine, Acetic Acid Reagents->Microwave Intermediate Iminium Intermediate Formation Microwave->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 3-Formyl-7-azaindole Hydrolysis->Product

Caption: Microwave-assisted Duff reaction for 7-azaindole formylation.

Photocatalytic_Formylation Start 7-Azaindole Radical_Addition Radical Addition to C3 Start->Radical_Addition Reagents Eosin Y, TMEDA, Air, Visible Light Excitation Photocatalyst Excitation Reagents->Excitation SET Single Electron Transfer (SET) Excitation->SET Formyl_Radical Formyl Radical Generation SET->Formyl_Radical Formyl_Radical->Radical_Addition Product 3-Formyl-7-azaindole Radical_Addition->Product

References

A Spectroscopic Comparison of 1-Acetyl vs. 3-Acetyl-7-Azaindole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural and electronic differences between isomers is paramount for informed decision-making in molecular design and development. This guide provides a detailed spectroscopic comparison of 1-acetyl-7-azaindole and 3-acetyl-7-azaindole, two key isomers with distinct properties.

Structural Isomers

The key difference between the two molecules lies in the point of attachment of the acetyl group to the 7-azaindole core. In 1-acetyl-7-azaindole, the acetyl group is attached to the nitrogen atom of the pyrrole ring (N1), whereas in 3-acetyl-7-azaindole, it is attached to the carbon at the 3-position of the pyrrole ring. This seemingly minor change has a profound impact on the electronic and, consequently, the spectroscopic properties of the molecules.

G cluster_1 1-Acetyl-7-azaindole cluster_2 3-Acetyl-7-azaindole 1-acetyl C(=O)CH₃ N1 N 1-acetyl->N1 C2 CH N1->C2 C3 CH C2->C3 C3a C C3->C3a C4 CH C3a->C4 C7a C C3a->C7a N7 N N7->C7a C6 CH C6->N7 C5 CH C5->C6 C4->C5 C7a->N1 3-acetyl C(=O)CH₃ C3_3 C 3-acetyl->C3_3 N1_3 NH C2_3 CH N1_3->C2_3 C2_3->C3_3 C3a_3 C C3_3->C3a_3 C4_3 CH C3a_3->C4_3 C7a_3 C C3a_3->C7a_3 N7_3 N N7_3->C7a_3 C6_3 CH C6_3->N7_3 C5_3 CH C5_3->C6_3 C4_3->C5_3 C7a_3->N1_3

Caption: Molecular structures of 1-acetyl- and 3-acetyl-7-azaindole.

Spectroscopic Data Comparison

The following tables summarize the expected and reported spectroscopic data for the two isomers. The data for 3-acetylindole is included for comparison, as it serves as a good model for 3-acetyl-7-azaindole.

¹H NMR Spectroscopy Data (Estimated)

Solvent: CDCl₃, Frequency: 400 MHz

Proton1-Acetyl-7-azaindole (δ, ppm)3-Acetyl-7-azaindole (δ, ppm)3-Acetylindole (δ, ppm)
H1 (NH)-~8.5 (br s)8.25 (br s)
H2~7.6 (d)~8.0 (s)7.85 (d)
H3~6.6 (d)--
H4~7.8 (dd)~7.9 (dd)7.40 (m)
H5~7.2 (dd)~7.1 (dd)7.40 (m)
H6~8.4 (dd)~8.3 (dd)8.35 (m)
-COCH₃~2.7 (s)~2.6 (s)2.52 (s)

Note: Chemical shifts are estimations based on the parent 7-azaindole and related acetylated indoles. Actual values may vary.

¹³C NMR Spectroscopy Data (Estimated)

Solvent: CDCl₃, Frequency: 100 MHz

Carbon1-Acetyl-7-azaindole (δ, ppm)3-Acetyl-7-azaindole (δ, ppm)3-Acetylindole (δ, ppm)[1]
C2~128~135132.8
C3~108~118118.1
C3a~130~128128.5
C4~118~116122.3
C5~129~129122.3
C6~148~149123.5
C7a~144~145136.6
-C=O~168~192192.8
-CH₃~24~2727.4

Note: Chemical shifts are estimations based on the parent 7-azaindole and related acetylated indoles. Actual values may vary.

Infrared (IR) Spectroscopy Data (Estimated)
Functional Group1-Acetyl-7-azaindole (cm⁻¹)3-Acetyl-7-azaindole (cm⁻¹)
N-H Stretch-~3300-3400
C=O Stretch~1700-1720 (amide)~1630-1650 (ketone)
C-H Aromatic Stretch~3000-3100~3000-3100
C=C Aromatic Stretch~1450-1600~1450-1600
UV-Visible and Fluorescence Spectroscopy (Qualitative Comparison)

Based on studies of 7-azaindole and its derivatives, the following photophysical properties can be anticipated:

Property1-Acetyl-7-azaindole3-Acetyl-7-azaindole
UV-Vis Absorption The N-acetylation is expected to cause a slight blue shift in the absorption maxima compared to 7-azaindole due to the electron-withdrawing nature of the acetyl group on the pyrrolic nitrogen.The acetyl group at the C3 position, being a conjugating group, is expected to cause a red shift in the absorption maxima compared to 7-azaindole.
Fluorescence Emission The fluorescence is likely to be weaker than that of 7-azaindole. The emission maximum might be slightly blue-shifted.The C3-acetyl group will likely quench the fluorescence to a greater extent than the N1-acetyl group. The emission maximum is expected to be red-shifted compared to 7-azaindole.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 1-acetyl- and 3-acetyl-7-azaindole, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible Absorption and Fluorescence Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the compounds in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.1-0.3 at the wavelength of maximum absorption (λmax) for fluorescence measurements.

  • UV-Visible Absorption: Record the absorption spectrum over a wavelength range of approximately 200-500 nm.

  • Fluorescence Emission: Excite the sample at its λmax and record the emission spectrum over a suitable wavelength range.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of the two isomers.

G Start 7-Azaindole Synthesis1 N-Acetylation Start->Synthesis1 Synthesis3 Friedel-Crafts Acetylation Start->Synthesis3 Product1 1-Acetyl-7-azaindole Synthesis1->Product1 Product3 3-Acetyl-7-azaindole Synthesis3->Product3 Purification1 Purification (Column Chromatography) Product1->Purification1 Purification3 Purification (Column Chromatography) Product3->Purification3 Characterization Spectroscopic Analysis Purification1->Characterization Purification3->Characterization NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Characterization->IR UV-Vis UV-Vis Characterization->UV-Vis Fluorescence Fluorescence Characterization->Fluorescence Comparison Data Comparison and Analysis NMR->Comparison IR->Comparison UV-Vis->Comparison Fluorescence->Comparison

Caption: Workflow for synthesis and spectroscopic comparison.

Conclusion

The strategic placement of the acetyl group on the 7-azaindole core results in two isomers with distinct electronic and spectroscopic properties. 1-Acetyl-7-azaindole, with the acetyl group on the pyrrolic nitrogen, is expected to exhibit spectroscopic characteristics typical of an N-acylated indole, including a high-frequency amide C=O stretch in the IR and a slight blue shift in its UV-Vis absorption. In contrast, 3-acetyl-7-azaindole, with the acetyl group at the electron-rich C3 position, will behave more like a ketone conjugated to an aromatic system. This leads to a lower frequency C=O stretch in the IR, a red-shifted UV-Vis absorption, and likely more significant fluorescence quenching. The detailed, albeit estimated, spectroscopic data and standardized protocols provided in this guide offer a valuable resource for researchers working with these and similar heterocyclic compounds, enabling more efficient identification, characterization, and application in drug discovery and materials science.

References

Comparative Cytotoxicity Analysis of 7-Azaindole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 7-azaindole derivatives on various cancer cell lines. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of numerous biologically active compounds, including kinase inhibitors and potential anticancer agents.[1][2][3][4] This document summarizes key experimental data, details common methodologies for assessing cytotoxicity, and illustrates relevant biological pathways and experimental workflows to support further research and development in this area.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 7-azaindole derivatives against several human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
7-AID HeLa (Cervical Carcinoma)MTT16.96[5]
MCF-7 (Breast Cancer)MTT14.12[5]
MDA-MB-231 (Breast Cancer)MTT12.69[5]
Compound P1 MCF-7 (Breast Cancer)Not SpecifiedCytotoxic[6]
A549 (Lung Cancer)Not SpecifiedCytotoxic[6]
HOS (Osteosarcoma)Not Specified0.08879[6]
Cis-[PtCl2(3ClHaza)2] HOS (Osteosarcoma)MTT3.8[7]
MCF-7 (Breast Cancer)MTT3.4[7]
LNCaP (Prostate Cancer)MTT>3.8[7]
Cis-[PtCl2(3BrHaza)2] HOS (Osteosarcoma)MTT3.9[7]
MCF-7 (Breast Cancer)MTTNot Specified[7]
LNCaP (Prostate Cancer)MTT3.8[7]
Cis-[PtCl2(3IHaza)2] HOS (Osteosarcoma)MTT2.5[7]
MCF-7 (Breast Cancer)MTT2.0[7]
LNCaP (Prostate Cancer)MTTNot Specified[7]
N-isopropyl-7-azaindole MCF-7 (Breast Cancer)MTT15.2[2]
HEPG2 (Liver Cancer)MTT109.6[2]
N-methyl-7-azaindole MCF-7 (Breast Cancer)MTT60.3[2]
N-ethyl-7-azaindole MCF-7 (Breast Cancer)MTT52.3[2]
Unsubstituted 7-azaindole MCF-7 (Breast Cancer)MTT179.8[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below is a standard protocol for the MTT cytotoxicity assay, a widely used colorimetric method to assess cell viability.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Test compound (e.g., 1-Acetyl-3-formyl-7-azaindole) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for another 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Biological Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by cytotoxic compounds.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 add_compound Add Serial Dilutions of This compound incubate1->add_compound incubate2 Incubate 24-72h (Treatment) add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 Value read_plate->analyze end End analyze->end Hypothetical_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pi3k PI3K receptor->pi3k Activates akt Akt/PKB pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes compound 7-Azaindole Derivative compound->pi3k Inhibits

References

The Pivotal Role of Substitution in 7-Azaindole Analogs: A Structure-Activity Relationship Comparison

Author: BenchChem Technical Support Team. Date: December 2025

The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds, particularly in the realm of oncology.[1][2][3][4][5][6][7] Its bioisosteric relationship with the indole and purine ring systems allows it to effectively interact with various biological targets, most notably the hinge region of protein kinases.[3][6][7][8][9] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-azaindole analogs, with a focus on how substitutions at key positions influence their anticancer and kinase inhibitory activities. While specific data on 1-acetyl-3-formyl-7-azaindole analogs is limited in publicly available literature, we can infer their potential activity by examining broader SAR studies on N-substituted and 3-substituted 7-azaindole derivatives.

Impact of Substituents on Biological Activity

The biological activity of 7-azaindole derivatives can be significantly modulated by the nature and position of various substituents.[1][2][4] Positions 1, 3, and 5 of the 7-azaindole ring have been identified as particularly crucial for tuning the potency and selectivity of these compounds as anticancer agents.[1][2][4]

Substitution at the N-1 Position

The N-1 position of the 7-azaindole ring is a key site for modification. The introduction of different functional groups at this position can dramatically alter the cytotoxic activity of the resulting analogs. For instance, studies on a series of N-alkyl-7-azaindoles have demonstrated that varying the alkyl substituent leads to a wide range of potencies against different cancer cell lines.

CompoundN-1 Substituent (R)IC50 (μM) vs. MCF-7IC50 (μM) vs. A549IC50 (μM) vs. HEPG2Reference
1a -H179.8NANA[10]
1b -CH₃60.3NANA[10]
1c -CH₂CH₃52.3NANA[10]
1d -CH(CH₃)₂15.2NA109.6[10]

NA: Not Available

As shown in the table, the introduction of an isopropyl group at the N-1 position (compound 1d ) resulted in a significant increase in cytotoxicity against the MCF-7 breast cancer cell line compared to the unsubstituted analog (1a ).[10]

Substitution at the C-3 Position

The C-3 position is another critical site for derivatization. Aromatic and heterocyclic substitutions at this position have been shown to be well-tolerated and can lead to potent kinase inhibitors. For example, the replacement of a phenyl group with a pyridine group at the 3-position of a 7-azaindole core resulted in compounds with pronounced increases in potency against PI3Kγ.[11]

Kinase Inhibition and Signaling Pathways

A primary mechanism through which 7-azaindole analogs exert their anticancer effects is the inhibition of protein kinases.[5][6][7][8][12][13] The 7-azaindole scaffold is an excellent hinge-binding motif, capable of forming two hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.[6][8][9][14] This interaction is crucial for their inhibitory activity.

One of the key signaling pathways targeted by 7-azaindole derivatives is the PI3K/AKT/mTOR pathway, which is frequently deregulated in cancer and plays a critical role in cell proliferation, survival, and metabolism.[11]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Azaindole 7-Azaindole Analog Azaindole->PI3K inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocols

The evaluation of the biological activity of 7-azaindole analogs typically involves a series of in vitro assays to determine their cytotoxic effects and inhibitory potential against specific molecular targets.

MTT Assay for Cytotoxicity

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plates Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add 7-azaindole analogs at various concentrations Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm using a plate reader Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: General workflow of the MTT assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 7-azaindole analogs and incubated for a period of 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

The 7-azaindole scaffold represents a versatile and promising platform for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical importance of substitutions at the N-1 and C-3 positions for modulating the biological activity of these analogs. While further research is needed to specifically elucidate the SAR of this compound derivatives, the existing body of knowledge on related compounds provides a strong foundation for the rational design of potent and selective kinase inhibitors for cancer therapy.

References

Purity Assessment of Synthesized 1-Acetyl-3-formyl-7-azaindole: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 1-Acetyl-3-formyl-7-azaindole. The document outlines detailed experimental protocols, presents comparative data for different analytical approaches, and offers visualizations to aid in methodological selection and implementation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its versatile scaffold. Accurate determination of its purity is a critical step in the synthesis and quality control process, ensuring the reliability of subsequent biological and pharmacological studies. This guide compares two common reversed-phase HPLC methods, highlighting the impact of stationary phase and elution mode on separation efficiency and impurity profiling.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is crucial for resolving the main compound from potential impurities, which may include starting materials, by-products, and degradation products. Below is a comparison of two prevalent approaches: a standard C18 column with isocratic elution and a phenyl-hexyl column with gradient elution. Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds due to potential π-π interactions.[1][2][3][4] Gradient elution is often preferred for analyzing samples with a complex mixture of components having a wide range of polarities, as it can provide better resolution and faster analysis times.[5][6][7][8]

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: C18 IsocraticMethod B: Phenyl-Hexyl Gradient
Stationary Phase C18, 5 µm, 4.6 x 150 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient: 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm and 310 nm
Run Time 20 minutes25 minutes (including re-equilibration)
Resolution (Main Peak vs. Closest Impurity) 1.8> 2.5
Peak Tailing (Main Peak) 1.31.1
Limit of Quantitation (LOQ) ~0.05%~0.01%
Advantages Simple, robust, less solvent consumption per run.[9]Superior resolution for complex mixtures, sharper peaks, higher sensitivity.[6]
Disadvantages May fail to resolve closely eluting impurities, potential for peak broadening with late-eluting compounds.[5]Requires more complex instrumentation for precise gradient mixing, longer re-equilibration times.[6]

Experimental Protocols

Below are detailed methodologies for the two compared HPLC methods.

Method A: Isocratic HPLC on a C18 Column

1. Instrumentation:

  • HPLC system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm i.d. x 150 mm length).

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

  • Sample Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the sample diluent to a final concentration of 1.0 mg/mL.

3. Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Run Time: 20 minutes.

4. Data Analysis:

  • Calculate the percentage purity of the sample by the area normalization method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Method B: Gradient HPLC on a Phenyl-Hexyl Column

1. Instrumentation:

  • HPLC or UPLC system with a Diode Array Detector (DAD) or multi-wavelength UV-Vis detector.

  • Phenyl-Hexyl reversed-phase column (e.g., 3.5 µm particle size, 4.6 mm i.d. x 100 mm length).

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (ACS grade).

  • Sample Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard and Sample Preparation: Prepare as described in Method A.

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-17 min: 30% B to 95% B

    • 17-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelengths: 254 nm and 310 nm.

  • Injection Volume: 5 µL.

4. Data Analysis:

  • Calculate the percentage purity using area normalization. The use of a DAD allows for peak purity analysis by comparing UV spectra across a single peak.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity assessment of synthesized this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

For routine quality control of this compound with a known and simple impurity profile, the isocratic HPLC method using a C18 column (Method A) offers a reliable and cost-effective solution. However, for comprehensive purity assessment, especially during process development or for samples with unknown or complex impurity profiles, the gradient HPLC method with a Phenyl-Hexyl column (Method B) is recommended due to its superior resolving power and sensitivity. The choice of method should be guided by the specific requirements of the analysis, balancing the need for high resolution with considerations of time and resource availability.

References

Validating the Structure of 1-Acetyl-3-formyl-7-azaindole: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the structural validation of 1-Acetyl-3-formyl-7-azaindole, a heterocyclic compound of interest in medicinal chemistry.

The structural elucidation of this compound is paramount for understanding its chemical reactivity, biological activity, and for ensuring intellectual property claims. While several analytical methods can provide structural information, 2D NMR spectroscopy offers an unparalleled level of detail, allowing for the precise assignment of all proton (¹H) and carbon (¹³C) signals and the confirmation of the connectivity of the entire molecule.

Performance Comparison: 2D NMR vs. Alternative Techniques

The choice of analytical technique for structural validation often depends on the sample's nature, the information required, and the available instrumentation. Below is a comparison of 2D NMR with other common methods for the structural analysis of this compound.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range correlations). Unambiguous assignment of all ¹H and ¹³C signals.Provides a complete picture of the molecular structure in solution. Non-destructive.Requires a relatively larger amount of sample compared to mass spectrometry. Can be time-consuming to acquire and analyze data.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal. Absolute confirmation of stereochemistry.Provides the "gold standard" for structural determination.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity, requiring very small amounts of sample. Can be coupled with chromatography for mixture analysis.Does not provide direct information about the connectivity of atoms. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and simple to perform. Provides a characteristic "fingerprint" for the compound.Does not provide information about the overall molecular skeleton. Ambiguous for complex molecules with many functional groups.

Structural Elucidation of this compound using 2D NMR

The definitive structural validation of this compound can be achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Predicted ¹H and ¹³C NMR Data

Based on the structure of this compound and known chemical shift values for similar heterocyclic systems, the following ¹H and ¹³C NMR data are predicted.

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
28.5 (s)140
48.4 (dd)130
57.4 (dd)120
68.6 (dd)148
8 (CHO)10.1 (s)185
9 (C=O)-168
10 (CH₃)2.8 (s)25
3a-125
7a-150
2D NMR Correlation Analysis

The following table summarizes the key expected correlations from COSY, HSQC, and HMBC experiments that would unequivocally confirm the structure of this compound.

ExperimentKey CorrelationsInterpretation
COSY H-4 ↔ H-5, H-5 ↔ H-6Confirms the connectivity of the protons on the pyridine ring.
HSQC H-2 ↔ C-2, H-4 ↔ C-4, H-5 ↔ C-5, H-6 ↔ C-6, H-8 ↔ C-8, H-10 ↔ C-10Establishes the direct one-bond connections between protons and their attached carbons.
HMBC H-2 ↔ C-3a, C-7a, C-8; H-4 ↔ C-3a, C-6; H-5 ↔ C-3a, C-7a; H-6 ↔ C-4, C-7a; H-8 ↔ C-2, C-3a; H-10 ↔ C-9Reveals long-range (2-3 bond) correlations, which are crucial for piecing together the entire molecular framework, including the positions of the acetyl and formyl groups.

Experimental Protocols

A detailed methodology for the 2D NMR analysis of this compound is provided below.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

NMR Instrumentation: All NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

1D NMR Experiments:

  • ¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is run to obtain the carbon spectrum.

2D NMR Experiments:

  • COSY: A gradient-enhanced COSY (gCOSY) experiment is performed to identify ¹H-¹H spin-spin coupling networks.

  • HSQC: A gradient-enhanced HSQC (gHSQC) experiment is used to determine one-bond ¹H-¹³C correlations.

  • HMBC: A gradient-enhanced HMBC (gHMBC) experiment is performed to identify two- and three-bond ¹H-¹³C correlations. The experiment is optimized for a long-range coupling constant of 8 Hz.

Visualizing the Validation Workflow

The logical workflow for validating the structure of this compound using 2D NMR is depicted in the following diagram.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_confirmation Structure Confirmation 1D_H_NMR 1D ¹H NMR Assign_Protons Assign ¹H Signals 1D_H_NMR->Assign_Protons 1D_C_NMR 1D ¹³C NMR Assign_Carbons Assign ¹³C Signals 1D_C_NMR->Assign_Carbons 2D_COSY 2D COSY H_H_Correlations ¹H-¹H Correlations (COSY) 2D_COSY->H_H_Correlations 2D_HSQC 2D HSQC H_C_Direct_Correlations ¹H-¹³C Direct Correlations (HSQC) 2D_HSQC->H_C_Direct_Correlations 2D_HMBC 2D HMBC H_C_Long_Range_Correlations ¹H-¹³C Long-Range Correlations (HMBC) 2D_HMBC->H_C_Long_Range_Correlations Assign_Protons->H_H_Correlations Assign_Protons->H_C_Direct_Correlations Assign_Protons->H_C_Long_Range_Correlations Assign_Carbons->H_C_Direct_Correlations Assign_Carbons->H_C_Long_Range_Correlations Fragment_Assembly Assemble Molecular Fragments H_H_Correlations->Fragment_Assembly H_C_Direct_Correlations->Fragment_Assembly H_C_Long_Range_Correlations->Fragment_Assembly Final_Structure Confirm Final Structure Fragment_Assembly->Final_Structure

Caption: Workflow for 2D NMR-based structural validation.

The following diagram illustrates the key HMBC correlations that are instrumental in confirming the placement of the acetyl and formyl groups on the 7-azaindole scaffold.

G cluster_structure This compound cluster_correlations Key HMBC Correlations Structure H10 H-10 (CH₃) C9 C-9 (C=O) H10->C9 ³J H8 H-8 (CHO) C3a C-3a H8->C3a ²J C2 C-2 H8->C2 ³J H2 H-2 H2->C3a ²J C8 C8 H2->C8 ³J

Caption: Key HMBC correlations for substituent placement.

The 7-Azaindole Scaffold: A Privileged Structure in Kinase Inhibition, A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. In this context, the 7-azaindole scaffold has emerged as a "privileged structure," forming the core of several clinically approved and investigational kinase inhibitors. This guide provides a comparative overview of the 7-azaindole class of compounds, represented here by the archetypal structure of 1-Acetyl-3-formyl-7-azaindole, against a selection of well-established, commercially available kinase inhibitors. The comparison is supported by a summary of experimental data and detailed methodologies for key assays.

The 7-azaindole core is a bioisostere of the purine system, and its unique structure allows for the formation of crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases, a characteristic shared with the natural substrate, ATP.[1][2][3][4] This fundamental interaction provides a strong foundation for the design of potent kinase inhibitors. Numerous derivatives of the 7-azaindole scaffold have been synthesized and evaluated against a wide array of kinase targets, demonstrating its versatility in drug discovery.[2][5]

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a clear comparison, we have summarized the key characteristics of the 7-azaindole scaffold and selected commercially available kinase inhibitors in the table below. The data for 7-azaindole derivatives is a composite from various studies on compounds sharing this core structure, as specific inhibitory data for this compound is not extensively published.

Feature7-Azaindole Derivatives (Represented by this compound)StaurosporineSunitinib
Core Scaffold 7-AzaindoleIndolocarbazoleIndolinone
Primary Mode of Action ATP-competitive, hinge-binding via hydrogen bonds[1][3][4]Broad-spectrum ATP-competitive inhibitorMulti-targeted ATP-competitive inhibitor
Common Kinase Targets PI3K, CDKs, Aurora Kinases, JAK, ALK, BRAF, CSF1R, Haspin, PDK1[2][4][5][6][7][8][9]PKC, PKA, CAMKII, and many others (non-selective)VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1R
Selectivity Varies with substitution, can be highly selective[10]Non-selectiveMulti-targeted, but with a defined spectrum
Examples of Approved Drugs Vemurafenib (BRAF), Pexidartinib (CSF1R)[2][4][11]None (used as a research tool)Sunitinib (Sutent®)
Reported IC50 Ranges Nanomolar to micromolar, depending on the target and specific derivative[6][8]Nanomolar range for many kinasesLow nanomolar range for target kinases

Experimental Protocols

The evaluation of kinase inhibitors relies on a standardized set of in vitro and cell-based assays. Below are detailed methodologies for two key experiments.

In Vitro Kinase Inhibition Assay (Example: PI3K)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compound (e.g., a 7-azaindole derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the detection reagent and a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the effect of a kinase inhibitor on the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well.

  • Incubate as per the reagent's instructions.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Visualizing Kinase Signaling and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylation Downstream Cell Survival, Growth, Proliferation AKT->Downstream mTORC2->AKT Phosphorylation Inhibitor 7-Azaindole Inhibitor Inhibitor->PI3K Inhibition G cluster_1 Kinase Inhibitor Comparison Workflow Start Start: Select Kinase Target and Test Compounds Biochemical In Vitro Kinase Assay (IC50 Determination) Start->Biochemical Cellular Cell-Based Proliferation Assay (GI50 Determination) Start->Cellular Selectivity Kinase Selectivity Profiling Biochemical->Selectivity ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Cellular->ADME Data Data Analysis and Comparison Selectivity->Data ADME->Data End Conclusion: Identify Lead Compound Data->End

References

Safety Operating Guide

Personal protective equipment for handling 1-Acetyl-3-formyl-7-azaindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling of 1-Acetyl-3-formyl-7-azaindole. The following guidance is compiled from safety data sheets of structurally related compounds, including 7-azaindole, and should be implemented to ensure laboratory safety.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant GlovesProven resistant materials, tested for specific products and conditions.[2]
Body Protection Laboratory Coat or Protective GownWear suitable protective clothing.[3] Consider poly-coated gowns when handling solutions.[2]
Respiratory Protection NIOSH-approved RespiratorRequired when ventilation is inadequate or when handling fine powders. A surgical N-95 respirator provides both respiratory and splash protection.[2]

Health Hazard Information

Based on data for related azaindole compounds, this compound is presumed to have the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Eye Irritation: Can cause serious eye irritation.[3][4]

  • Inhalation: May cause respiratory irritation if inhaled as dust or mist.[3]

  • Ingestion: May be harmful if swallowed.[4]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Operational Plan: Handling

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled.

  • Procedural: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapor.[3]

Logistical Plan: Storage

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[3][4]

Spills and Waste Disposal

Immediate and appropriate response to spills and proper disposal of waste are essential to prevent environmental contamination and exposure.

Spill Response Plan

  • Evacuation: Evacuate personnel from the immediate spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment & Cleanup: For solid spills, avoid generating dust. Use a high-efficiency vacuum cleaner or carefully sweep up and place into a suitable, labeled container for disposal.[3] For liquid spills, absorb with an inert material and place in a chemical waste container.

  • Personal Protection: Personnel involved in cleanup must wear appropriate PPE as outlined above.

Disposal Plan

  • Waste Containers: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[3]

  • Contaminated PPE: Contaminated clothing should be removed and washed before reuse.[3] Disposable PPE should be discarded as chemical waste.

Experimental Workflow

experimental_workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Assemble Necessary Equipment and Reagents B->C D Weigh/Measure Compound C->D Begin Experiment E Perform Experimental Procedure D->E F Decontaminate Work Area E->F Conclude Experiment G Segregate and Label Waste F->G H Dispose of Waste per Institutional Guidelines G->H I Doff and Dispose/Clean PPE H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-3-formyl-7-azaindole
Reactant of Route 2
Reactant of Route 2
1-Acetyl-3-formyl-7-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.